Cortisol sulfate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O8S/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H,26,27,28)/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVLCJDINAUYJW-VWUMJDOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253-43-6 | |
| Record name | Cortisol sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1253-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cortisol 21-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001253436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cortisol 21-sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062779 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery of Cortisol Sulfate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive historical account of the discovery of cortisol sulfate, a key metabolite of cortisol. It details the initial identification and isolation of this steroid conjugate, tracing the timeline of pivotal discoveries and acknowledging the key researchers who propelled the field forward. This document outlines the evolution of experimental techniques used for the separation, identification, and quantification of this compound, presenting detailed methodologies from seminal studies. Quantitative data from foundational research are summarized in structured tables for comparative analysis. Furthermore, metabolic and signaling pathways related to this compound are illustrated using DOT language diagrams, offering a visual representation of the biochemical processes. This guide serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a thorough understanding of the scientific journey that unveiled the significance of this compound.
Introduction: The Dawn of Steroid Conjugates
The story of this compound discovery is intrinsically linked to the broader exploration of steroid metabolism in the mid-20th century. Following the isolation and synthesis of cortisol in the 1930s and 1940s, the scientific community's focus shifted towards understanding its fate within the human body[1]. Early research indicated that cortisol was extensively metabolized before excretion, leading to the investigation of various conjugated forms that rendered the steroid more water-soluble for elimination through urine. The initial focus was on glucuronide conjugates, but evidence began to emerge for the existence of sulfated steroids.
The Initial Discovery and Key Milestones
The first crucial step towards the identification of this compound was the development of methods to separate and identify steroid conjugates.
Pioneering Chromatographic Techniques (Late 1950s - Early 1960s):
Groundbreaking work by J.R. Pasqualini and his colleagues in the late 1950s and early 1960s was instrumental. Their development and application of paper chromatography techniques allowed for the separation of different corticosteroid conjugates. A pivotal 1960 publication by Pasqualini, Zelnik, and Jayle described the separation of 21-sulfates of corticosteroids, providing the first strong evidence for the existence of this compound.
Confirmation and Structural Elucidation (Early to Mid-1960s):
Following the initial chromatographic evidence, the subsequent challenge was the definitive identification and structural confirmation of this compound. Researchers, including Etienne-Emile Baulieu, made significant contributions during this period. Through a combination of chemical and enzymatic hydrolysis, followed by the analysis of the liberated steroid, they confirmed the presence of a sulfate group attached to the cortisol molecule.
Metabolic Studies and Physiological Significance (Late 1960s - 1970s):
With the existence of this compound firmly established, research efforts turned towards understanding its metabolism and physiological relevance. Seminal studies in the 1970s, such as those by C.S. Hall and colleagues, and L. Kornel and S. Miyabo, utilized radiolabeled cortisol to trace its metabolic fate. These studies were crucial in demonstrating that cortisol is converted to various sulfate-conjugated metabolites in the body and that this compound itself is a circulating metabolite.
Key Experiments and Methodologies
The discovery and characterization of this compound relied on a series of innovative experimental protocols. Below are detailed methodologies from some of the key studies.
Pasqualini, Zelnik, and Jayle (1960): Paper Chromatography of Corticosteroid 21-Sulfates
Objective: To develop a method for the separation of corticosteroid 21-sulfates.
Experimental Protocol:
-
Sample Preparation: Urine extracts containing corticosteroid conjugates were used as the starting material.
-
Chromatography System: Paper chromatography was employed using a Bush A system (Toluene/Methanol/Water, 100:50:50 v/v/v).
-
Development: The chromatograms were developed for 12-16 hours.
-
Detection: The separated steroid sulfates were visualized by their fluorescence under ultraviolet light after spraying with a solution of sodium hydroxide.
-
Identification: The positions of the unknown steroid sulfates were compared with those of synthetically prepared reference standards.
Hall et al. (1970): Simultaneous Metabolism of Cortisol and this compound
Objective: To investigate the metabolism of cortisol and this compound in normal human adults.
Experimental Protocol:
-
Radiolabeling: [4-¹⁴C]cortisol and [1,2-³H]cortisol 21-sulfate were prepared and administered intravenously to human subjects.
-
Sample Collection: 24-hour urine samples were collected for several days.
-
Extraction: Unconjugated steroids were extracted with ethyl acetate. The remaining aqueous phase was then subjected to solvolysis to cleave the sulfate conjugates.
-
Separation: The extracted steroids were separated by paper chromatography.
-
Quantification: The radioactivity of the separated metabolites was measured using a liquid scintillation counter to determine the metabolic fate of each tracer.
Kornel and Miyabo (1975): Urinary Excretion of Sulfate-Conjugated Cortisol Metabolites
Objective: To identify and quantify the various sulfate-conjugated metabolites of cortisol in human urine.
Experimental Protocol:
-
Tracer Administration: [4-¹⁴C]cortisol was administered intravenously to subjects.
-
Urine Collection: 24-hour urine samples were collected.
-
Extraction and Fractionation: The urine was passed through a column of Amberlite XAD-2 resin to adsorb the steroid conjugates. The conjugates were then eluted and fractionated into glucuronide and sulfate fractions by chromatography on a DEAE-Sephadex column.
-
Hydrolysis: The sulfate fraction was subjected to solvolysis to release the free steroids.
-
Identification and Quantification: The liberated steroids were identified and quantified using gas-liquid chromatography and mass spectrometry.
Quantitative Data from Early Studies
The following tables summarize key quantitative findings from the foundational research on this compound.
| Study | Parameter Measured | Value | Biological Sample |
| Hall et al. (1970) | Secretion rate of cortisol | 12.8 ± 3.5 mg/24h | Plasma |
| Hall et al. (1970) | Secretion rate of this compound | 0.14 ± 0.06 mg/24h | Plasma |
| Kornel and Miyabo (1975) | Percentage of administered [¹⁴C]cortisol excreted as sulfate conjugates | 2-5% | Urine |
| Study | Metabolite | Percentage of Total Urinary Cortisol Sulfates |
| Kornel and Miyabo (1975) | Tetrahydrothis compound | ~30% |
| Kornel and Miyabo (1975) | Allotetrahydrothis compound | ~20% |
| Kornel and Miyabo (1975) | Tetrahydrocortisone sulfate | ~15% |
| Kornel and Miyabo (1975) | Cortol sulfates | ~10% |
| Kornel and Miyabo (1975) | Cortolone sulfates | ~10% |
Metabolic Pathways and Signaling
The sulfation of cortisol is a critical step in its metabolism, primarily occurring in the liver and adrenal glands. This process is catalyzed by sulfotransferase enzymes.
Biosynthesis of this compound
The biosynthesis of this compound involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 21-hydroxyl group of cortisol. This reaction is catalyzed by a specific cortisol sulfotransferase.
Experimental Workflow for Cortisol Metabolite Analysis
The general workflow for analyzing cortisol and its conjugated metabolites in early studies involved several key steps, from sample collection to final identification.
The Role of this compound in Steroid Homeostasis
While initially considered an inactive metabolite for excretion, emerging evidence suggests that this compound may play a more complex role in steroid homeostasis. It can act as a reservoir for cortisol, with the potential for de-sulfation back to the active hormone in peripheral tissues by steroid sulfatase.
Conclusion
The discovery of this compound was a significant advancement in our understanding of steroid hormone metabolism. From the pioneering chromatographic separations in the early 1960s to the detailed metabolic studies of the 1970s, the journey of its discovery highlights the importance of methodological innovation in biochemical research. While initially viewed as a mere excretory product, the role of this compound is now understood to be more nuanced, potentially acting as a circulating reservoir of its parent hormone. This historical perspective provides a valuable foundation for ongoing research into the physiological and pathological roles of sulfated steroids and their potential as therapeutic targets and diagnostic markers.
References
A Technical Guide to the Fundamental Chemical Properties of Cortisol Sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the core chemical and biological properties of cortisol sulfate. It is intended to serve as a technical resource, summarizing key data, experimental methodologies, and biological interactions relevant to the fields of endocrinology, pharmacology, and drug development.
Introduction
This compound (also known as cortisol 21-sulfate) is a significant endogenous metabolite of cortisol (hydrocortisone)[1][2][3][4]. Formed by the enzymatic sulfation of cortisol, this conjugated steroid plays a distinct role in the body's complex endocrine system[5]. While cortisol is widely recognized as the primary glucocorticoid involved in stress response, metabolism, and immune function, its sulfated form exhibits unique chemical properties and biological specificities[6][7][8]. Notably, this compound is a specific, high-affinity ligand for intracellular transcortin (corticosteroid-binding globulin, CBG), distinguishing its binding profile from that of unconjugated cortisol, which interacts with both glucocorticoid (GC) and mineralocorticoid (MR) receptors[3][4][9][10][11]. Understanding the fundamental properties of this compound is crucial for accurately interpreting steroid metabolism, developing novel diagnostic assays, and designing targeted therapeutic agents.
Core Chemical and Physical Properties
This compound is a steroid sulfate created by the formal condensation of the 21-hydroxy group of cortisol with sulfuric acid[5][12]. Its key physicochemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate | PubChem[5] |
| Molecular Formula | C₂₁H₃₀O₈S | MedChemExpress, PubChem[1][3][5][12] |
| Molecular Weight | 442.52 g/mol | MedChemExpress, PubChem[1][3][5][12] |
| CAS Number | 1253-43-6 | MedChemExpress, PubChem[1][3][5][12] |
| Synonyms | Cortisol 21-sulfate, Cortisol-21-sulfate, F(K)S Cpd | PubChem[5] |
| Chemical Class | Steroid Sulfate, 11-beta-hydroxy steroid, 17-alpha-hydroxy steroid, 20-oxo steroid, 3-oxo-Delta(4) steroid | BioChemPartner[12] |
Solubility and Stability
-
Water Solubility : The sulfate group increases the polarity of the cortisol molecule, enhancing its water solubility compared to the parent cortisol. The sodium salt form of this compound, in particular, exhibits greater water solubility and stability[1].
-
Organic Solvents : Cortisol itself is soluble in organic solvents like ethanol, methanol, and DMSO[13]. While specific data for the sulfated conjugate is sparse, it is reasonable to infer solubility in polar organic solvents. For preparing stock solutions, it is recommended to select an appropriate solvent and store aliquots to prevent degradation from repeated freeze-thaw cycles[4].
-
Stability and Storage : Stock solutions of this compound sodium salt are stable for up to 6 months when stored at -80°C and for 1 month at -20°C[11]. It is crucial to store solutions in sealed containers, protected from moisture[11]. Unconjugated cortisol is noted to be sensitive to light and unstable in the presence of strong acids or alkalis[14].
Biological Specificity and Binding Affinity
A defining characteristic of this compound is its unique binding profile within the corticosteroid system.
-
High Affinity for Transcortin (CBG) : this compound is a specific, high-affinity ligand for intracellular transcortin[1][2][3][4][9][10][11]. This specific interaction allows this compound to be used as a marker to identify and characterize this third type of corticosteroid binder, separate from GC and MR receptors[9][10].
-
Low Affinity for GC and MR Receptors : Unlike its parent compound, this compound has no appreciable affinity for either glucocorticoid (GC) or mineralocorticoid (MC) receptors[9]. This specificity is critical for its use in experimental systems to dissect the distinct roles of different corticosteroid binders[10].
In a study on bovine aortic cytosol, cortisol-21-sulfate was used in competitive binding assays to specifically block the binding of other radiolabeled steroids to the transcortin-like binder, thereby enabling the clear discrimination between the three types of corticosteroid binders[9][10]. While the search results highlight this specific affinity, they do not provide a quantitative dissociation constant (Kd) for the this compound-transcortin interaction. However, one study noted that in competitive binding experiments, a fixed concentration of a 3H-labeled steroid equivalent to twice its Kd value was used, implying that such values are experimentally determinable[9].
Signaling and Metabolic Relationships
This compound is part of a dynamic metabolic axis involving steroid synthesis, sulfation, and desulfation. While it does not initiate a classical signaling cascade via GC/MR receptors, its interaction with transcortin and its metabolic fate are key aspects of its biological role.
Steroid hormones are synthesized in endocrine tissues and can be sulfated. These sulfated steroids are then transported and taken up by target cells via organic anion transporter proteins[15]. Inside the cell, the ubiquitous enzyme steroid sulfatase (STS) can cleave the sulfate group, converting the steroid back to its more biologically active, unconjugated form[15]. This interplay forms the "steroid sulfate axis."
Experimental Protocols
Synthesis of this compound
A general method for the small-scale synthesis of steroid sulfates suitable for analytical laboratories involves the sulfation of the parent steroid followed by purification.
Methodology:
-
Sulfation Reaction : A solution of the parent steroid (e.g., cortisol) in a suitable solvent like pyridine or 1,4-dioxane is treated with a sulfating agent such as sulfur trioxide pyridine complex (SO₃·py) or sulfur trioxide triethylamine complex (SO₃·NEt₃)[16]. The reaction is typically stirred at room temperature for an extended period (e.g., 20 hours) to ensure complete conversion[16].
-
Precipitation : The reaction mixture is added to a non-polar solvent like diethyl ether, causing the steroid sulfate salt to precipitate[16].
-
Collection : The precipitate is collected by filtration.
-
Purification : The crude product can be purified by recrystallization from a solvent mixture (e.g., dichloromethane/diethyl ether) or, more conveniently for small scales, by solid-phase extraction (SPE)[16]. SPE is a routine technique in analytical labs that provides a rapid and efficient means of purification[16].
Purification of this compound
Solid-Phase Extraction (SPE) Protocol: This method is adapted from a general protocol for purifying various steroid sulfates[16].
-
Column Conditioning : An appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) is conditioned according to the manufacturer's instructions, typically involving sequential washes with methanol and water.
-
Sample Loading : The crude steroid sulfate, dissolved in a minimal amount of a suitable solvent, is loaded onto the conditioned SPE cartridge.
-
Washing : The cartridge is washed with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove unreacted reagents and other polar impurities.
-
Elution : The purified steroid sulfate is eluted from the cartridge using a stronger organic solvent, such as methanol.
-
Solvent Evaporation : The solvent from the eluate is evaporated under a stream of nitrogen or using a vacuum concentrator to yield the purified steroid sulfate salt.
Analysis of Cortisol and its Metabolites
Multiple techniques are available for the detection and quantification of cortisol and its conjugates. The choice of method depends on the required sensitivity, specificity, and the sample matrix.
Analytical Workflow Overview:
Methodologies:
-
Immunoassays (e.g., ELISA) : These are the most frequently used techniques for routine clinical analysis due to their high throughput[17][18]. The principle is based on competitive binding, where cortisol in a sample competes with a labeled cortisol for binding sites on a specific antibody[6]. A major limitation is the potential for cross-reactivity with other steroids (e.g., 11-deoxycortisol, cortisone, or prednisolone), which can lead to inaccuracies[19][17][18].
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This is considered a reference method due to its high specificity and sensitivity[17][18]. Chromatographic separation (e.g., using a C18 column) physically separates cortisol from other structurally similar steroids before detection by mass spectrometry[20]. This eliminates the cross-reactivity issues inherent in immunoassays, allowing for accurate quantification even at low concentrations, such as in saliva[17][20]. Sample preparation for LC-MS often involves protein precipitation (e.g., with zinc sulfate/methanol) and/or solid-phase extraction to remove interfering matrix components[17].
-
Colorimetric Analyses : Methods using chromogens like blue tetrazolium or Prussian blue can also be used for cortisol detection. The blue tetrazolium method has been noted for its rapid reaction rate and low limit of detection, making it potentially suitable for applications in wearable sensors for monitoring cortisol in sweat[21].
Conclusion
This compound possesses a distinct chemical profile that differentiates it from its unconjugated precursor. Its increased polarity, specific high-affinity binding to transcortin, and lack of interaction with glucocorticoid and mineralocorticoid receptors are fundamental properties that define its biological role. For researchers and drug development professionals, these characteristics are critical. The specificity of this compound for transcortin provides a valuable tool for isolating and studying the corticosteroid-binding globulin system. Furthermore, a thorough understanding of its synthesis, purification, and analytical detection is essential for advancing research into steroid metabolism and developing more precise diagnostics and targeted therapeutics in endocrinology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. glpbio.com [glpbio.com]
- 5. This compound | C21H30O8S | CID 102172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Cortisol Signaling → Area [lifestyle.sustainability-directory.com]
- 8. cortisol signaling pathwayRat Genome Database [rgd.mcw.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. Cortisol-21-sulfate (FS) is a specific ligand for intracellular transcortin: demonstration of three types of high affinity corticosteroid binders in bovine aortic cytosol by a combined use of FS and RU 28362 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 404 | BioChemPartner [m.biochempartner.com]
- 13. researchgate.net [researchgate.net]
- 14. Cortisol | C21H30O5 | CID 5754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. jme.bioscientifica.com [jme.bioscientifica.com]
- 16. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 17. Clinical and Technical Aspects in Free Cortisol Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. acb.org.uk [acb.org.uk]
- 19. researchgate.net [researchgate.net]
- 20. mjas.analis.com.my [mjas.analis.com.my]
- 21. Comparison of Colorimetric Analyses to Determine Cortisol in Human Sweat - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Pathway of Cortisol Sulfate Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delineates the detailed biosynthetic pathway of cortisol sulfate, a crucial metabolite in human physiology. The document outlines the multi-step enzymatic conversion of cholesterol to cortisol within the adrenal cortex and the subsequent sulfation process, primarily in the liver and adrenal glands. This guide provides a comprehensive overview of the key enzymes, their kinetics, and detailed experimental protocols for studying this pathway, aimed at facilitating further research and therapeutic development.
The Genesis of Cortisol: From Cholesterol to a Key Glucocorticoid
The synthesis of cortisol is a complex process that occurs within the mitochondria and smooth endoplasmic reticulum of the zona fasciculata in the adrenal cortex. This pathway involves a series of enzymatic reactions catalyzed by members of the cytochrome P450 (CYP) superfamily and hydroxysteroid dehydrogenases (HSDs).
The journey begins with the uptake of cholesterol into the adrenal cortical cells. The rate-limiting step is the transport of cholesterol from the outer to the inner mitochondrial membrane, a process facilitated by the Steroidogenic Acute Regulatory (StAR) protein. Once inside the mitochondria, the biosynthesis of cortisol proceeds through the following key enzymatic steps:
-
Cholesterol to Pregnenolone: The cholesterol side-chain cleavage enzyme, CYP11A1 (also known as P450scc or desmolase), located in the inner mitochondrial membrane, catalyzes the conversion of cholesterol to pregnenolone. This is a critical and highly regulated step in all steroid hormone synthesis.
-
Pregnenolone to Progesterone or 17α-Hydroxypregnenolone: Pregnenolone then moves to the smooth endoplasmic reticulum. Here, it can be acted upon by two different enzymes:
-
3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) converts pregnenolone to progesterone.
-
CYP17A1 (17α-hydroxylase/17,20-lyase) hydroxylates pregnenolone at the 17α position to form 17α-hydroxypregnenolone.
-
-
Formation of 17α-Hydroxyprogesterone: 17α-hydroxyprogesterone is a central intermediate in cortisol synthesis and can be formed via two routes:
-
Progesterone is hydroxylated by CYP17A1 to form 17α-hydroxyprogesterone.
-
17α-hydroxypregnenolone is converted by 3β-HSD to 17α-hydroxyprogesterone.
-
-
17α-Hydroxyprogesterone to 11-Deoxycortisol: The enzyme CYP21A2 (21-hydroxylase), also located in the smooth endoplasmic reticulum, catalyzes the hydroxylation of 17α-hydroxyprogesterone at the 21-position to produce 11-deoxycortisol.
-
11-Deoxycortisol to Cortisol: For the final step, 11-deoxycortisol is transported back into the mitochondria. Here, CYP11B1 (11β-hydroxylase) hydroxylates 11-deoxycortisol at the 11β-position to yield the final product, cortisol.
Quantitative Data: Enzyme Kinetics in Cortisol Biosynthesis
The following table summarizes the available kinetic parameters for the key human enzymes involved in the cortisol biosynthesis pathway. It is important to note that kinetic parameters can vary depending on the experimental conditions, such as the expression system, purity of the enzyme, and substrate presentation.
| Enzyme | Substrate | Product | Km (μM) | Vmax or kcat | Source |
| CYP11A1 | Cholesterol | Pregnenolone | 0.16 ± 0.04 | 56 ± 8 mol/min/mol P450scc | [1] |
| 22R-Hydroxycholesterol | Pregnenolone | 1.0 - 2.0 | - | [2] | |
| 3β-HSD (Type 2) | Pregnenolone | Progesterone | 0.4 | - | [3] |
| 17α-Hydroxypregnenolone | 17α-Hydroxyprogesterone | 0.3 | - | [3] | |
| Dehydroepiandrosterone (DHEA) | Androstenedione | 0.3 | - | [3] | |
| CYP17A1 | Progesterone (17α-hydroxylase activity) | 17α-Hydroxyprogesterone | - | - | [4][5] |
| 17α-Hydroxypregnenolone (17,20-lyase activity) | Dehydroepiandrosterone (DHEA) | - | - | [6] | |
| CYP21A2 | Progesterone | 11-Deoxycorticosterone | 1.57 | 0.360 nmol/min/mg | [7] |
| 17α-Hydroxyprogesterone | 11-Deoxycortisol | 1.3 | 120 min⁻¹ (with cytochrome b5) | [8] | |
| CYP11B1 | 11-Deoxycortisol | Cortisol | - | 4.7 ± 0.7 nmol/mg protein/min (wild-type) | [9] |
The Sulfation of Cortisol: Formation of this compound
Once synthesized, cortisol can undergo further metabolism, including sulfation. This process primarily occurs in the liver and adrenal glands and is catalyzed by sulfotransferase enzymes (SULTs). The sulfation of cortisol at the 21-position results in the formation of cortisol 21-sulfate.
The key enzyme responsible for the sulfation of a wide range of steroids, including cortisol, is Sulfotransferase Family 2A Member 1 (SULT2A1) . This cytosolic enzyme utilizes a universal sulfonate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS) , to transfer a sulfonate group to the hydroxyl group of the substrate.
The reaction is as follows: Cortisol + PAPS → Cortisol 21-Sulfate + PAP
Sulfation generally increases the water solubility of steroids, facilitating their excretion in urine. The expression and activity of SULT2A1 are regulated by various transcription factors, including Steroidogenic Factor 1 (SF1) and GATA-6.[10]
Quantitative Data: SULT2A1 Enzyme Kinetics
While SULT2A1 is known to sulfate cortisol, detailed kinetic data for this specific reaction is limited in the readily available literature. However, extensive kinetic studies have been performed on SULT2A1 with another key steroid substrate, dehydroepiandrosterone (DHEA).
| Enzyme | Substrate | Product | Km (μM) | Vmax | Source |
| SULT2A1 | Dehydroepiandrosterone (DHEA) | DHEA Sulfate | 3.8 | 130.8 pmol/min/mg protein | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of cortisol and this compound biosynthesis.
In Vitro Cortisol Synthesis Assay Using Adrenal Cells
This protocol describes a method to measure the production of cortisol from adrenal cell lines, such as the human NCI-H295R cell line, which expresses all the necessary steroidogenic enzymes.
Materials:
-
NCI-H295R human adrenocortical carcinoma cell line
-
DMEM/F12 medium supplemented with serum and antibiotics
-
Cell culture plates (24-well or 48-well)
-
Stimulating agents (e.g., Forskolin, Angiotensin II, or ACTH)
-
Substrates (e.g., cholesterol, pregnenolone)
-
Steroid extraction solvent (e.g., diethyl ether or ethyl acetate)
-
LC-MS/MS system for steroid quantification
Procedure:
-
Cell Culture: Culture NCI-H295R cells in DMEM/F12 medium supplemented with 10% cosmic calf serum and antibiotics in a humidified incubator at 37°C with 5% CO2.[12]
-
Plating: Seed the cells in 24-well or 48-well plates at a suitable density and allow them to adhere and grow to approximately 80-90% confluency.
-
Stimulation and Substrate Addition:
-
Wash the cells with serum-free medium.
-
Add fresh serum-free medium containing the desired stimulating agent (e.g., 10 µM Forskolin) and/or precursor substrate (e.g., 10 µM pregnenolone).
-
Incubate for a specified period (e.g., 24-48 hours).
-
-
Sample Collection: Collect the cell culture supernatant.
-
Steroid Extraction:
-
To the collected supernatant, add a 5:1 (v/v) ratio of diethyl ether or ethyl acetate.[13]
-
Vortex vigorously for 2 minutes and allow the phases to separate.
-
Freeze the aqueous layer in a dry ice/ethanol bath and decant the organic solvent phase into a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.
-
-
Quantification:
SULT2A1 Activity Assay
This protocol outlines a method to determine the activity of SULT2A1 in converting cortisol to this compound using human liver cytosol or recombinant SULT2A1.
Materials:
-
Human liver cytosol or purified recombinant SULT2A1
-
Cortisol (substrate)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS, cofactor)
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 5 mM MgCl2)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., a deuterated cortisol analog)
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Reaction buffer
-
Human liver cytosol (e.g., 20-100 µg protein) or a known amount of recombinant SULT2A1
-
Cortisol at various concentrations (to determine kinetic parameters)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding PAPS (e.g., 20 µM final concentration).[16]
-
Incubation: Incubate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Sample Preparation:
-
Vortex the mixture and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
Quantification: Analyze the formation of this compound using a validated LC-MS/MS method.
LC-MS/MS Quantification of Cortisol and this compound
This protocol provides a general workflow for the simultaneous quantification of cortisol and this compound in biological samples.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Extract the steroids from the biological matrix (cell culture supernatant, plasma, urine) as described in the protocols above.
-
Chromatographic Separation:
-
Inject the reconstituted extract onto a suitable reverse-phase column (e.g., C18).
-
Use a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium acetate to improve ionization.[17]
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for a triple quadrupole instrument or using high-resolution accurate mass for an Orbitrap or Q-TOF instrument.
-
Optimize the specific precursor-to-product ion transitions for cortisol and this compound, as well as their corresponding internal standards.
-
Example transitions (positive ion mode):
-
Cortisol: m/z 363.2 → 121.1
-
This compound (negative ion mode): m/z 441.2 → 97.0
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cortisol and this compound.
-
Quantify the analytes in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.
-
Visualizing the Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.
Figure 1: The biosynthetic pathway of cortisol from cholesterol, highlighting the subcellular locations of the enzymatic steps.
Figure 2: The sulfation of cortisol to cortisol 21-sulfate catalyzed by SULT2A1 in the cytosol.
Figure 3: A generalized experimental workflow for the in vitro study of cortisol biosynthesis.
References
- 1. Human Cytochrome P450scc (CYP11A1) Catalyzes Epoxide Formation with Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic analysis of adrenal 3 beta-hydroxysteroid dehydrogenase activity during human development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxylation and lyase reactions of steroids catalyzed by mouse cytochrome P450 17A1 (Cyp17a1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steroid 17-Hydroxylase and 17,20-Lyase Deficiencies, Genetic and Pharmacologic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYP21A2 Deficiency | Encyclopedia MDPI [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Kinetic analysis of bile acid sulfation by stably expressed human sulfotransferase 2A1 (SULT2A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. arborassays.com [arborassays.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human liver cytosolic sulfotransferase 2A1-dependent dehydroepiandrosterone sulfation assay by ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Enzymatic Landscape of Cortisol Sulfate Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cortisol, a primary glucocorticoid, plays a pivotal role in a multitude of physiological processes. Its metabolic inactivation is crucial for maintaining homeostasis, and one of the key pathways is sulfation to form cortisol sulfate. This technical guide provides an in-depth exploration of the enzymes responsible for this biotransformation. The primary catalysts belong to the cytosolic sulfotransferase (SULT) superfamily, with a particular focus on SULT2A1. This document summarizes the current understanding of the enzymatic players, their tissue-specific expression, and the intricate signaling pathways that govern their activity. Furthermore, it presents detailed experimental protocols for the assessment of cortisol sulfotransferase activity, offering a valuable resource for researchers in endocrinology, pharmacology, and drug development.
Introduction to Cortisol Sulfation
Sulfation is a critical phase II detoxification process that increases the water solubility of various endogenous and xenobiotic compounds, facilitating their excretion. In the context of steroid hormones, sulfation not only serves as a mechanism for inactivation and elimination but also creates a reservoir of inactive hormone precursors that can be reactivated by sulfatases. The conversion of cortisol to cortisol 21-sulfate is a key step in its metabolism, primarily occurring in the liver and adrenal glands.[1][2] Understanding the enzymes that mediate this reaction is fundamental for elucidating the regulation of glucocorticoid activity and for the development of therapeutic agents that may modulate this pathway.
Key Enzymes in Cortisol Sulfation
The enzymatic sulfation of cortisol is catalyzed by a family of enzymes known as sulfotransferases (SULTs). These enzymes utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. While several SULT isoforms have been identified, their substrate specificities vary.
Sulfotransferase 2A1 (SULT2A1)
SULT2A1, also known as dehydroepiandrosterone sulfotransferase (DHEA-ST), is the primary enzyme implicated in the sulfation of a wide range of steroids.[3][4] While its principal endogenous substrate is dehydroepiandrosterone (DHEA), evidence suggests that SULT2A1 also possesses the capacity to sulfate other hydroxysteroids, including cortisol.[5][6] The enzyme is highly expressed in the human liver and adrenal glands, key sites of steroid metabolism.[3][7]
Other Sulfotransferase Isoforms
While SULT2A1 is the main candidate, other SULT isoforms have been investigated for their potential role in cortisol metabolism.
-
SULT1A1: This isoform is one of the most abundant SULTs in the human liver and is known to sulfate a variety of phenolic compounds.[5][8] Its specific activity towards cortisol is not as well-defined as that of SULT2A1.
-
SULT1E1: This enzyme, also known as estrogen sulfotransferase, displays high affinity for estrogens. Studies have indicated that SULT1E1 does not sulfonate cortisol.[9][10][11]
Quantitative Data on Sulfotransferase Expression and Kinetics
The tissue-specific expression levels of SULT enzymes and their kinetic parameters are crucial for understanding their physiological relevance in cortisol metabolism.
Expression of Major SULT Isoforms in Human Tissues
The following table summarizes the expression levels of key SULT isoforms in human liver and adrenal glands, the primary sites for cortisol sulfation.
| SULT Isoform | Liver Expression (ng/mg cytosol protein) | Adrenal Gland Expression | Key Substrates | Reference |
| SULT1A1 | 420 - 4900 (>50% of total SULTs) | Present | Phenolic compounds, Catecholamines | [5][8] |
| SULT1A3 | Absent | Present | Dopamine | [5][8] |
| SULT1B1 | Present (minor form) | Not well characterized | Thyroid hormones | [5][8] |
| SULT1E1 | Present (minor form) | Present | Estrogens | [5][8][9] |
| SULT2A1 | 27% of total SULTs | Highly expressed | DHEA, Androsterone, Bile acids | [3][5][7][8] |
Kinetic Parameters of SULT2A1
While extensive kinetic data is available for SULT2A1 with DHEA as a substrate, specific kinetic parameters for cortisol are less well-defined in the literature. The available data for DHEA provides a benchmark for comparison.
| Substrate | Apparent Km (μM) | Vmax (nmol/min/mg) | Reference |
| DHEA | 0.8 ± 0.3 | 245 ± 40 | [12] |
| Cortisol | Data not consistently reported | Data not consistently reported |
Note: The kinetic parameters for SULT2A1 can be influenced by the reaction conditions, including the concentration of the co-substrate PAPS.[12]
Signaling Pathways Regulating Cortisol Sulfation
The expression and activity of sulfotransferases are tightly regulated by a complex network of signaling pathways, primarily involving nuclear receptors. These receptors act as ligand-activated transcription factors that modulate the expression of target genes, including those encoding SULT enzymes.
Transcriptional Regulation of SULT2A1
The SULT2A1 gene is a target for several nuclear receptors, highlighting its central role in steroid and xenobiotic metabolism.
-
Glucocorticoid Receptor (GR): Glucocorticoids themselves can regulate the expression of SULT genes. The glucocorticoid receptor can directly or indirectly influence the transcription of SULT2A1, suggesting a feedback mechanism for cortisol metabolism.[13][14][15][16][17]
-
Pregnane X Receptor (PXR): Activated by a wide range of xenobiotics and endogenous compounds, PXR is a key regulator of drug-metabolizing enzymes, including SULT2A1.[18][19]
-
Liver X Receptor α (LXRα): This nuclear receptor, involved in cholesterol and lipid homeostasis, has been shown to positively regulate SULT2A1 gene expression.[1]
-
Constitutive Androstane Receptor (CAR): Similar to PXR, CAR is activated by various xenobiotics and regulates the expression of detoxification enzymes, including SULT2A1.[18][19]
-
Other Transcription Factors: Steroidogenic Factor 1 (SF1) and GATA-6 have also been identified as positive regulators of SULT2A1 transcription in the human adrenal gland.[20]
Experimental Protocols
Accurate measurement of cortisol sulfotransferase activity is essential for studying its regulation and for screening potential inhibitors or inducers. Below are detailed methodologies for key experiments.
Radioisotopic Assay for Cortisol Sulfotransferase Activity
This method relies on the transfer of a radiolabeled sulfate group from [35S]PAPS to cortisol.
Materials:
-
Enzyme source (e.g., human liver cytosol, recombinant SULT enzyme)
-
Cortisol
-
[35S]3'-phosphoadenosine-5'-phosphosulfate ([35S]PAPS)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2
-
Dithiothreitol (DTT)
-
Stop Solution: 0.1 M Barium acetate
-
Barium hydroxide
-
Zinc sulfate
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. The final volume is typically 50-100 µL.
-
Add the following components in order:
-
Assay Buffer
-
DTT (final concentration 1-2 mM)
-
Enzyme source (e.g., 10-50 µg of cytosolic protein)
-
Cortisol (dissolved in a suitable solvent like ethanol or DMSO, with the final solvent concentration kept below 1%). Vary the cortisol concentration to determine kinetic parameters.
-
-
Pre-incubate the mixture at 37°C for 3 minutes.
-
Initiate the reaction by adding [35S]PAPS (final concentration ~1 µM).
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of the Stop Solution.
-
Add 50 µL of 0.1 M barium hydroxide and 50 µL of 0.1 M zinc sulfate to precipitate the unreacted [35S]PAPS.
-
Vortex the tubes and centrifuge at high speed for 5-10 minutes.
-
Transfer a known volume of the supernatant (containing the [35S]this compound) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the [35S]PAPS.
HPLC-Based Assay for Cortisol Sulfotransferase Activity
This method offers a non-radioactive alternative for quantifying the formation of this compound.
Materials:
-
Enzyme source
-
Cortisol
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
Assay Buffer (as above)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
-
Internal standard (e.g., another steroid not present in the sample)
-
HPLC system with a UV or mass spectrometry (MS) detector
-
C18 reversed-phase HPLC column
Procedure:
-
Perform the enzymatic reaction as described in the radioisotopic assay (steps 1-5), but using non-radiolabeled PAPS.
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This will precipitate the proteins.
-
Vortex and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Inject a known volume of the supernatant onto the HPLC system.
-
Separate cortisol and this compound using a suitable gradient of mobile phase (e.g., water/acetonitrile with 0.1% TFA).
-
Detect the compounds using a UV detector (e.g., at 245 nm for cortisol) or a mass spectrometer.[21]
-
Quantify the amount of this compound formed by comparing its peak area to a standard curve generated with authentic this compound.
References
- 1. Transcriptional Regulation of Human Hydroxysteroid Sulfotransferase SULT2A1 by LXRα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cortisol Measurements in Cushing's Syndrome: Immunoassay or Mass Spectrometry? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SULT2A1 sulfotransferase family 2A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. "Analysis of the Structural and Kinetic Properties of SULT2A1 Induced b" by Ian Thomas Cook [digitalcommons.library.uab.edu]
- 7. Functional Expression of All Human Sulfotransferases in Fission Yeast, Assay Development, and Structural Models for Isoforms SULT4A1 and SULT6B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Variable sulfation of dietary polyphenols by recombinant human sulfotransferase (SULT) 1A1 genetic variants and SULT1E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paradigms of Sulfotransferase Catalysis: THE MECHANISM OF SULT2A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substrate inhibition in human hydroxysteroid sulfotransferase SULT2A1: studies on the formation of catalytically non-productive enzyme complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of rat hepatic hydroxysteroid sulfotransferase (SULT2-40/41) gene expression by glucocorticoids: evidence for a dual mechanism of transcriptional control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of sulfotransferase gene expression by glucocorticoid hormones and xenobiotics in primary rat hepatocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. Sulfotransferase genes: Regulation by nuclear receptors in response to xeno/endo-biotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of the cytosolic sulfotransferases by nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Steroid sulfotransferase 2A1 gene transcription is regulated by steroidogenic factor 1 and GATA-6 in the human adrenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Routine high-performance liquid chromatographic determination of urinary unconjugated cortisol using solid-phase extraction and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physiological Concentration of Cortisol Sulfate in Humans
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological concentrations of cortisol sulfate in humans, detailed methodologies for its quantification, and an exploration of its biochemical context. This compound (or cortisol 21-sulfate) is a significant metabolite of cortisol, the primary glucocorticoid hormone in humans. The sulfation of cortisol increases its water solubility, facilitating its transport and excretion. Understanding the physiological levels of this conjugate is crucial for research into adrenal function, steroid metabolism, and various pathological conditions.
Physiological Concentrations of this compound
Quantitative data on this compound levels are predominantly available for plasma, with limited specific data for other matrices like urine and saliva. The following table summarizes the available data for this compound in healthy human adults. For comparative purposes, typical reference ranges for the parent hormone, cortisol, are also provided.
| Analyte | Matrix | Population | Time of Day | Concentration Range | Units | Citation |
| Cortisol 21-Sulfate | Plasma | Men (n=21) | 8 AM | 760 - 1,220 | ng/100 mL | [1] |
| 4 PM - 5 PM | 380 - 760 | ng/100 mL | [1] | |||
| Plasma | Women (n=21) | 8 AM | 610 - 880 | ng/100 mL | [1] | |
| 4 PM - 5 PM | 300 - 510 | ng/100 mL | [1] | |||
| Cortisol (Total) | Serum/Plasma | Adults | ~ 8 AM | 5 - 25 | µg/dL | [2] |
| ~ 4 PM | 3 - 13 | µg/dL | [3] | |||
| Cortisol (Free) | Saliva | Adults | Morning | 10.2 - 27.3 | ng/mL | [4] |
| Night | 2.2 - 4.1 | ng/mL | [4] | |||
| Cortisol (Free) | Urine (24h) | Adults | 24-hour | 10 - 55 | µ g/day | [4] |
Note: Direct quantitative reference ranges for this compound in urine and saliva are not well-established in the literature. Studies have identified various sulfated metabolites of cortisol in urine, but typically report on their excretion rates relative to other metabolites rather than providing specific concentration ranges.[5] Sulfate conjugates, as a group, are excreted more slowly than glucuronide conjugates.[5]
Biochemical Pathway: Cortisol Synthesis and Sulfation
Cortisol production is regulated by the Hypothalamic-Pituitary-Adrenal (HPA) axis. The metabolism of cortisol into this compound is a key step in its inactivation and elimination pathway.
Hypothalamic-Pituitary-Adrenal (HPA) Axis
The HPA axis is a complex set of interactions between the hypothalamus, pituitary gland, and adrenal glands that regulates the stress response and cortisol production.[6] A stressor triggers the hypothalamus to release corticotropin-releasing hormone (CRH), which stimulates the anterior pituitary to secrete adrenocorticotropic hormone (ACTH).[7] ACTH then acts on the adrenal cortex to stimulate the synthesis and release of cortisol.[7] Cortisol itself exerts negative feedback on both the hypothalamus and pituitary to suppress CRH and ACTH production, thus regulating its own levels.[7]
References
- 1. Corticosteroids in human blood: IX. Evidence for adrenal secretion of sulfate-conjugated cortisol, 11 beta,17 alpha-dihydroxy-4-pregnene-3,20-dione-21-yl-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mountsinai.org [mountsinai.org]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Cortisol Test: Understanding High vs. Low Cortisol Levels [webmd.com]
- 5. Studies on steroid conjugates: IX. Urinary excretion of sulfate conjugated metabolites of cortisol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sceti.co.jp [sceti.co.jp]
- 7. New reference intervals for cortisol, cortisol binding globulin and free cortisol index in women using ethinyl estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of Cortisol Sulfate: A Technical Guide for Researchers
An In-depth Exploration of its Core Biological Functions, Measurement, and Significance
For Researchers, Scientists, and Drug Development Professionals
Cortisol sulfate, a sulfated metabolite of the primary glucocorticoid cortisol, has long been considered an inactive byproduct destined for excretion. However, emerging evidence challenges this traditional view, suggesting a more nuanced and potentially active role for this steroid conjugate in human physiology. This technical guide provides a comprehensive overview of the current understanding of this compound's primary biological function, with a focus on its unique interactions, potential signaling pathways, and relevance in various physiological and pathological states.
Core Concepts: Synthesis, Metabolism, and Unique Binding Properties
This compound (Cortisol-21-sulfate) is synthesized from cortisol primarily in the liver and adrenal glands through the action of sulfotransferase enzymes, particularly cortisol sulfotransferase.[1] This process involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 21-hydroxyl group of cortisol.
While cortisol exerts its well-known effects by binding to glucocorticoid (GR) and mineralocorticoid receptors (MR), this compound exhibits a distinct binding profile. Notably, it does not bind to these classical steroid receptors. Instead, its primary known biological function is mediated through its specific, high-affinity binding to an intracellular corticosteroid-binding globulin (CBG)-like protein , often referred to as intracellular transcortin.[2] This selective interaction is a cornerstone of its unique physiological role, distinguishing it from its parent compound.
dot graph { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
Cortisol [fillcolor="#4285F4"]; PAPS [label="PAPS\n(3'-phosphoadenosine-5'-phosphosulfate)", fillcolor="#FBBC05"]; Cortisol_Sulfate [label="this compound", fillcolor="#EA4335"]; Cortisol_Sulfotransferase [label="Cortisol Sulfotransferase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PAP [label="PAP\n(3',5'-ADP)", fillcolor="#FBBC05"];
Cortisol -- Cortisol_Sulfotransferase; PAPS -- Cortisol_Sulfotransferase; Cortisol_Sulfotransferase -> Cortisol_Sulfate; Cortisol_Sulfotransferase -> PAP; } Figure 1: Enzymatic Synthesis of this compound.
The Primary Biological Function: A Paradigm Shift
The preferential binding of this compound to intracellular transcortin, rather than to GR or MR, suggests a departure from the classical genomic actions of cortisol. The precise downstream consequences of this binding are an active area of research, but several hypotheses have been proposed:
-
Intracellular Reservoir and Local Delivery: this compound may serve as an intracellular, inactive reservoir of cortisol. Upon cellular demand, the sulfate group could be cleaved by steroid sulfatases, releasing free cortisol to act locally on GRs. This mechanism would allow for fine-tuned, tissue-specific regulation of glucocorticoid activity, independent of circulating free cortisol levels.
-
Modulation of Intracellular Transcortin Function: The binding of this compound may directly modulate the function of intracellular transcortin. While the exact roles of intracellular transcortin are still being elucidated, it may be involved in regulating intracellular steroid concentrations and protecting them from metabolic degradation.[3]
-
Direct Signaling via a Novel Pathway: It is plausible that the this compound-intracellular transcortin complex initiates a novel, non-genomic signaling cascade that is independent of the classical glucocorticoid pathway. The nature of such a pathway remains to be discovered.
Quantitative Data Summary
Quantitative data on this compound are still emerging. The following tables summarize available information on its binding affinity and reported concentrations in various biological fluids.
| Binding Interaction | Ligand | Binding Partner | Dissociation Constant (Kd) | Reference |
| This compound Binding | This compound | Intracellular Transcortin-like binder | Preferential binding, specific Kd not widely reported | [2] |
| Cortisol Binding | Cortisol | Corticosteroid-Binding Globulin (CBG) | ~45 nM (uncleaved) | [4][5] |
| ~442 nM (elastase-cleaved) | [4][5] |
| Biological Fluid | Analyte | Concentration Range | Context | Reference |
| Amniotic Fluid | Cortisol | < 40 ng/mL (<34 weeks gestation) | Normal Pregnancy | [6] |
| Rises at 35-40 weeks | [6] | |||
| > 60 ng/mL associated with fetal lung maturity | [6] | |||
| Cord Blood | Cortisol | 4.67 ± 0.60 µ g/100 mL (elective C-section, no labor) | Parturition | [7] |
| 7.43 ± 0.29 µ g/100 mL (vaginal delivery, spontaneous labor) | [7] | |||
| Cortisol | 325 ± 134 nmol/L (no infection) | Preterm infants | [8] | |
| 519 ± 158 nmol/L (with amniotic fluid infection) | [8] | |||
| Cerebrospinal Fluid (CSF) | This compound | Levels are ~0.15% of those in blood | Healthy Adults | [9] |
| DHEAS | Higher than DHEA despite reduced penetration | Healthy Adults | [9] | |
| Adrenal Tumors | DHEAS | Lower in adrenal Cushing's syndrome vs. Cushing's disease | Adrenal Pathology | [10] |
| Cortisol | Elevated in functional adrenal carcinomas | Adrenal Pathology | [11] |
Physiological and Pathophysiological Significance
Fetal Development and Parturition
The fetal adrenal gland is a key player in development and the initiation of birth. While much of the focus has been on cortisol and DHEAS, the presence of this compound in fetal circulation suggests a potential role. It is hypothesized that this compound may contribute to the maturation of fetal organs, such as the lungs, either directly or by acting as a local source of free cortisol.[12]
Central Nervous System (CNS)
This compound is present in the cerebrospinal fluid, although at much lower concentrations than in the blood.[9] Its ability to cross the blood-brain and blood-CSF barriers, and the expression of intracellular CBG in the brain, suggest a potential neuromodulatory role.[1][13] Given that glucocorticoids have profound effects on the brain, this compound might be involved in processes such as neuroinflammation and the stress response, though its specific actions remain to be elucidated.[14]
Adrenal Tumors
The steroid profile, including sulfated steroids, is altered in adrenal tumors. In adrenal Cushing's syndrome, DHEAS levels are typically suppressed. In contrast, some adrenal carcinomas can produce significant amounts of various steroids, including their sulfated forms. The measurement of this compound and other sulfated steroids may serve as a potential biomarker for the diagnosis and prognosis of adrenal tumors.[10]
Experimental Protocols
Measurement of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the accurate quantification of this compound, offering high specificity and sensitivity.
Principle: This method involves the separation of this compound from other analytes in a biological sample using liquid chromatography, followed by its detection and quantification based on its unique mass-to-charge ratio using tandem mass spectrometry.
Methodology Outline:
-
Sample Preparation:
-
For plasma or serum: Protein precipitation is performed, typically with a cold organic solvent like acetonitrile or methanol.
-
For urine: A "dilute-and-shoot" approach or solid-phase extraction (SPE) can be used for sample cleanup and concentration.
-
An internal standard (e.g., a stable isotope-labeled version of this compound) is added to the sample prior to processing to correct for matrix effects and variations in extraction efficiency.
-
-
Chromatographic Separation:
-
A reverse-phase C18 column is commonly used.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., acetonitrile or methanol) is employed to separate this compound from other steroids and interfering substances.
-
-
Mass Spectrometric Detection:
-
Electrospray ionization (ESI) in negative ion mode is typically used to generate ions of this compound.
-
Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion of this compound and one or more specific product ions generated by its fragmentation.
-
Cortisol Sulfotransferase Assay
This assay measures the activity of the enzyme responsible for the synthesis of this compound.
Principle: The assay quantifies the transfer of a radiolabeled sulfate group from [³⁵S]PAPS to cortisol, catalyzed by cortisol sulfotransferase present in a tissue extract (e.g., liver cytosol).
Methodology Outline:
-
Preparation of Tissue Extract:
-
Homogenize the tissue (e.g., liver) in a suitable buffer.
-
Centrifuge the homogenate to obtain the cytosolic fraction (supernatant).
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
Tissue cytosol (enzyme source)
-
Cortisol (substrate)
-
[³⁵S]PAPS (radiolabeled co-substrate)
-
Buffer (to maintain optimal pH)
-
Magnesium chloride (as a cofactor)
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period.
-
-
Termination of Reaction:
-
Stop the reaction by adding a solution that precipitates the unreacted [³⁵S]PAPS (e.g., a solution containing barium and lead acetate).
-
-
Quantification:
-
Centrifuge the mixture to pellet the precipitate.
-
Measure the radioactivity in the supernatant, which contains the [³⁵S]this compound product, using a scintillation counter.
-
-
Data Analysis:
-
Calculate the enzyme activity based on the amount of radiolabeled product formed per unit of time and protein concentration.
-
Future Directions and Conclusion
The understanding of this compound's biological function is undergoing a significant evolution. Moving beyond its classification as a mere inactive metabolite, research is beginning to uncover its potential as a modulator of intracellular glucocorticoid availability and a participant in unique signaling pathways. For researchers and drug development professionals, this opens up new avenues of investigation:
-
Therapeutic Targeting: Could modulating the activity of cortisol sulfotransferase or steroid sulfatases provide a novel approach to treating conditions associated with glucocorticoid dysregulation?
-
Biomarker Development: Can this compound serve as a more specific and sensitive biomarker for certain adrenal disorders or neuroinflammatory conditions?
-
Understanding Fetal Programming: What is the precise role of this compound in fetal development, and how might its dysregulation contribute to adult disease?
References
- 1. New insights into corticosteroid-binding globulin and glucocorticoid delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cortisol-21-sulfate (FS) is a specific ligand for intracellular transcortin: demonstration of three types of high affinity corticosteroid binders in bovine aortic cytosol by a combined use of FS and RU 28362 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrenal steroids in the brain: role of the intrinsic expression of corticosteroid-binding globulin (CBG) in the stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corticosteroid-Binding Globulin: Structure-Function Implications from Species Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corticosteroid-Binding Globulin: Structure-Function Implications from Species Differences | PLOS One [journals.plos.org]
- 6. Total cortisol in amniotic fluid and fetal lung maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cortisol levels in umbilical cord plasma in relation to labor and delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The relationship of umbilical cord plasma cortisol levels to amniotic fluid infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Central Nervous System (CNS) Delivery of Glucocorticoids Is Fine-Tuned by Saturable Transporters at the Blood-CNS Barriers and Nonbarrier Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct serum steroid profiles between adrenal Cushing syndrome and Cushing disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cushing syndrome due to adrenal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cortisol in amniotic fluid and cord blood in relation to prenatal betamethasone load and delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Neurosteroid Transport in the Brain: Role of ABC and SLC Transporters [frontiersin.org]
- 14. Neuroprotective-neurotrophic effect of endogenous dehydroepiandrosterone sulfate during intense stress exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Cortisol Sulfate in Adrenal Gland Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the role of cortisol sulfate in the intricate workings of the adrenal gland. While the sulfation of dehydroepiandrosterone (DHEA) to DHEA-sulfate (DHEAS) by the sulfotransferase SULT2A1 is a well-documented and quantitatively significant pathway in the adrenal cortex, the sulfation of cortisol and its physiological implications have been less thoroughly investigated. This document synthesizes current knowledge on the enzymatic basis of cortisol sulfation, its secretion from the adrenal gland, its potential biological activities, and the analytical methodologies required for its study. Particular attention is given to the potential role of this compound as a modulator of adrenal steroidogenesis and as a biomarker in adrenal pathologies.
Introduction: Beyond Cortisol as the Primary Glucocorticoid
The adrenal cortex is a pivotal endocrine organ responsible for the synthesis of a spectrum of steroid hormones, including glucocorticoids, mineralocorticoids, and adrenal androgens. Cortisol, the principal human glucocorticoid, is essential for regulating a wide array of physiological processes, including metabolism, immune function, and the stress response[1][2][3][4]. Its production in the zona fasciculata is tightly regulated by the hypothalamic-pituitary-adrenal (HPA) axis through the action of adrenocorticotropic hormone (ACTH)[5][6][7][8][9][10].
Traditionally, the biological activity of cortisol is attributed to its binding to the glucocorticoid receptor (GR). However, the adrenal gland also engages in extensive phase II metabolism of its steroid products, with sulfation being a key modification. This guide focuses on a less-explored metabolite, this compound, and its emerging role in adrenal gland function.
The Enzymatic Machinery of Cortisol Sulfation in the Adrenal Gland
The sulfation of steroids is catalyzed by a family of enzymes known as sulfotransferases (SULTs), which utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a sulfate donor.
The Prominent Role of SULT2A1
The human adrenal gland exhibits high expression of the cytosolic sulfotransferase SULT2A1[11][12]. This enzyme is predominantly localized in the zona reticularis and is the primary catalyst for the sulfation of DHEA to DHEAS, the most abundant circulating steroid hormone[13]. While DHEA is the preferred substrate for SULT2A1, this enzyme is known to have broad substrate specificity, and evidence suggests it may also be involved in the sulfation of other hydroxysteroids[14][15][16].
The "Cortisol Sulfotransferase"
An enzyme specifically designated as "cortisol sulfotransferase" (EC 2.8.2.18) has been identified, catalyzing the formation of cortisol-21-sulfate[17]. However, its distinct molecular identity and its relationship to other SULT isoforms within the human adrenal gland are not yet fully elucidated. It is plausible that SULT2A1, or another yet-to-be-characterized adrenal sulfotransferase, is responsible for this activity.
Regulation of Adrenal Sulfotransferase Activity
The expression of SULT2A1 in the adrenal gland is under the transcriptional control of steroidogenic factor 1 (SF1) and GATA-6, key regulators of adrenal development and function[11][12][18]. While ACTH is the primary secretagogue for cortisol, its direct regulatory effect on cortisol sulfation is not well-defined. However, in conditions of ACTH-dependent Cushing's syndrome, levels of DHEAS can be normal or elevated, suggesting an indirect influence of ACTH on adrenal sulfation capacity[13]. Conversely, in cortisol-producing adrenal adenomas where ACTH is suppressed, DHEAS levels are typically low[19][20].
Secretion and Circulating Levels of this compound
Evidence confirms that the adrenal gland secretes cortisol-21-sulfate directly into circulation. Studies have demonstrated significantly higher concentrations of this compound in adrenal vein plasma compared to peripheral blood, indicating its origin from the adrenal cortex.
Quantitative Data on Cortisol and this compound Levels
The following table summarizes available data on the circulating levels of cortisol and this compound in different physiological and pathological states. It is important to note that data on intra-adrenal concentrations are limited.
| Analyte | Condition | Matrix | Concentration Range | Citation |
| Cortisol | Normal (AM) | Plasma | 5-25 µg/dL | [10] |
| Cortisol | Normal (PM) | Plasma | 2.5-12.5 µg/dL | [10] |
| This compound | Normal | Adrenal Vein Plasma | 20-40 times higher than peripheral | [21] |
| This compound | Cushing's Syndrome (Adrenal Hyperplasia) | Adrenal Vein Plasma | Markedly elevated | [21] |
| This compound | Cushing's Syndrome (Adrenal Adenoma) | Adrenal Vein Plasma | Markedly elevated | [21] |
Biological Role of this compound in Adrenal Function
The precise physiological role of this compound within the adrenal gland is an active area of investigation. Several hypotheses are currently being explored.
A Ligand for Intracellular Transcortin
This compound has been identified as a specific ligand for intracellular transcortin (corticosteroid-binding globulin, CBG)[2][22]. Transcortin is also present within adrenal cells. The binding of this compound to intracellular transcortin may represent a mechanism for modulating the intracellular availability of free cortisol or could trigger a novel signaling pathway.
A Modulator of Adrenal Steroidogenesis
The sulfation of cortisol may serve as a mechanism to regulate the local concentration of active glucocorticoids within the adrenal cortex, thereby influencing steroidogenic pathways through feedback mechanisms.
A Precursor for Other Metabolites
This compound could potentially be a substrate for other enzymes, leading to the formation of novel steroid metabolites with distinct biological activities.
Direct Biological Activity
Some studies suggest that sulfated steroids, including this compound, may exert direct biological effects, potentially through non-genomic mechanisms[2].
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
The interaction between this compound and intracellular transcortin is a key area of interest. The downstream consequences of this binding are yet to be fully elucidated but may involve alterations in gene expression or non-genomic signaling cascades within adrenal cells.
Experimental Workflow for Investigating this compound Function
A typical workflow to investigate the role of this compound in adrenal cell function would involve several key steps, from cell culture to functional assays.
Experimental Protocols
Protocol for Cortisol and this compound Analysis in Adrenal Tissue by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of cortisol and this compound from adrenal tissue.
1. Tissue Homogenization:
-
Weigh frozen adrenal tissue (~50-100 mg).
-
Homogenize the tissue in ice-cold phosphate-buffered saline (PBS) containing protease and phosphatase inhibitors.
2. Steroid Extraction:
-
To the tissue homogenate, add a mixture of organic solvents (e.g., ethyl acetate/iso-octane) to precipitate proteins and extract steroids.
-
Vortex vigorously and centrifuge to separate the organic and aqueous layers.
-
Collect the organic layer containing unconjugated steroids (including cortisol).
-
For this compound, a solid-phase extraction (SPE) protocol is recommended for the aqueous layer.
3. Solid-Phase Extraction (SPE) for this compound:
-
Condition an anion exchange SPE cartridge with methanol and then water.
-
Load the aqueous phase from the initial extraction onto the cartridge.
-
Wash the cartridge with water and then a low-concentration organic solvent to remove unbound contaminants.
-
Elute the sulfated steroids with a high-concentration organic solvent containing an appropriate counter-ion.
4. LC-MS/MS Analysis:
-
Reconstitute the dried extracts in a suitable mobile phase.
-
Inject the samples onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of water and methanol or acetonitrile with a suitable modifier (e.g., formic acid or ammonium acetate).
-
Perform mass spectrometric detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions for cortisol and this compound should be optimized.
In Vitro Sulfotransferase Activity Assay
This assay measures the ability of an enzyme preparation (e.g., adrenal cytosol) to sulfate cortisol.
1. Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
Adrenal cytosolic protein (as the enzyme source).
-
Cortisol (as the substrate).
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor.
-
A suitable buffer (e.g., potassium phosphate buffer, pH 7.0).
-
Dithiothreitol (DTT) to maintain a reducing environment.
-
2. Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
3. Reaction Termination:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the protein.
4. Analysis:
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the formation of this compound using LC-MS/MS as described above.
Future Directions and Conclusion
The role of this compound in adrenal gland function is a burgeoning field of research with the potential to uncover novel regulatory mechanisms in adrenal steroidogenesis and pathology. Key areas for future investigation include:
-
Definitive identification of the primary cortisol sulfotransferase in the human adrenal gland.
-
Elucidation of the downstream signaling pathways activated by the binding of this compound to intracellular transcortin.
-
Comprehensive profiling of cortisol and this compound concentrations within different zones of the adrenal cortex under various physiological and disease states.
-
Investigation of the potential therapeutic applications of modulating cortisol sulfation in adrenal disorders.
References
- 1. Cortisol - Wikipedia [en.wikipedia.org]
- 2. glpbio.com [glpbio.com]
- 3. The role of cortisol in the body | healthdirect [healthdirect.gov.au]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. ACTH Hormone: Roles, Regulation, and Health Implications [rupahealth.com]
- 7. Adrenocorticotropic Hormone (ACTH): MedlinePlus Medical Test [medlineplus.gov]
- 8. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Physiology, Cortisol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Steroid sulfotransferase 2A1 gene transcription is regulated by steroidogenic factor 1 and GATA-6 in the human adrenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. SULT2A1 sulfotransferase family 2A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. Frontiers | SULT2A1 Gene Copy Number Variation is Associated with Urinary Excretion Rate of Steroid Sulfates [frontiersin.org]
- 16. genecards.org [genecards.org]
- 17. Cortisol sulfotransferase - Wikipedia [en.wikipedia.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Plasma dehydroepiandrosterone sulfate levels in patients with hyperfunctioning and non-hyperfunctioning adrenal tumors before and after adrenal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Serum levels of dehydroepiandrosterone sulfate in patients with asymptomatic cortisol producing adrenal adenoma: comparison with adrenal Cushing's syndrome and non-functional adrenal tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cortisol-21-sulfate (FS) is a specific ligand for intracellular transcortin: demonstration of three types of high affinity corticosteroid binders in bovine aortic cytosol by a combined use of FS and RU 28362 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances: A Cross-Species Examination of Cortisol Sulfate Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisol, a primary glucocorticoid hormone, plays a pivotal role in a myriad of physiological processes, including stress response, metabolism, and immune function. Its biological activity is tightly regulated not only at the level of synthesis and secretion but also through metabolic inactivation and reactivation. A key pathway in this regulation is the reversible sulfation of cortisol to cortisol sulfate, a process that varies significantly across different species. Understanding these interspecies differences is paramount for preclinical drug development, toxicological studies, and the translation of animal model data to human clinical outcomes. This technical guide provides a comprehensive overview of the comparative metabolism of this compound, focusing on the enzymatic players, their kinetics, regulation, and the resulting metabolic profiles across various species.
Core Metabolic Pathways: Sulfation and Desulfation
The metabolism of this compound is primarily governed by the interplay of two key enzyme families: the sulfotransferases (SULTs) that catalyze the addition of a sulfonate group, and the steroid sulfatases (STS) that mediate its removal.
Sulfation of Cortisol: The conversion of cortisol to its inactive, water-soluble form, cortisol 21-sulfate, is catalyzed by cytosolic sulfotransferases. The primary enzyme implicated in this reaction is SULT2A1, also known as dehydroepiandrosterone sulfotransferase (DHEA-ST). This reaction utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor.
Desulfation of this compound: The reactivation of cortisol from this compound is mediated by steroid sulfatase (STS), a microsomal enzyme that hydrolyzes the sulfate ester bond. This process regenerates biologically active cortisol, which can then exert its effects on target tissues.
Below is a generalized workflow for the sulfation and desulfation of cortisol.
Interspecies Variation in Cortisol Sulfotransferase (SULT) Activity
Significant differences in the activity and characteristics of cortisol sulfotransferases have been observed across various species. These variations can be attributed to differences in the number of SULT isoforms, their substrate affinities (Km), and maximal reaction velocities (Vmax).
Table 1: Comparative Kinetics of Hepatic Cortisol Sulfotransferase Activity
| Species | Enzyme(s) | Cortisol Km (µM) | Notes | Reference(s) |
| Chicken (Male) | Two low Km enzymes | 10-30 | Maximum activity at 40 µM cortisol. | [1] |
| Gerbil (Male) | Four enzymes, one low Km form | Low Km form: 10-30; Other forms: ~300 | Higher maximum activity requires 500 µM cortisol. | [1] |
| Hamster (Male) | One main enzyme | ~300 | Higher maximum activity requires 500 µM cortisol. Males have 24-33% of female enzyme levels. | [1] |
| Rat (Female) | STI, STII, STIII | - | Have 6-8 times more activity than males. STI and STIII have the highest preference for cortisol. | |
| Human | SULT2A1 | - | SULT2A1 is the primary enzyme for DHEA sulfation and also sulfonates cortisol. | |
| Mouse | Multiple SULT2A isoforms | - | Exhibit significant age- and sex-dependent expression. | [2] |
Species-Dependent Regulation of Sulfotransferase and Sulfatase Expression
The expression of SULTs and STS is under complex regulatory control, with notable differences observed between species. Nuclear receptors play a crucial role in sensing endogenous and xenobiotic signals and modulating the transcription of these enzymes.
Regulation by Nuclear Receptors:
-
Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR), and Vitamin D Receptor (VDR): In rodents, the Sult2a genes are activated by PXR, CAR, and VDR through an inverted repeat with zero spacing (IR0) motif in their promoter regions.[3] In humans, PXR and CAR also induce SULT2A1 expression, although the regulatory elements differ.[4]
-
Liver X Receptor (LXR): LXR has been shown to regulate Sult2a1 expression in rodents and this regulation appears to be conserved in humans, suggesting a role for oxysterols in modulating cortisol sulfation.[2]
-
Glucocorticoid Receptor (GR): Glucocorticoids can induce the expression of rat hepatic SULT1A1, but this is not observed for human SULT1A1.[3]
The following diagram illustrates the general regulatory pathways of SULT2A1 expression by nuclear receptors.
Sex-Dependent Expression:
Marked sex differences in hepatic SULT expression are observed in several species, often regulated by the pattern of growth hormone (GH) secretion and sex steroids.
-
Rats and Mice: Females generally exhibit higher hepatic SULT2A1/Sult2a1 activity and expression compared to males.[2] This is attributed to the continuous GH secretion pattern in females, which promotes SULT expression, whereas the pulsatile GH pattern in males is repressive.
-
Pigs: Androgens appear to play a significant role in the sexual dimorphism of SULT expression in pig liver, with higher androgen levels in males being associated with lower SULT1A1 and SULT2A1 mRNA levels.
-
Hamsters: Males possess only 24-33% of the hepatic cortisol sulfotransferase activity found in females, a difference attributed to the repressive effects of androgens.[1]
Comparative Cortisol Metabolite Profiles
The species-specific differences in the activities and regulation of metabolizing enzymes lead to distinct urinary and fecal cortisol metabolite profiles.
Table 2: Predominant Cortisol Metabolites in Urine/Feces of Different Species
| Species | Primary Excretion Route | Predominant Conjugates | Key Metabolites | Reference(s) |
| Human | Urine | Glucuronides and Sulfates | Tetrahydrocortisol (THF), Tetrahydrocortisone (THE), Cortols, Cortolones | [5] |
| Common Marmoset | Urine | Conjugates (61-87%) | Native cortisol is a major urinary product. | [6] |
| Long-tailed Macaque | Urine | Conjugates (61-87%) | Small amounts of native cortisol in urine. | [6] |
| Chimpanzee | Urine | Conjugates (61-87%) | Small amounts of native cortisol in urine. | [6] |
| Domestic Cat | Urine and Feces | - | Cortisol metabolites are excreted in both urine and feces. | [7] |
| Bonobo | Urine | Sulfates can be substantial. | 17α-androgen metabolites, Cortisol metabolites. | [8] |
Experimental Protocols
Accurate assessment of this compound metabolism requires robust and well-defined experimental protocols. Below are outlines for key assays.
1. Cortisol Sulfotransferase Activity Assay (Radioenzymatic Method)
This assay measures the transfer of a radiolabeled sulfate group from [35S]PAPS to cortisol.
-
Principle: The radiolabeled product, [35S]this compound, is separated from the unreacted [35S]PAPS, and the radioactivity of the product is quantified.
-
Materials:
-
Tissue cytosol preparation (e.g., liver S9 fraction)
-
[35S]PAPS (3'-phosphoadenosine-5'-phosphosulfate)
-
Cortisol
-
Assay buffer (e.g., potassium phosphate buffer, pH 6.8)
-
Dithiothreitol (DTT)
-
Stop solution (e.g., trichloroacetic acid or a mixture of barium hydroxide and zinc sulfate)
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, DTT, and the tissue cytosol.
-
Initiate the reaction by adding cortisol and [35S]PAPS.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding the stop solution.
-
Separate the [35S]this compound from unreacted [35S]PAPS (e.g., by precipitation of PAPS with barium and zinc salts followed by centrifugation).
-
Measure the radioactivity in the supernatant containing the [35S]this compound using liquid scintillation counting.
-
Calculate enzyme activity based on the amount of product formed per unit time per milligram of protein.
-
The following diagram illustrates the workflow for a radioenzymatic cortisol sulfotransferase assay.
2. Steroid Sulfatase Activity Assay (Colorimetric Method)
This assay measures the hydrolysis of a chromogenic sulfate ester substrate. While not specific to this compound, it provides a general measure of sulfatase activity.
-
Principle: The sulfatase enzyme cleaves a sulfate group from a synthetic substrate (e.g., p-nitrocatechol sulfate), producing a colored product (p-nitrocatechol) that can be quantified spectrophotometrically.
-
Materials:
-
Tissue homogenate or microsomal fraction
-
p-Nitrocatechol sulfate (substrate)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Stop solution (e.g., NaOH)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and tissue preparation.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the p-nitrocatechol sulfate substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the colored product at the appropriate wavelength (e.g., 515 nm for p-nitrocatechol).
-
Calculate enzyme activity based on a standard curve of the colored product.
-
3. Urinary Steroid Metabolite Profiling (GC-MS/LC-MS)
This technique allows for the comprehensive analysis of cortisol and its metabolites in urine.
-
Principle: Steroids and their metabolites are extracted from urine, separated by chromatography, and identified and quantified by mass spectrometry.
-
General Procedure:
-
Sample Preparation:
-
Enzymatic hydrolysis of conjugated steroids (glucuronides and sulfates) using β-glucuronidase and sulfatase.
-
Solid-phase extraction (SPE) to isolate the steroids.
-
Derivatization (for GC-MS) to improve volatility and thermal stability (e.g., formation of methyloxime-trimethylsilyl ethers).
-
-
Chromatographic Separation:
-
Gas Chromatography (GC) or Liquid Chromatography (LC) is used to separate the different steroid metabolites.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometry (MS) is used to identify and quantify the separated metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
-
-
Data Analysis: The resulting chromatograms are processed to identify and quantify each metabolite, allowing for the creation of a comprehensive steroid profile.
Conclusion and Future Directions
The metabolism of this compound exhibits remarkable diversity across species, driven by differences in the expression, activity, and regulation of sulfotransferases and steroid sulfatases. This technical guide has highlighted key interspecies variations in enzyme kinetics, hormonal and nuclear receptor-mediated regulation, and the resulting metabolite profiles. For researchers and professionals in drug development, a thorough understanding of these differences is critical for the appropriate selection of animal models and the accurate interpretation of preclinical data.
Future research should focus on generating more comprehensive, directly comparative quantitative data on both SULT and STS kinetics for cortisol and its sulfate across a wider range of relevant species. The development and validation of species-specific in vitro and in silico models will further enhance our ability to predict human metabolic outcomes. Ultimately, a deeper appreciation of the comparative aspects of this compound metabolism will contribute to the development of safer and more effective therapeutic agents.
References
- 1. Sulfotransferase genes: Regulation by nuclear receptors in response to xeno/endo-biotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional Regulation of Human Hydroxysteroid Sulfotransferase SULT2A1 by LXRα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of sulfotransferases by xenobiotic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of the cytosolic sulfotransferases by nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steroid sulfatase activities in human leukocytes: biochemical and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imcstips.com [imcstips.com]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. Urine Steroid Metabolomics as a Novel Tool for Detection of Recurrent Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Indirect Interaction of Cortisol Sulfate with Intracellular Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cortisol sulfate, a primary metabolite of cortisol, is generally considered hormonally inactive due to its inability to directly bind to and activate intracellular glucocorticoid (GR) and mineralocorticoid (MR) receptors. However, its role as a potential precursor to active cortisol within target tissues necessitates a thorough understanding of its cellular journey and indirect mechanism of action. This technical guide delineates the current understanding of how this compound interacts with the intracellular environment, focusing on its transport, metabolic conversion, and the subsequent activity of its unconjugated form, cortisol. This guide summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways involved.
The Prevailing Paradigm: An Indirect Pathway to Receptor Activation
The prevailing scientific consensus is that this compound does not directly engage with intracellular steroid receptors like the glucocorticoid and mineralocorticoid receptors. Instead, its biological effects are mediated through a multi-step process involving cellular uptake, enzymatic activation, and subsequent binding of the reactivated cortisol to its cognate receptors.
Lack of Direct Binding to Glucocorticoid and Mineralocorticoid Receptors
Extensive research on steroid hormone receptors has demonstrated that the addition of a sulfate group at the C21 position of cortisol sterically hinders its ability to fit into the ligand-binding pockets of both the GR and MR. While direct quantitative binding studies for this compound with these receptors are not prominently available in the literature, the established principle for sulfated steroids is that they are hormonally inert until the sulfate moiety is removed.[1][2] In contrast, unconjugated cortisol exhibits high affinity for both receptors. Cortisol binds to the mineralocorticoid receptor with a high affinity (dissociation constant [Kd] of approximately 0.5 nM) and to the glucocorticoid receptor with a roughly tenfold lower affinity.[3][4] One study on human mononuclear leukocytes reported Kd values for cortisol binding to the glucocorticoid receptor to be between 17.5 ± 1.7 nmol/L and 24.6 ± 2.4 nmol/L.[5]
The Role of Intracellular Transcortin
While this compound does not bind to GR or MR, it has been identified as a specific ligand for an intracellular transcortin-like protein, also known as corticosteroid-binding globulin (CBG). This binding is preferential, distinguishing it from the glucocorticoid and mineralocorticoid receptors. This intracellular CBG may play a role in sequestering this compound within the cell, potentially regulating its availability for enzymatic conversion.
The Cellular Journey of this compound: A Three-Step Process
The indirect interaction of this compound with intracellular signaling pathways can be broken down into three critical steps: cellular uptake, enzymatic desulfation, and receptor binding of the resulting cortisol.
References
- 1. Receptor-Ligand Binding Assays [labome.com]
- 2. How Changes in Affinity of Corticosteroid-binding Globulin Modulate Free Cortisol Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Steroid sulfotransferases and steroid sulfate sulfatases: characteristics and biological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cortisol Sulfate Extraction from Urine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the extraction of cortisol sulfate from human urine, a critical step for accurate quantification in clinical research and drug development. The protocols outlined below are designed for subsequent analysis by techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Cortisol, a primary glucocorticoid hormone, is extensively metabolized in the body, with a fraction being excreted in urine as this compound. The measurement of urinary cortisol and its metabolites, including the sulfated form, offers a non-invasive window into the activity of the hypothalamic-pituitary-adrenal (HPA) axis. Accurate quantification of this compound is crucial for understanding stress responses, diagnosing endocrine disorders like Cushing's syndrome, and monitoring therapeutic interventions. This application note details robust and reliable methods for the selective extraction of this compound from the complex urinary matrix.
Extraction Methodologies
The choice of extraction method depends on the desired purity, recovery, and throughput. The most common techniques for this compound extraction are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE) for this compound
SPE is a highly selective method that utilizes a solid sorbent to isolate analytes from a liquid sample. For this compound, a weak anion exchange (WAX) cartridge is particularly effective due to the negatively charged sulfate group.
This protocol is adapted from a validated UHPLC-MS/MS method for the quantification of cortisol metabolites.[1]
Materials:
-
Human urine sample
-
Methanol (CH₃OH), pre-chilled to -20°C
-
Formic acid (HCO₂H)
-
Ammonium hydroxide (NH₄OH)
-
Deionized water (H₂O)
-
Internal standard (e.g., [²H₄]-cortisol-21-sulfate)
-
Weak Anion Exchange (WAX) SPE cartridges
-
Centrifuge
-
Vacuum manifold for SPE
-
Sample concentrator (e.g., vacuum centrifuge)
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of human urine, add 900 µL of pre-chilled (-20°C) methanol to precipitate proteins.
-
Spike the sample with an appropriate internal standard (e.g., [²H₄]-cortisol-21-sulfate at a concentration of 5 pg/µL of urine).[1]
-
Vortex the mixture thoroughly.
-
Centrifuge at 13,000 × g for 20 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube.
-
Acidify the supernatant by adding formic acid to a final concentration of 0.5%.[1]
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the acidified supernatant onto the conditioned WAX cartridge.
-
-
Washing:
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of 2.5% ammonium hydroxide in methanol.[1]
-
-
Dry-down and Reconstitution:
Liquid-Liquid Extraction (LLE) and Supported Liquid Extraction (SLE)
While LLE can be used, it is often less specific for sulfated steroids compared to SPE. Supported Liquid Extraction (SLE) is a more modern alternative that avoids issues like emulsion formation and offers high analyte recoveries.[2] The following is a general protocol for urinary steroid extraction that can be adapted.
This protocol is a general method for urinary cortisol and can be optimized for this compound.[2]
Materials:
-
Human urine sample
-
Deionized water (H₂O)
-
Methyl tert-butyl ether (MTBE)
-
Internal standard
-
Supported Liquid Extraction (SLE) plate or cartridges
-
Positive pressure or vacuum manifold
-
Sample concentrator
Procedure:
-
Sample Pre-treatment:
-
Dilute the urine sample 1:1 (v/v) with deionized water.
-
Add an appropriate internal standard.
-
-
Sample Loading:
-
Load 200 µL of the pre-treated sample onto the SLE plate.
-
Apply a brief pulse of vacuum or positive pressure to initiate flow and allow the sample to adsorb for 5 minutes.[2]
-
-
Analyte Extraction:
-
Post-extraction:
Data Presentation: Performance of Extraction Methods
The following table summarizes the quantitative data for the analysis of cortisol and its metabolites, including this compound, from urine using the described extraction and analytical methods.
| Parameter | This compound | Cortisone Sulfate | Reference |
| Limit of Detection (LOD) | 0.23 pg/µL | 0.28 pg/µL | [1] |
| Limit of Quantitation (LOQ) | 0.77 pg/µL | 0.84 pg/µL | [1] |
| Recovery Rate | 50-92% (for various cortisol metabolites) | Not specified | [1] |
| Inter-day Variation (%CV) | 3.7–12.9% (for various cortisol metabolites) | Not specified | [1] |
| Intra-day Variation (%CV) | 3.5–15.6% (for various cortisol metabolites) | Not specified | [1] |
Note: The recovery and precision data from the reference are for a panel of cortisol metabolites, including the sulfates.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the Solid-Phase Extraction (SPE) workflow for this compound from urine.
Caption: SPE Workflow for this compound Extraction.
Logical Relationship Diagram
This diagram illustrates the relationship between cortisol and its sulfated metabolite in the context of urinary analysis.
Caption: Pathway from Circulating Cortisol to Analysis.
References
Application Note: Quantification of Cortisol Sulfate in Human Plasma and Serum by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of cortisol sulfate in human plasma and serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a direct analysis of the intact sulfated steroid, eliminating the need for enzymatic or chemical hydrolysis. Sample preparation involves a straightforward solid-phase extraction (SPE) procedure. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is intended for researchers, scientists, and drug development professionals requiring accurate and reproducible measurement of this compound.
Introduction
Cortisol is a primary glucocorticoid hormone that plays a crucial role in a wide range of physiological processes. While the measurement of free cortisol is common, its sulfated metabolite, this compound, is also of significant interest in understanding the overall glucocorticoid metabolism and adrenal function. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior specificity and sensitivity compared to traditional immunoassays for steroid analysis. The direct measurement of intact steroid sulfates by LC-MS/MS in negative ion mode provides a streamlined and accurate analytical approach.
Experimental
Materials and Reagents
-
Standards: this compound and deuterated cortisol-21-sulfate (this compound-d4) as an internal standard (IS).
-
Solvents: LC-MS grade methanol, acetonitrile, and water.
-
Additives: Formic acid and ammonium formate.
-
SPE Cartridges: Solid-phase extraction cartridges suitable for steroid extraction (e.g., C18 or polymeric sorbent).
-
Biological Matrix: Human plasma or serum.
Sample Preparation
A solid-phase extraction (SPE) method is employed for the cleanup and concentration of this compound from plasma or serum.
-
Pre-treatment: Thaw plasma/serum samples at room temperature. Centrifuge at 3000 x g for 10 minutes to pellet any particulates.
-
Internal Standard Spiking: To 500 µL of supernatant, add 10 µL of the internal standard working solution (this compound-d4).
-
SPE Column Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography
Chromatographic separation is performed using a UHPLC system with a C18 analytical column.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Elution:
| Time (min) | %B |
| 0.0 | 30 |
| 1.0 | 30 |
| 8.0 | 95 |
| 9.0 | 95 |
| 9.1 | 30 |
| 12.0 | 30 |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode is used for detection.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flows: Optimized for the specific instrument.
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 441.1 | 345.2 | 25 |
| This compound (Qualifier) | 441.1 | 97.0 | 40 |
| This compound-d4 (IS) | 445.1 | 349.2 | 25 |
Note: The precursor ion for this compound, [M-H]⁻, has a mass-to-charge ratio (m/z) of 441.1. A common fragmentation pathway for sulfated steroids is the neutral loss of SO₃ (80 Da), resulting in a product ion at m/z 361.2. Another characteristic product ion for sulfated steroids is the bisulfate anion at m/z 97.0.
Data Presentation
The following tables summarize the expected quantitative performance of the method.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² |
| This compound | 0.5 - 500 | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 1.5 | <10 | <15 | 90-110 |
| Medium | 50 | <10 | <15 | 90-110 |
| High | 400 | <10 | <15 | 90-110 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | >85 | 85-115 |
Workflow and Pathway Diagrams
Caption: Experimental workflow for this compound quantification.
Caption: Simplified cortisol sulfation pathway.
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of this compound in human plasma and serum. The direct analysis of the intact sulfate conjugate simplifies the sample preparation process and avoids potential inaccuracies associated with hydrolysis. This method is suitable for clinical research and drug development applications where the assessment of glucocorticoid metabolism is required.
Application Notes and Protocols: Measurement of Cortisol Sulfate in In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cortisol, a primary glucocorticoid hormone, plays a pivotal role in a myriad of physiological processes, including metabolism, immune response, and stress modulation. In circulation and within tissues, cortisol can be metabolized into various forms, including cortisol sulfate. This sulfated conjugate is formed through the action of sulfotransferase enzymes, primarily SULT2A1. While the biological functions of cortisol are extensively studied, the specific roles of this compound are less well-understood. Emerging evidence suggests that this compound is not merely an inactive metabolite for excretion but may possess unique biological activities, notably as a specific ligand for intracellular transcortin (corticosteroid-binding globulin).
The measurement of this compound in in vitro cell culture systems offers a valuable tool to investigate steroid metabolism, the regulation of sulfotransferase activity, and the specific downstream effects of this sulfated steroid. These application notes provide an overview of the potential applications and detailed protocols for the measurement of this compound in cell culture models.
Applications of this compound Measurement in In Vitro Cell Culture
The quantification of this compound in cell culture can be applied to several areas of research:
-
Studying Steroid Metabolism:
-
Investigating Sulfotransferase Activity: Cell lines expressing sulfotransferases (e.g., SULT2A1) can be used to study the kinetics and regulation of cortisol sulfation.[1][2][3][4][5] By treating these cells with cortisol, researchers can measure the rate of this compound production and how it is affected by various stimuli, inhibitors, or genetic modifications.[3]
-
Screening for Modulators of Steroid Metabolism: In the context of drug discovery, cell-based assays can be developed to screen for compounds that inhibit or enhance the activity of cortisol sulfotransferase.
-
-
Elucidating Novel Signaling Pathways:
-
Transcortin-Mediated Signaling: As a specific ligand for intracellular transcortin, this compound can be used to probe the functions of this protein that are independent of cortisol's classical glucocorticoid and mineralocorticoid receptor pathways.[6] In vitro studies have shown that transcortin can modulate the effects of cortisol on immune cells.[7][8] Measuring this compound can help in understanding its role in these transcortin-mediated processes.
-
Investigating Non-Genomic Steroid Actions: The binding of this compound to intracellular transcortin may trigger rapid, non-genomic signaling events. Cell culture models are ideal for dissecting these pathways.
-
-
Understanding Pathophysiological Conditions:
-
Modeling Adrenal Disorders: Cell lines derived from adrenal tumors or genetically modified to mimic adrenal dysfunctions can be used to study aberrant steroid production, including the sulfation of cortisol.[5]
-
Inflammation and Immune Response: Given the role of cortisol in modulating inflammation, understanding the contribution of this compound in these processes within specific immune cell cultures is a promising area of investigation.
-
Data Presentation
Quantitative data from in vitro experiments measuring this compound should be summarized for clarity and comparative analysis. Below is a template for data presentation.
| Cell Line | Treatment | Cortisol Concentration (nM) | This compound Concentration (nM) | Fold Change in this compound |
| HEK293 (SULT2A1+) | Vehicle | 100 | 2.5 ± 0.3 | 1.0 |
| HEK293 (SULT2A1+) | Compound X (1 µM) | 100 | 1.2 ± 0.2 | 0.48 |
| HEK293 (SULT2A1+) | Compound Y (1 µM) | 100 | 5.1 ± 0.5 | 2.04 |
| Adrenal Cell Line | Basal | - | 0.5 ± 0.1 | - |
| Adrenal Cell Line | ACTH (10 nM) | - | 1.5 ± 0.2 | 3.0 |
Note: The data presented in this table is illustrative and serves as a template. Actual values will be experiment-dependent.
Experimental Protocols
Protocol 1: In Vitro Cortisol Sulfation Assay Using Cultured Cells
This protocol describes a general method for treating cultured cells with cortisol and subsequently measuring the production of this compound in the cell culture supernatant.
Materials:
-
Cell line of interest (e.g., HEK293 cells stably expressing SULT2A1, adrenal cell lines).[1][3]
-
Complete cell culture medium.
-
Cortisol stock solution (in ethanol or DMSO).
-
Phosphate-buffered saline (PBS).
-
Reagents for cell lysis (optional, for intracellular measurement).
-
Solid Phase Extraction (SPE) cartridges (for sample cleanup).
-
LC-MS/MS system.
-
This compound and stable isotope-labeled this compound (for internal standard).
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a suitable format (e.g., 6-well or 12-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Remove the culture medium and wash the cells once with sterile PBS.
-
Add fresh serum-free or low-serum medium containing the desired concentration of cortisol (e.g., 100 nM to 1 µM). Include vehicle-only controls.
-
Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
Collect the cell culture supernatant into clean tubes.
-
Centrifuge the supernatant at 1000 x g for 10 minutes to pellet any detached cells or debris.
-
Transfer the clear supernatant to a new tube and store it at -80°C until analysis.
-
(Optional) For intracellular this compound measurement, wash the remaining cell monolayer with ice-cold PBS, lyse the cells, and collect the lysate.
-
-
Sample Preparation for LC-MS/MS:
-
Thaw the supernatant samples on ice.
-
Spike the samples with a known amount of stable isotope-labeled this compound as an internal standard.
-
Perform a liquid-liquid extraction (e.g., with ethyl acetate or methyl tert-butyl ether) or a solid-phase extraction to remove proteins and other interfering substances.[9][10][11]
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system equipped with a suitable C18 column.[9][10][11]
-
Develop a chromatographic method to separate cortisol and this compound.
-
Use multiple reaction monitoring (MRM) in negative ion mode for the detection and quantification of this compound and its internal standard. The precursor-to-product ion transitions will need to be optimized for the specific instrument used.
-
Protocol 2: Cortisol Sulfotransferase (SULT2A1) Activity Assay in Cell Lysates
This protocol is for measuring the enzymatic activity of cortisol sulfotransferase in cell lysates.
Materials:
-
Cells expressing SULT2A1.
-
Lysis buffer (e.g., hypotonic buffer with protease inhibitors).
-
Cortisol.
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS) - the sulfate donor.
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.0).
-
LC-MS/MS system.
Procedure:
-
Preparation of Cell Lysate:
-
Culture and harvest the cells.
-
Resuspend the cell pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge at high speed (e.g., 10,000 x g) to pellet cell debris.
-
Collect the supernatant (cytosolic fraction) and determine the protein concentration.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the cell lysate (containing the enzyme), cortisol (substrate), and PAPS (cofactor) in the assay buffer.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
-
Quantification of this compound:
-
Centrifuge the quenched reaction mixture to pellet precipitated proteins.
-
Analyze the supernatant for the amount of this compound produced using LC-MS/MS as described in Protocol 1.
-
Calculate the enzyme activity as the amount of product formed per unit time per amount of protein.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cortisol metabolism and potential signaling pathways.
Caption: Workflow for measuring this compound in cell culture.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. genecards.org [genecards.org]
- 3. Human sulfotransferase SULT2A1 pharmacogenetics: genotype-to-phenotype studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SULT2A1 sulfotransferase family 2A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Steroid sulfotransferase 2A1 gene transcription is regulated by steroidogenic factor 1 and GATA-6 in the human adrenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Transcortin modulates the effect of cortisol on mitogen-induced lymphocyte proliferation and immunoglobulin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of cortisol, progesterone, and transcortin on phytohemagglutinin-stimulated human blood mononuclear cells and their interplay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: Cortisol Sulfate as a Biomarker in Animal Models of Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Cortisol and its Sulfated Metabolite in Disease
Cortisol is a primary glucocorticoid hormone synthesized and released by the adrenal cortex under the control of the Hypothalamic-Pituitary-Adrenal (HPA) axis. It plays a critical role in a wide range of physiological processes, including metabolism, immune response, and adaptation to stress.[1] In veterinary medicine and animal research, cortisol is a well-established biomarker for stress and various pathological conditions, such as Cushing's disease (hyperadrenocorticism) and Addison's disease (hypoadrenocorticism).[2][3]
While free cortisol is the biologically active form, a significant portion is metabolized in the liver and other tissues to facilitate excretion. One such metabolic pathway is sulfation, a reaction catalyzed by sulfotransferase (SULT) enzymes, which converts cortisol into cortisol 21-sulfate.[4] This process increases the water solubility of cortisol, aiding its elimination in urine. The activity of cortisol sulfotransferases can be influenced by various factors, including sex hormones and pituitary growth hormone, suggesting a regulated process.[5]
Emerging research suggests that the measurement of cortisol metabolites, including cortisol sulfate, may provide additional insights into the pathophysiology of diseases. Alterations in sulfotransferase activity have been noted in disease states, which could impact the balance of free cortisol and its sulfated form.[6] Therefore, quantifying this compound in animal models may offer a more nuanced understanding of HPA axis dysregulation and its consequences in various diseases.
Applications of this compound as a Biomarker in Animal Models
While research specifically focusing on this compound as a primary biomarker is still developing, its measurement can be hypothesized to be valuable in several areas of animal model research based on the well-documented roles of cortisol and sulfation pathways.
Stress and Animal Welfare
Chronic stress is a significant confounding factor in animal studies and a key aspect of animal welfare. The HPA axis is activated during stress, leading to elevated cortisol levels.[7] Measuring long-term cortisol exposure is often more informative than single time-point measurements of free cortisol, which can fluctuate with circadian rhythms and acute stressors.[8] While hair and fecal cortisol are used for this purpose, urinary this compound could also serve as an indicator of cumulative cortisol production over several hours.[9][10]
-
Animal Models:
Neurodegenerative and Neurological Disorders
Dysregulation of the HPA axis and altered glucocorticoid levels are implicated in the pathophysiology of neurodegenerative diseases. While much of the research in animal models has focused on cortisol and dehydroepiandrosterone sulfate (DHEAS), monitoring cortisol metabolism through its sulfated form could provide further insights.
-
Animal Models:
-
Alzheimer's Disease models: (e.g., transgenic mouse models expressing human amyloid precursor protein).
-
Parkinson's Disease models: (e.g., neurotoxin-induced models like MPTP or 6-OHDA in rodents).
-
Multiple Sclerosis models: (e.g., experimental autoimmune encephalomyelitis (EAE) in mice).
-
Metabolic Syndrome and Endocrine Disorders
Cortisol plays a central role in regulating glucose and lipid metabolism. Chronic elevation of cortisol is associated with insulin resistance and visceral obesity, key components of the metabolic syndrome. In dogs, hypercortisolism (Cushing's disease) is a common endocrinopathy where monitoring cortisol metabolites in urine is a part of the diagnostic process.[13][14]
-
Animal Models:
-
Obesity and Diabetes models: (e.g., diet-induced obesity models, db/db mice).
-
Canine models of hypercortisolism.
-
Inflammatory Diseases
Cortisol has potent anti-inflammatory effects. However, chronic stress and HPA axis dysregulation can lead to glucocorticoid resistance, contributing to a pro-inflammatory state. Investigating the balance between free cortisol and this compound could be relevant in models of chronic inflammation.
-
Animal Models:
-
Arthritis models: (e.g., collagen-induced arthritis in mice).
-
Inflammatory Bowel Disease models: (e.g., DSS-induced colitis in rodents).
-
Quantitative Data Summary
Direct quantitative data for this compound in animal models of disease is sparse in the current literature. The majority of studies focus on total cortisol or other sulfated steroids like DHEAS. The table below presents representative data for cortisol in relevant animal models to provide context for expected concentrations. Researchers should establish their own baseline and experimental values for this compound.
| Animal Model | Disease/Condition | Matrix | Analyte | Control Group Concentration | Diseased Group Concentration | Fold Change | Reference |
| Piglets | Enteric Disease | Hair | Cortisol/DHEAS Ratio | 55.02 | 82.83 | 1.5x | [11] |
| Piglets | Neurological Syndrome | Hair | Cortisol/DHEAS Ratio | 70.26 | 97.15 | 1.4x | [11] |
Signaling Pathways and Experimental Workflows
Cortisol Sulfation Pathway
The conversion of cortisol to this compound is a key step in its metabolism. This pathway is regulated by sulfotransferase enzymes, primarily in the liver.
Caption: Cortisol is converted to cortisol 21-sulfate by sulfotransferase (SULT) enzymes.
Hypothalamic-Pituitary-Adrenal (HPA) Axis
The production of cortisol is regulated by the HPA axis, a critical neuroendocrine system involved in the stress response.
Caption: The HPA axis regulates cortisol production in response to stress.
Experimental Workflow for this compound Quantification
A typical workflow for measuring this compound in animal biological samples involves sample collection, preparation, and analysis by LC-MS/MS.
Caption: Workflow for this compound measurement from biological samples.
Experimental Protocols
The following protocols are adapted from established methods for cortisol and other steroids and should be validated for the specific matrix and animal model being studied.[15][16]
Protocol for this compound Extraction from Animal Plasma
Materials:
-
Animal plasma (collected with EDTA or heparin)
-
Internal Standard (IS): d4-Cortisol 21-sulfate (or a suitable stable isotope-labeled analog)
-
Methanol (LC-MS grade)
-
Methyl tert-butyl ether (MTBE, HPLC grade)
-
Water (LC-MS grade)
-
0.1% Formic acid in water
-
0.1% Formic acid in methanol
-
Centrifuge tubes
-
Centrifuge capable of 4°C
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples on ice.
-
In a clean centrifuge tube, add 100 µL of plasma.
-
Add 10 µL of internal standard solution (concentration to be optimized, e.g., 100 ng/mL). Vortex briefly.
-
Add 300 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
To the supernatant, add 1 mL of MTBE for liquid-liquid extraction. Vortex vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to separate the phases.
-
Freeze the aqueous (lower) layer by placing the tube in a dry ice/ethanol bath for 1-2 minutes.
-
Decant and discard the organic (upper) MTBE layer.
-
Evaporate the remaining aqueous layer to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% 0.1% formic acid in water: 10% 0.1% formic acid in methanol). Vortex and transfer to an LC-MS vial.
Protocol for LC-MS/MS Quantification of this compound
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., Triple Quadrupole).
LC Conditions (example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Gradient (example):
-
0-1 min: 10% B
-
1-5 min: Ramp to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 10% B
-
6.1-8 min: Equilibrate at 10% B
-
MS/MS Conditions (example):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Monitoring: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (to be optimized):
-
This compound (precursor ion m/z ~441.2): Determine fragment ions (e.g., m/z 97 for the sulfate group).
-
d4-Cortisol Sulfate (precursor ion m/z ~445.2): Determine corresponding fragment ions.
-
-
Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) and collision energy for each transition.
Quantification:
-
Generate a calibration curve using known concentrations of this compound standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of this compound in the samples by interpolating from the calibration curve.
Conclusion and Future Perspectives
This compound is a direct metabolite of cortisol, and its concentration in biological fluids reflects the activity of the HPA axis and the metabolic clearance of cortisol. While its use as a standalone biomarker in animal models of disease is not yet widely established, it holds potential for providing a more comprehensive assessment of glucocorticoid dysregulation. The protocols and information provided here offer a foundation for researchers to begin exploring the utility of this compound in their specific animal models. Future studies are needed to validate its role and establish its advantages over or in combination with traditional cortisol measurements in various disease contexts.
References
- 1. mdpi.com [mdpi.com]
- 2. Behavioral, Physiological, and Pathological Approaches of Cortisol in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Stress in wildlife: comparison of the stress response among domestic, captive, and free-ranging animals [frontiersin.org]
- 4. Enzymatic sulfation of steroids. XIX. Cortisol sulfotransferase activity, glucocorticoid sulfotransferases, and tyrosine aminotransferase induction in chicken, gerbil, and hamster liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of hepatic cortisol sulfotransferase in rats by pituitary growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Downregulation of Sulfotransferase Expression and Activity in Diseased Human Livers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stress Concepts and Applications in Various Matrices with a Focus on Hair Cortisol and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of appropriate biomatrices for studies of chronic stress in animals: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of an LC–MS/MS Method for Urinary Cortisol in Dogs and Reference Interval, with an Exploratory Comparison to Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urine Cortisol | VCA Animal Hospitals [vcahospitals.com]
- 11. Hair Dehydroepiandrosterone Sulfate (DHEA(S)) and Cortisol/DHEA(S) Ratio as Long-Lasting Biomarkers of Clinical Syndromes Exhibited by Piglets Early in Life [mdpi.com]
- 12. physoc.org [physoc.org]
- 13. Cortisol urinary metabolites in dogs with hypercortisolism, congestive heart failure, and healthy dogs: pilot investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. endocrine-abstracts.org [endocrine-abstracts.org]
- 16. Identification of cortisol metabolites with LC-MS/MS in plasma, skin mucus, bile and faeces for stress evaluation of farmed Atlantic salmon - PubMed [pubmed.ncbi.nlm.nih.gov]
Cortisol Sulfate as a Potential Diagnostic Marker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisol, a glucocorticoid hormone produced by the adrenal glands, is essential for regulating a wide range of physiological processes, including metabolism, immune response, and stress. The measurement of cortisol and its metabolites is a cornerstone in the diagnosis and management of various endocrine disorders. While unconjugated cortisol in serum, urine, and saliva are established diagnostic markers, the clinical utility of its sulfated conjugate, cortisol sulfate, is an emerging area of investigation.
Steroid sulfation, a process that increases the water solubility of steroids for transport and excretion, is a significant metabolic pathway.[1] Dehydroepiandrosterone sulfate (DHEAS), the most abundant steroid hormone, serves as a key example of a sulfated steroid with well-defined diagnostic applications.[1] Dysregulation of steroid sulfation and desulfation has been associated with numerous pathologies, including steroid-dependent cancers and polycystic ovary syndrome.[2][3]
Recent technological advancements, particularly in mass spectrometry, have enabled the sensitive measurement of sulfated steroids, paving the way for exploring their diagnostic potential.[4] While research into the specific diagnostic utility of this compound is ongoing, profiling a comprehensive panel of cortisol metabolites, including its sulfated form, may offer a more nuanced understanding of adrenal function and dysfunction.
This document provides an overview of the current understanding of this compound's potential as a diagnostic marker, along with detailed protocols for the measurement of cortisol and its metabolites.
Potential Applications in Disease Diagnosis
While this compound is not yet established as a standalone primary diagnostic marker for specific diseases, its measurement as part of a broader steroid profile holds promise in several clinical contexts:
-
Cushing's Syndrome: This disorder of cortisol excess could potentially be better characterized by examining the full spectrum of cortisol metabolites, including this compound. A comprehensive urinary steroid profile may help in the early diagnosis and differentiation of Cushing's syndrome subtypes.[5]
-
Adrenal Tumors: Emerging data suggest a role for steroid sulfates in the pathophysiology of adrenal tumors.[1] Profiling sulfated steroids could aid in the characterization and understanding of these tumors.
-
Disorders of Steroid Metabolism: In conditions where the activity of sulfotransferases or sulfatases is altered, measuring the ratio of free cortisol to this compound might provide valuable diagnostic insights.
Data Presentation
The diagnostic utility of a biomarker is determined by its sensitivity and specificity. While specific data for this compound is limited, the following tables summarize the performance of established cortisol-related markers for the diagnosis of Cushing's Syndrome.
| Test | Sensitivity | Specificity | Cut-off Value |
| Late-Night Salivary Cortisol | 92-100% | 93-100% | >145 ng/dL (4 nmol/liter) |
| 1-mg Dexamethasone Suppression Test | >95% | 80-90% | Serum cortisol >1.8 μg/dL (50 nmol/liter) |
| 24-hour Urinary Free Cortisol | ~95% | ~97% | Greater than the normal range for the specific assay |
Table 1: Diagnostic Performance of Established Tests for Cushing's Syndrome.[6]
| Analyte | Population | Reference Range |
| Salivary Cortisol | Young Adult Females | 0.3–5.9 ng/mL |
| Young Adult Males | 0.1–5.6 ng/mL | |
| Salivary DHEA-S | Young Adult Females | 0.6–7.4 ng/mL |
| Young Adult Males | 0.6–10.1 ng/mL |
Table 2: Reference Ranges for Salivary Cortisol and DHEA-S in Young Adults.[7]
Experimental Protocols
Accurate and reproducible measurement is critical for the clinical application of any biomarker. Mass spectrometry-based methods are preferred for the specific and sensitive quantification of steroid hormones and their metabolites.
Protocol 1: Quantification of Urinary Cortisol and its Metabolites, Including this compound, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on a validated method for the comprehensive profiling of urinary cortisol metabolites.[8]
1. Sample Preparation:
-
For Cortisol and Cortisone-Sulfate:
-
To 100 µL of human urine, add 900 µL of methanol (pre-chilled to -20°C) to precipitate proteins.
-
Spike the sample with an appropriate internal standard (e.g., [²H₄]-cortisol-21-sulfate) at a concentration of 5 pg/µL of urine.
-
Vortex the mixture and centrifuge at 13,000 x g for 20 minutes.
-
Transfer the supernatant to a new tube and acidify with formic acid to a final concentration of 0.5%.
-
Apply the acidified supernatant to a weak anion exchange (WAX) solid-phase extraction (SPE) cartridge that has been preconditioned with 1 mL of 2.5% ammonium hydroxide in methanol followed by 2 mL of 0.5% formic acid.
-
Wash the cartridge with 2 mL of 0.5% formic acid in water, followed by 1 mL of methanol.
-
Elute the sulfated steroids with an appropriate solvent.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution program with a mobile phase consisting of solvents such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode for the detection of sulfated steroids.
-
Optimize the multiple reaction monitoring (MRM) transitions for this compound and the internal standard.
-
3. Data Analysis:
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.
Protocol 2: Measurement of Serum/Plasma Cortisol by Immunoassay
Immunoassays are widely used in clinical laboratories for the routine measurement of total cortisol.[9]
1. Sample Collection and Handling:
-
Collect blood samples in serum separator tubes or heparinized plasma tubes.
-
Minimize patient stress during venipuncture.[10]
-
Separate serum or plasma from blood cells by centrifugation.
-
Samples can be stored at ≤ -20°C if not analyzed immediately. Avoid repeated freeze-thaw cycles.[11]
2. Immunoassay Procedure (General Principle):
-
This protocol outlines the general steps for a competitive immunoassay, which is a common format for cortisol measurement. Specific details will vary depending on the commercial kit used.
-
Pipette standards, controls, and patient samples into the wells of a microplate pre-coated with a cortisol-specific antibody.
-
Add a fixed amount of enzyme-labeled cortisol (conjugate) to each well.
-
Incubate the plate to allow for competitive binding of the patient's cortisol and the enzyme-labeled cortisol to the antibody.
-
Wash the plate to remove unbound components.
-
Add a substrate solution that reacts with the enzyme to produce a color change.
-
Stop the reaction and measure the absorbance of each well using a microplate reader.
-
3. Data Analysis:
-
The intensity of the color is inversely proportional to the concentration of cortisol in the sample.
-
Calculate the cortisol concentration in patient samples by interpolating their absorbance values from a standard curve generated using calibrators of known cortisol concentrations.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Regulation of Steroid Action by Sulfation and Desulfation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. endocrinology.org [endocrinology.org]
- 5. Metabolomic Biomarkers in Urine of Cushing’s Syndrome Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Diagnosis of Cushing's Syndrome: An Endocrine Society Clinical Practice Guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cortisol sulfotransferase - Wikipedia [en.wikipedia.org]
- 8. Quantitative profiling of cortisol metabolites in human urine by high-resolution accurate-mass MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cortisol Measurements in Cushing's Syndrome: Immunoassay or Mass Spectrometry? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acb.org.uk [acb.org.uk]
- 11. resources.rndsystems.com [resources.rndsystems.com]
Application Notes & Protocols for the Analysis of Cortisol Sulfate in Saliva
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the analysis of cortisol sulfate in saliva. While the direct analysis of salivary this compound is an emerging area of research, this document details a validated, highly sensitive method using liquid chromatography-tandem mass spectrometry (LC-MS/MS). For a broader context, methods for the more commonly analyzed unconjugated cortisol are also discussed.
Introduction to Salivary this compound Analysis
Cortisol is a primary glucocorticoid hormone integral to the regulation of metabolism and the stress response. In circulation, cortisol exists in both a free, biologically active form and a more abundant form bound to proteins. A portion of cortisol is also metabolized into various forms, including cortisone and conjugated steroids like this compound. Saliva analysis is a non-invasive method to assess the levels of free, unbound steroids, which are thought to reflect the biologically active hormone fraction.
While salivary cortisol is a well-established biomarker for stress and adrenal function, the analysis of salivary this compound is less common. However, the measurement of sulfated steroids in saliva can provide additional insights into steroid metabolism and adrenal activity. Recent advancements in analytical techniques, particularly LC-MS/MS, have enabled the sensitive and specific quantification of low-concentration analytes like this compound in complex biological matrices such as saliva.[1]
Methodologies for Salivary this compound Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the preferred method for the analysis of steroid hormones due to its superior specificity and sensitivity compared to traditional immunoassays.[2]
A validated method for the simultaneous determination of four sulfated steroid metabolites in saliva, including this compound (CRTS), has been developed using online in-tube solid-phase microextraction (IT-SPME) coupled with LC-MS/MS.[1] This automated method allows for high-throughput analysis with minimal sample preparation.
Workflow for LC-MS/MS Analysis of Salivary this compound
Caption: Workflow for LC-MS/MS analysis of salivary this compound.
This protocol is based on the method described by Nakamura et al. (2022) for the analysis of this compound in saliva.[1]
1. Saliva Sample Collection and Preparation:
-
Collect saliva samples using a standardized collection device.
-
To minimize viscosity and remove debris, freeze the saliva samples, then thaw and centrifuge at 1,500 x g for 15 minutes.[3]
-
Transfer the clear supernatant to a new tube for analysis.
-
For a 50 μL saliva sample, add an equal volume of the internal standard solution (e.g., a stable isotope-labeled this compound).
2. Instrumentation and Conditions:
-
Online IT-SPME System:
-
Capillary: Supel-Q PLOT capillary column for extraction.
-
Extraction: 25 draw/eject cycles of the sample at a flow rate of 200 µL/min.[1]
-
-
Liquid Chromatography (LC) System:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier like formic acid to improve ionization.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2 mL/min).
-
-
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization: Electrospray ionization (ESI), typically in negative ion mode for sulfated steroids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.
-
3. Data Analysis and Quantification:
-
A calibration curve is generated using standards of known this compound concentrations.
-
The concentration of this compound in the saliva samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[4]
The following table summarizes the performance characteristics of the online IT-SPME-LC-MS/MS method for this compound (CRTS) analysis in saliva.[1]
| Parameter | Value |
| Linearity Range | 0.01–2 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.80 pg/mL |
| Limit of Quantification (LOQ) | 2.67 pg/mL |
| Intra-day Precision (%RSD) | < 11.1% |
| Inter-day Precision (%RSD) | < 11.1% |
| Recovery | 86.6–112.9% |
Data adapted from Nakamura et al. (2022).[1]
Immunoassays for Salivary Steroid Analysis
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for the routine measurement of unconjugated cortisol in saliva due to their simplicity and cost-effectiveness.[5] These assays are based on the competitive binding of cortisol in the sample and a labeled cortisol conjugate to a limited number of antibody binding sites.[3]
Signaling Pathway for a Competitive ELISA
Caption: Principle of a competitive ELISA for cortisol measurement.
Note on this compound Immunoassays: As of the current literature, there is a lack of commercially available and validated immunoassays specifically designed for the direct measurement of this compound in saliva. The structural similarity between cortisol and this compound could lead to cross-reactivity issues in standard cortisol immunoassays, potentially causing inaccurate results if this compound is present in significant amounts. Therefore, LC-MS/MS remains the recommended method for the specific quantification of this compound.
Saliva Sample Collection and Handling: General Protocol
Proper sample collection and handling are critical for accurate and reliable results, regardless of the analytical method used.
1. Patient Preparation:
-
It is recommended that individuals avoid eating, drinking (except water), or brushing their teeth for at least 30-60 minutes before saliva collection.[6]
-
Rinsing the mouth with water 10 minutes prior to collection can help minimize potential contaminants.[7]
-
Ensure there is no visible blood contamination, as cortisol levels are much higher in blood.[8]
2. Collection Procedure:
-
Saliva can be collected by passive drool into a collection tube or by using a collection device such as a Salivette®.[7]
-
For swab-based methods, the swab is placed in the mouth and gently chewed or held under the tongue for a few minutes until saturated.
3. Sample Processing and Storage:
-
After collection, cap the tube securely.
-
For immediate analysis, samples can be refrigerated.
-
For long-term storage, saliva samples should be frozen at -20°C or lower.[3]
-
Prior to analysis, it is crucial to freeze, thaw, and then centrifuge the samples to precipitate mucins and other particulate matter that can interfere with the assay.[3]
This comprehensive guide provides researchers and drug development professionals with the necessary information to approach the analysis of this compound in saliva, highlighting the current state-of-the-art methodologies and essential protocols.
References
- 1. Online In-Tube Solid-Phase Microextraction Coupled with Liquid Chromatography–Tandem Mass Spectrometry for Automated Analysis of Four Sulfated Steroid Metabolites in Saliva Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring cortisol in serum, urine and saliva - are our assays good enough? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crinetics.com [crinetics.com]
- 4. Quantitative Analysis of Salivary Cortisol Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Cortisol Levels in a Small Volume of Saliva of COVID-19-Recovering Patients During Treatment with Psychotropic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salivary cortisol and cortisone in the clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Saliva Cortisol Test Collection Guidelines [nationwidechildrens.org]
- 8. Cortisol, Saliva (SCOR) | MLabs [mlabs.umich.edu]
Application Note and Protocol: Best Internal Standards for Cortisol Sulfate Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of cortisol sulfate in biological matrices is crucial for understanding its role in various physiological and pathological processes. As a significant metabolite of cortisol, its measurement provides valuable insights in endocrinology, drug development, and clinical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high specificity and sensitivity. A critical component of a robust and reliable LC-MS/MS assay is the use of an appropriate internal standard (IS). This document outlines the best practices for selecting an internal standard for this compound analysis, provides detailed experimental protocols, and presents supporting data.
The ideal internal standard for mass spectrometry is a stable isotope-labeled (SIL) version of the analyte. A SIL IS has nearly identical physicochemical properties to the analyte, meaning it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. This allows for accurate correction of variations during sample preparation, injection, and ionization, leading to high precision and accuracy in quantification.
Recommended Internal Standard for this compound Analysis
For the direct quantitative analysis of intact this compound, the most suitable internal standard is a stable isotope-labeled this compound.
Primary Recommendation:
-
Cortisol-21-sulfate-d₄, sodium salt (9,11,12,12-D₄) : This is the ideal internal standard as it is the deuterated form of the target analyte. Its nearly identical chemical and physical properties to endogenous this compound ensure the most accurate and precise quantification. It is commercially available, for example, from Cambridge Isotope Laboratories.[1][2]
Alternative for Indirect Analysis (Post-Hydrolysis):
In some methodologies, this compound is quantified indirectly by measuring the amount of cortisol released after enzymatic or chemical hydrolysis of the sulfate conjugate. In such cases, a stable isotope-labeled cortisol is the appropriate internal standard.
-
Cortisol-d₄ (9,11,12,12-d₄) : This is a widely used and commercially available internal standard for cortisol analysis.[3][4][5][6] When used for the analysis of cortisol derived from this compound, it is crucial to add the internal standard before the hydrolysis step to account for variability in the enzymatic reaction and subsequent sample processing. Other deuterated or ¹³C-labeled cortisol standards are also suitable.[5]
Quantitative Data Summary
The following tables summarize typical performance characteristics for LC-MS/MS assays for cortisol and related steroids using stable isotope-labeled internal standards. Similar performance can be expected for a validated this compound assay using Cortisol-21-sulfate-d₄.
Table 1: Typical LC-MS/MS Method Performance for Cortisol and Cortisone
| Parameter | Cortisol | Cortisone | Reference |
| Linearity Range | 1.0 - 500.0 ng/mL (r² = 0.999) | 2.5 - 100.0 ng/mL (r² = 0.998) | [4] |
| 0.2 - 25 ng/mL (r² > 0.999) | 1.0 - 50 ng/mL (r² > 0.999) | [7] | |
| Limit of Quantification (LOQ) | 1.0 ng/mL | 2.5 ng/mL | [4] |
| 0.2 ng/mL | 1.0 ng/mL | [7] | |
| Intra-Assay Precision (%CV) | 2.7 - 4.6% | 3.6 - 6.0% | [4] |
| 0.9 - 3.9% | 6.4 - 8.6% | [7] | |
| Inter-Assay Precision (%CV) | 1.5 - 4.5% | 1.9 - 5.8% | [4] |
| 1.5 - 1.9% | 3.8 - 4.3% | [7] | |
| Accuracy (% Bias) | 95.4 - 102.5% | 89.2 - 98.8% | [4] |
| 98.2 - 100.4% | 98.1 - 102.9% | [7] | |
| Recovery | ~96.4% | ~79.9% | [4] |
| 81.1 - 102.5% | 66.5 - 83.0% | [7] |
Experimental Protocols
Protocol 1: Direct Analysis of Intact this compound
This protocol is for the direct quantification of this compound using a stable isotope-labeled this compound internal standard.
1. Sample Preparation (Dilute-and-Shoot)
This method is rapid and minimizes sample manipulation.
-
Thaw urine or serum samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution (e.g., Cortisol-21-sulfate-d₄ at 1 µg/mL in methanol).
-
Add 400 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: A C18 or Biphenyl column is recommended for good retention and separation of polar metabolites. (e.g., Waters Acquity UPLC HSS T3 1.8 µm, 2.1 x 100 mm or Restek Raptor Biphenyl 2.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Gradient: A gradient from low to high organic phase is typically used. An example gradient is:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
This compound: Q1: 441.2 m/z -> Q3: 361.2 m/z (loss of SO₃)
-
Cortisol-21-sulfate-d₄ (IS): Q1: 445.2 m/z -> Q3: 365.2 m/z (loss of SO₃) (Note: These transitions should be optimized on the specific mass spectrometer being used.)
-
Protocol 2: Indirect Analysis of this compound via Hydrolysis
This protocol involves the enzymatic hydrolysis of the sulfate conjugate followed by the quantification of the resulting cortisol.
1. Sample Preparation
-
To 200 µL of urine or serum, add 10 µL of Cortisol-d₄ internal standard.
-
Add 50 µL of a suitable buffer (e.g., 0.1 M acetate buffer, pH 5.0).
-
Add 10 µL of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Incubate at 55°C for 3 hours (or overnight at 37°C).
-
Perform a liquid-liquid extraction (LLE) by adding 1 mL of ethyl acetate, vortexing, and centrifuging.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
2. Liquid Chromatography and Mass Spectrometry
The LC-MS/MS conditions for cortisol analysis are well-established.
-
LC Conditions: Similar to Protocol 1, but with a gradient optimized for cortisol.
-
MS Ionization Mode: ESI, Positive Ion Mode.
-
MRM Transitions (example):
-
Cortisol: Q1: 363.2 m/z -> Q3: 121.1 m/z
-
Cortisol-d₄ (IS): Q1: 367.2 m/z -> Q3: 121.1 m/z
-
Visualizations
Cortisol Metabolism and Sulfation Pathway
References
- 1. Cortisol-21-sulfate, sodium salt (9,11,12,12-Dâ, 98%) CP 95%- Cambridge Isotope Laboratories, DLM-10471-0.001 [isotope.com]
- 2. Cortisol-21-sulfate, sodium salt (9,11,12,12-Dâ, 98%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. Induction of human sulfotransferase 1A3 (SULT1A3) by glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cortisol (2,3,4-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-10371-C [isotope.com]
- 6. Quantitative Analysis of Salivary Cortisol Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Analysis of Urinary Free Cortisol and Cortisone without Matrix Interferences [restek.com]
Troubleshooting & Optimization
How to overcome challenges in cortisol sulfate sample preparation?
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in cortisol sulfate sample preparation for analysis, particularly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to extract from biological samples?
A: this compound is a highly water-soluble metabolite of cortisol.[1] Its polar sulfate group makes it challenging to extract using traditional liquid-liquid extraction (LLE) methods favored for non-polar steroids. Furthermore, its amphipathic nature can lead to poor retention on common reversed-phase solid-phase extraction (SPE) sorbents if the protocol is not optimized.[2][3]
Q2: What are the most common methods for extracting this compound?
A: Solid-phase extraction (SPE) is the most widely used technique for the purification and concentration of this compound from biological matrices like plasma, urine, and saliva.[4][5][6] Supported liquid extraction (SLE) and protein precipitation (PPT) are also employed, sometimes in combination with SPE.[7][8]
Q3: Is enzymatic hydrolysis necessary for this compound analysis?
A: It depends on the analytical goal. If the objective is to measure total cortisol (the sum of free and conjugated forms), then hydrolysis is necessary to cleave the sulfate group. However, there is a growing interest in the direct analysis of steroid sulfate conjugates.[9] Direct measurement provides a more detailed metabolic profile and may increase the detection window for certain analytes.[9]
Q4: How should I store my samples to ensure this compound stability?
A: For short-term storage (up to 72 hours), refrigeration at 4°C is generally acceptable.[10] For longer-term storage, freezing at -20°C or -80°C is recommended to prevent degradation.[11][12] It's important to minimize freeze-thaw cycles.[11] Some studies suggest that the stability of cortisol in serum at room temperature can depend on the initial concentration, with higher concentrations degrading more quickly.[13]
Troubleshooting Guide
Low Analyte Recovery
Low recovery is a frequent issue in this compound sample preparation. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution(s) |
| Improper SPE Sorbent Choice | This compound is polar. Ensure you are using an appropriate sorbent. Weak anion exchange (WAX) or hydrophilic-lipophilic balanced (HLB) sorbents are often effective.[5][14] |
| Incorrect SPE Protocol | - Conditioning: Ensure the sorbent is properly wetted with an organic solvent (e.g., methanol) followed by an aqueous solution to activate the stationary phase.[15] - Loading: Do not let the cartridge dry out before loading the sample.[2] Load the sample at a slow, consistent flow rate (e-g., 1-2 mL/min) to allow for proper binding.[2] - Washing: The wash solvent may be too strong, causing premature elution of the analyte. Decrease the organic solvent percentage in the wash solution.[3] - Elution: The elution solvent may be too weak. Increase the strength or volume of the elution solvent. For WAX cartridges, elution is often achieved with a basic methanolic solution.[5] |
| Sample Overload | The mass of the analyte and other matrix components may exceed the capacity of the SPE cartridge.[15] Either decrease the sample volume or use a cartridge with a larger sorbent bed.[3] |
| Matrix Effects | Components in the biological matrix (e.g., phospholipids, salts) can interfere with the extraction process. Consider a more rigorous cleanup step, such as a phospholipid removal plate or a different SPE sorbent. |
High Background Noise or Interferences in LC-MS/MS
High background can obscure the analyte signal and lead to inaccurate quantification.
| Potential Cause | Recommended Solution(s) |
| Matrix Effects (Ion Suppression/Enhancement) | Co-eluting matrix components can suppress or enhance the ionization of this compound in the MS source.[16] - Improve chromatographic separation to resolve the analyte from interfering peaks. - Optimize the SPE wash step to remove more matrix components. - Use a stable isotope-labeled internal standard (e.g., d4-cortisol sulfate) to compensate for matrix effects.[17] |
| Contaminated Solvents or Reagents | Use only high-purity, LC-MS grade solvents and reagents to minimize background contamination.[18] Contaminants can accumulate on the column and elute as ghost peaks. |
| Dirty LC-MS System | A dirty ion source, transfer capillary, or mass spectrometer can be a significant source of background noise.[19] Regularly clean the instrument components according to the manufacturer's recommendations.[20] An overnight "steam cleaning" with high gas flow and temperature can be effective.[21] |
| Leachables from Consumables | Plasticizers and other compounds can leach from pipette tips, collection plates, and SPE cartridges, causing interference.[18] Pre-screen consumables by running blanks to ensure they are clean. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma/Serum
This protocol is a general guideline and may require optimization for your specific application and SPE cartridge.
-
Sample Pre-treatment:
-
Thaw plasma/serum samples on ice.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet any particulates.[22]
-
To 250 µL of plasma, add 50 µL of an internal standard solution (e.g., d4-cortisol sulfate in methanol) and 500 µL of acetonitrile.[14]
-
Vortex and incubate at room temperature for 10 minutes to precipitate proteins.[14]
-
Centrifuge to pellet the precipitated proteins. Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.[9]
-
-
Washing:
-
Wash the cartridge with 1 x 3 mL of 30% methanol in deionized water to remove polar interferences.[9]
-
-
Drying:
-
Dry the cartridge under full vacuum or positive pressure for 10 minutes to remove residual water.[9]
-
-
Elution:
-
Elute the this compound with 1 x 3 mL of 50:50 methanol:acetonitrile.[9]
-
-
Evaporation and Reconstitution:
Quantitative Data Summary
The following table presents typical performance data for cortisol analysis using various sample preparation and analytical methods. Note that specific values can vary significantly between laboratories and methods.
| Parameter | Method | Matrix | Value | Reference |
| Extraction Recovery | SPE | Plasma | >90% | [23] |
| Extraction Recovery | SLE | Serum | ~70-80% | [7] |
| Inter-assay Precision (%CV) | LC-MS/MS | Urine | 3.4 - 6.2% | [8] |
| Intra-assay Precision (%CV) | LC-MS/MS | Urine | 0.6 - 6.0% | [8] |
| Limit of Quantification (LOQ) | LC-MS/MS | Saliva | 0.5 ng/mL | [24] |
| Limit of Quantification (LOQ) | LC-MS/MS | Urine | 0.05 ng/mL | [25] |
Visualizations
Caption: Workflow for this compound extraction from biological samples.
Caption: A logical approach to troubleshooting low recovery in SPE.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. welch-us.com [welch-us.com]
- 3. silicycle.com [silicycle.com]
- 4. A simple method for the small scale synthesis and solid-phase extraction purification of steroid sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. unitedchem.com [unitedchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Clinical and Technical Aspects in Free Cortisol Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Effects of storage on concentration of hydrocortisone (cortisol) in canine serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dpxtechnologies.com [dpxtechnologies.com]
- 15. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 16. researchgate.net [researchgate.net]
- 17. endocrine-abstracts.org [endocrine-abstracts.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. pharmpk.com [pharmpk.com]
- 21. agilent.com [agilent.com]
- 22. Urinary Free Cortisol Determination and Interferences Studies Using Liquid Chromatography Coupled to Tandem Mass Spectrometry after On-Line Solid Phase Extraction Based on TurboflowTM Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Simultaneous assay of corticosterone and cortisol in plasma by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Sensitive and Robust LC-MS/MS Analysis of Salivary Cortisol in Negative Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]
What are the common issues with cortisol sulfate ionization in mass spectrometry?
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cortisol sulfate analysis in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound analysis in mass spectrometry?
A1: Electrospray ionization (ESI) in negative-ion mode is the preferred method for the analysis of this compound and other sulfated steroids. This is because the sulfate group is readily deprotonated, forming a stable [M-H]⁻ molecular ion, which allows for sensitive and specific detection.
Q2: What are the characteristic fragmentation patterns of this compound in tandem mass spectrometry (MS/MS)?
A2: In negative-ion mode collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), sulfated steroids exhibit characteristic fragmentation patterns. The most common fragments observed are the loss of the sulfate group as SO₃⁻ (m/z 80) and the formation of the bisulfate anion, HSO₄⁻ (m/z 97). These fragments are strong indicators of the presence of a sulfate moiety on the steroid backbone. Further fragmentation of the steroid core can provide more structural information.
Q3: What are the potential sources of interference in this compound analysis?
A3: Interference in this compound analysis can arise from several sources:
-
Isomeric Compounds: Other sulfated steroids with the same mass-to-charge ratio can interfere if not chromatographically separated.
-
Matrix Effects: Components of the biological matrix (e.g., urine, plasma, saliva) can co-elute with this compound and either suppress or enhance its ionization, leading to inaccurate quantification.
-
In-source Fragmentation: Although less common in the gentle ESI process, some in-source decay of the sulfate group can occur, leading to the appearance of the unsulfated cortisol fragment in the mass spectrum.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Signal for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Ionization Mode | Ensure the mass spectrometer is operating in negative-ion mode . This compound does not ionize efficiently in positive-ion mode. |
| Suboptimal Source Parameters | Optimize ESI source parameters, including capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature, to maximize the [M-H]⁻ ion signal for this compound. |
| Inefficient Desolvation | Increase the drying gas temperature and flow rate to ensure complete desolvation of the ESI droplets, which is crucial for efficient ion formation. |
| Sample Degradation | Ensure proper sample storage and handling to prevent degradation of this compound. Prepare fresh standards and samples. |
| LC Method Issues | Verify the liquid chromatography (LC) method for proper retention and peak shape of this compound. Ensure the mobile phase composition is compatible with negative-ion ESI. |
A general workflow for troubleshooting poor signal intensity is outlined below:
How to address cross-reactivity in cortisol sulfate immunoassays?
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of cross-reactivity in cortisol sulfate immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of a this compound immunoassay?
A: Cross-reactivity is the phenomenon where the antibody in an immunoassay binds to substances other than the target analyte, in this case, this compound. This occurs when other steroids or molecules have a similar chemical structure to this compound, leading to their recognition by the antibody.[1] This can result in falsely elevated measurements and inaccurate quantification of this compound.
Q2: What are the primary causes of cross-reactivity in steroid immunoassays?
A: The main cause of cross-reactivity is the structural similarity between the target steroid and other endogenous or exogenous compounds.[2] For this compound immunoassays, this includes other steroid hormones, their metabolites, and synthetic glucocorticoids administered as medications. The specificity of the antibody used in the assay kit is a critical factor determining the degree of cross-reactivity.
Q3: Which compounds are known to commonly cross-react in cortisol immunoassays?
A: Several compounds are known to cause significant cross-reactivity in cortisol immunoassays. These include, but are not limited to:
-
Prednisolone and its active metabolite, prednisone.
-
6-Methylprednisolone.
-
11-Deoxycortisol.
-
Corticosterone.
-
Cortisone.
The extent of cross-reactivity can vary significantly between different commercial assay kits.[2]
Q4: How does the sulfate group on this compound affect the immunoassay?
A: The sulfate group at the C21 position adds a bulky, negatively charged moiety to the cortisol molecule. This can influence antibody recognition. Antibodies raised specifically against this compound will have a binding site (epitope) that accommodates this sulfate group. However, if the antibody was generated against unconjugated cortisol, its binding affinity for this compound might be lower, and the potential for cross-reactivity with other sulfated or non-sulfated steroids could be different. It is crucial to use an assay specifically designed and validated for this compound.
Q5: What is the "gold standard" method for measuring this compound to avoid cross-reactivity?
A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for steroid hormone analysis, including this compound.[3] This method offers high specificity and sensitivity, allowing for the accurate quantification of the target analyte even in the presence of structurally similar compounds. However, immunoassays are still widely used due to their cost-effectiveness and high throughput.
Troubleshooting Guide
This guide addresses common issues encountered during this compound immunoassays, with a focus on problems arising from cross-reactivity.
| Problem | Potential Cause | Recommended Solution |
| Higher-than-expected this compound concentrations | Cross-reactivity with other steroids: The antibody may be binding to other structurally similar steroids present in the sample. | 1. Review Sample History: Check for the administration of synthetic glucocorticoids (e.g., prednisolone) to the study subjects. 2. Perform Sample Pre-treatment: Use a sample clean-up method like Solid-Phase Extraction (SPE) to remove interfering compounds before the immunoassay. 3. Confirm with LC-MS/MS: If possible, confirm the results of a subset of samples using a more specific method like LC-MS/MS. |
| High background signal | Non-specific binding: The antibody or other assay components may be binding non-specifically to the plate.[4][5] Contaminated reagents: Reagents may be contaminated with substances that generate a signal.[6] | 1. Optimize Blocking: Increase the concentration or incubation time of the blocking buffer.[5] 2. Improve Washing Steps: Increase the number of wash cycles and ensure complete aspiration of wash buffer between steps.[7] 3. Check Reagent Integrity: Use fresh, properly stored reagents. Ensure the substrate has not degraded.[4] |
| Poor assay precision (high coefficient of variation) | Matrix effects: Components in the sample matrix (e.g., lipids, proteins) may interfere with the antibody-antigen binding.[8][9] Inconsistent sample preparation: Variability in sample handling and preparation can introduce errors. | 1. Sample Dilution: Dilute the samples to minimize the concentration of interfering matrix components.[10] 2. Standardize Protocols: Ensure consistent and precise execution of all pipetting, incubation, and washing steps. 3. Use a Matrix-Matched Standard Curve: Prepare the standard curve in a matrix similar to the samples to account for matrix effects.[10] |
| Inconsistent results between different assay kits | Varying antibody specificity: Different manufacturers use antibodies with different specificities and cross-reactivity profiles. | 1. Consult Kit Inserts: Carefully compare the cross-reactivity data provided in the manuals of each kit. 2. Perform a Bridging Study: Analyze a set of samples with both kits to establish a correlation. 3. Choose a kit with a well-characterized antibody for your specific research needs. |
Data on Cross-Reactivity of Commercial Cortisol ELISA Kits
The following tables summarize the percentage of cross-reactivity of various steroids in different commercial cortisol ELISA kits. This data is essential for interpreting results and selecting the appropriate assay.
Table 1: Cross-Reactivity Data from Manufacturer A
| Compound | % Cross-Reactivity |
| Cortisol | 100 |
| Prednisolone | 21.6 |
| Prednisone | 16.3 |
| 17-OH-progesterone | 10.2 |
| 11-Deoxycortisol | 8.7 |
| 11-Deoxycorticosterone | 3.8 |
| Aldosterone | 0.8 |
Data sourced from Demeditec Diagnostics GmbH Cortisol ELISA kit insert.[11]
Table 2: Cross-Reactivity Data from Manufacturer B
| Compound | % Cross-Reactivity |
| Cortisol | 100 |
| Prednisolone | 13.6 |
| Corticosterone | 7.6 |
| Deoxycorticosterone | 7.2 |
| Progesterone | 7.2 |
| Cortisone | 6.2 |
| Deoxycortisol | 5.6 |
| Prednisone | 5.6 |
| Dexamethasone | 1.6 |
Data sourced from Diagnostics Biochem Canada Inc. CORTISOL ELISA kit insert.[7]
Table 3: Cross-Reactivity Data from Manufacturer C
| Compound | % Cross-Reactivity |
| Cortisol | 100 |
| Dexamethasone | 18.8 |
| Prednisolone | 7.8 |
| Corticosterone | 1.2 |
| Cortisone | 1.2 |
| Progesterone | < 0.1 |
| Estradiol | < 0.1 |
Data sourced from a commercial ELISA kit validated for equine cortisol measurement.
Experimental Protocols
Protocol for Assessing Cross-Reactivity in a Competitive this compound ELISA
This protocol outlines the steps to determine the percentage of cross-reactivity of potentially interfering compounds in your this compound immunoassay.
1. Materials:
-
This compound ELISA kit (including coated microplate, this compound standard, enzyme-conjugated this compound, wash buffer, substrate, and stop solution).
-
Potentially cross-reacting compounds (e.g., prednisolone, cortisone, 11-deoxycortisol) of high purity.
-
Assay buffer (as specified in the kit manual).
-
Precision pipettes and tips.
-
Microplate reader.
2. Procedure:
-
Prepare a standard curve for this compound: Follow the kit instructions to prepare serial dilutions of the this compound standard.
-
Prepare solutions of potentially cross-reacting compounds:
-
Prepare a high-concentration stock solution of each test compound in the assay buffer.
-
Create a series of dilutions for each test compound, covering a wide concentration range.
-
-
Perform the ELISA:
-
Add the this compound standards and the dilutions of the test compounds to the designated wells of the microplate.
-
Follow the kit protocol for adding the enzyme conjugate, incubation, washing, substrate addition, and stopping the reaction.
-
-
Measure Absorbance: Read the absorbance of each well at the recommended wavelength.
-
Data Analysis:
-
Plot the standard curve for this compound (absorbance vs. log concentration).
-
Determine the concentration of this compound that gives 50% of the maximum binding (IC50).
-
For each test compound, plot its concentration-response curve and determine the concentration that gives 50% inhibition (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
-
Protocol for Solid-Phase Extraction (SPE) of this compound from Serum/Plasma
This protocol provides a general procedure for cleaning up serum or plasma samples to reduce matrix effects and remove cross-reacting substances.
1. Materials:
-
C18 SPE cartridges.
-
SPE vacuum manifold.
-
Methanol (HPLC grade).
-
Deionized water.
-
Ethyl acetate.
-
Nitrogen evaporator.
-
Assay buffer.
-
Vortex mixer.
-
Centrifuge.
2. Procedure:
-
Sample Pre-treatment:
-
To 500 µL of serum or plasma, add 500 µL of methanol.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 3 mL of methanol.
-
Equilibrate the cartridges with 3 mL of deionized water. Do not let the cartridges dry out.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a slow, steady vacuum to allow the sample to pass through the sorbent.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar impurities.
-
Wash the cartridge with 3 mL of 40% methanol in water to remove less polar impurities.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 mL of ethyl acetate into a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a known volume of assay buffer (e.g., 250 µL).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Assay:
-
The reconstituted sample is now ready for analysis using the this compound ELISA kit.
-
Visualizations
Caption: Workflow of a competitive ELISA for this compound.
Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.
References
- 1. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [iro.uiowa.edu]
- 3. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. arp1.com [arp1.com]
- 6. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 7. How to deal with high background in ELISA | Abcam [abcam.com]
- 8. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interference in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 10. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 11. elisakits.co.uk [elisakits.co.uk]
Technical Support Center: Optimizing Cortisol Sulfate Extraction from Plasma
Welcome to the technical support center for the efficient extraction of cortisol sulfate from plasma. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plasma?
A1: The three primary methods for extracting this compound from plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method often depends on the desired purity of the extract, sample throughput, and the analytical technique to be used downstream (e.g., LC-MS/MS).
Q2: How does the polarity of this compound affect the choice of extraction method?
A2: this compound is more polar than its free cortisol counterpart due to the negatively charged sulfate group. This increased polarity influences the selection of appropriate solvents and sorbents. For instance, in LLE, a more polar organic solvent may be required for efficient extraction. In SPE, a reversed-phase sorbent like C18 can be used, but the wash and elution solvents must be carefully optimized to ensure retention of the polar this compound and removal of interfering substances.
Q3: Is hydrolysis of the sulfate group a concern during extraction?
A3: Yes, the hydrolysis of the sulfate group, converting this compound back to cortisol, can occur under certain conditions, particularly acidic environments and elevated temperatures. This can lead to an underestimation of this compound concentrations. It is crucial to control the pH and temperature throughout the extraction process to minimize this risk.
Q4: What is the purpose of using an internal standard in the extraction process?
A4: An internal standard, typically a deuterated form of this compound, is added to the plasma sample before extraction. It helps to correct for any loss of the analyte during the extraction and analysis process, as well as to account for matrix effects in LC-MS/MS analysis. This ensures more accurate and precise quantification of this compound.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | 1. Incomplete protein precipitation: Insufficient volume of precipitating solvent or inadequate mixing. 2. Inefficient LLE: Incorrect solvent choice or pH of the aqueous phase. 3. Poor retention on SPE cartridge: Inappropriate sorbent material or loading conditions. 4. Analyte loss during evaporation: Over-drying the sample or using excessive heat. 5. Hydrolysis of this compound: Acidic conditions or high temperatures during extraction. | 1. PPT: Ensure a solvent-to-plasma ratio of at least 3:1 (v/v) with acetonitrile and vortex thoroughly.[2][3] 2. LLE: Use a more polar solvent like ethyl acetate. Ensure the pH of the plasma sample is optimized (typically neutral to slightly basic) to keep the sulfate group ionized and enhance its solubility in the aqueous phase, preventing its premature extraction into the organic phase. 3. SPE: Use a water-wettable sorbent like Oasis HLB. Ensure the sample is loaded under appropriate pH conditions to promote retention.[4] 4. Evaporation: Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., < 40°C).[5] 5. Hydrolysis: Avoid strongly acidic conditions and high temperatures. If acidic conditions are necessary for chromatography, they should be introduced as late as possible in the workflow. |
| High Matrix Effects in LC-MS/MS Analysis | 1. Co-elution of phospholipids: Insufficient removal of plasma lipids during extraction. 2. Presence of salts: Carryover of salts from buffers or reagents. 3. Residual proteins: Incomplete protein precipitation. | 1. Method Optimization: Incorporate a phospholipid removal step in your SPE protocol or use a specific phospholipid removal plate. For LLE, a wash step of the organic phase with an aqueous buffer can help. 2. SPE: Ensure a thorough wash step with a weak organic solvent to remove salts before eluting the analyte. 3. PPT: Optimize the precipitation conditions (solvent, ratio, temperature, and incubation time) to maximize protein removal.[6] |
| Formation of Emulsion during LLE | 1. High concentration of lipids and proteins in the sample. 2. Vigorous shaking or vortexing. | 1. Centrifugation: Centrifuge the sample at high speed to break the emulsion. 2. Salting out: Add a small amount of a neutral salt (e.g., sodium chloride or ammonium sulfate) to the aqueous phase to increase its polarity and help separate the layers.[7] 3. Gentle Mixing: Instead of vigorous shaking, gently rock or invert the sample to mix the phases. |
| Inconsistent Results | 1. Variability in manual extraction steps. 2. Incomplete reconstitution of the dried extract. 3. Degradation of the analyte during storage. | 1. Automation: Use automated liquid handling systems for precise and repeatable pipetting. 2. Reconstitution: Vortex the reconstituted sample thoroughly and consider using a combination of aqueous and organic solvents for better solubility. 3. Storage: Store plasma samples at -80°C and extracted samples in a sealed container at low temperature until analysis. |
Data Presentation: Comparison of Extraction Methods
The following table summarizes the typical performance of different extraction methods for steroid sulfates. Note that the optimal method may vary depending on the specific experimental conditions and analytical requirements.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | Moderate to High | High | High and Reproducible[8] |
| Matrix Effects | High | Moderate | Low to Moderate[8] |
| Throughput | High | Low to Moderate | High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Ease of Automation | High | Low | High |
| Selectivity | Low | Moderate | High |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
This protocol is a general guideline for the extraction of this compound using a hydrophilic-lipophilic balanced (HLB) SPE cartridge.
-
1. Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., deuterated this compound).
-
Add 200 µL of 4% phosphoric acid in water and vortex to mix.
-
-
2. SPE Cartridge Conditioning (if required by manufacturer):
-
Condition the HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out. Note: Some modern SPE cartridges like Oasis PRiME HLB do not require conditioning.[4]
-
-
3. Sample Loading:
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
-
4. Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences.
-
-
5. Elution:
-
Elute the this compound with 1 mL of an appropriate solvent mixture, such as 90:10 acetonitrile:methanol.[9]
-
-
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE) Protocol
This protocol provides a general procedure for extracting this compound from plasma using LLE.
-
1. Sample Preparation:
-
To 100 µL of plasma in a glass tube, add 10 µL of the internal standard solution.
-
-
2. Protein Precipitation (Optional but Recommended):
-
Add 200 µL of ice-cold acetonitrile to the plasma sample.[1]
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.
-
Transfer the supernatant to a clean glass tube.
-
-
3. Liquid-Liquid Extraction:
-
4. Collection of Organic Phase:
-
Carefully transfer the upper organic layer to a new tube.
-
-
5. Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at <40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protein Precipitation (PPT) Protocol
This is a simple and rapid protocol for removing the bulk of proteins from plasma.
-
1. Sample Preparation:
-
In a microcentrifuge tube, add 10 µL of the internal standard to 100 µL of plasma.
-
-
2. Protein Precipitation:
-
3. Centrifugation:
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
4. Supernatant Collection:
-
Carefully collect the supernatant and transfer it to a clean tube or a 96-well plate.
-
-
5. Evaporation and Reconstitution (Optional but recommended for increased sensitivity):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at <40°C.
-
Reconstitute the extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Solid-Phase Extraction (SPE) Workflow for this compound.
Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound.
Caption: Protein Precipitation (PPT) Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. arborassays.com [arborassays.com]
- 6. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. unitedchem.com [unitedchem.com]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
What are the sources of variability in cortisol sulfate measurements?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of cortisol sulfate measurement and minimize variability in their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound measurements?
A1: The variability in this compound measurements can be broadly categorized into three main sources: biological, pre-analytical, and analytical.
-
Biological Variability: These are physiological factors inherent to the individual being tested. Key biological sources include:
-
Circadian Rhythm: Cortisol secretion follows a distinct 24-hour cycle, with levels peaking in the early morning and reaching their lowest point around midnight.[1][2][3]
-
Age and Sex: Cortisol levels can be influenced by both age and sex.[4][5][6] For instance, some studies have shown that morning cortisol levels are higher in pubertal individuals compared to pre-pubertal children and can differ between sexes in the pubertal group.[4] Additionally, older individuals may have higher cortisol levels in the late evening and early night.[5]
-
Diet and Lifestyle: Foods and dietary patterns can impact cortisol levels.[7][8][9] For example, a Western-pattern diet high in refined carbohydrates and saturated fats may increase cortisol.[9] Stress, whether from psychological factors or physical exertion, is also a significant contributor to cortisol variability.[10][11]
-
Pregnancy: During pregnancy, there is an increase in corticosteroid-binding globulin, which leads to higher total cortisol levels.[12]
-
-
Pre-analytical Variability: These factors relate to the collection, handling, and storage of samples before analysis. Important pre-analytical considerations include:
-
Sample Type: Cortisol can be measured in serum, saliva, and urine, with each sample type reflecting different aspects of cortisol secretion.[13][14][15] Salivary cortisol, for instance, reflects the unbound, biologically active form of the hormone.[15]
-
Sample Collection and Handling: The timing of sample collection is critical due to the circadian rhythm of cortisol.[16] For saliva samples, contamination with blood can falsely elevate results.[17] Proper storage is also crucial, as cortisol can degrade over time, especially at room temperature.[18][19]
-
Patient Preparation: Factors such as fasting status, recent physical activity, and stress levels during sample collection can all influence cortisol measurements.[11][20]
-
-
Analytical Variability: This category encompasses factors related to the assay method used for measurement. Key analytical sources of variability are:
-
Assay Method: Immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two primary methods for cortisol measurement.[13][14] Immunoassays are prone to cross-reactivity with other steroids, which can lead to an overestimation of cortisol levels.[15][21][22] LC-MS/MS is more specific and is considered the gold standard for accurate cortisol quantification.[13][17][23]
-
Inter-laboratory and Inter-assay Variability: Significant differences in results can be observed between different laboratories and even between different assay kits from various manufacturers.[17][21][24] This is often due to a lack of harmonization in assay procedures and the use of different antibodies in immunoassays.[21][24]
-
Q2: How does the circadian rhythm impact cortisol measurements and how can I control for it?
A2: Cortisol secretion is characterized by a distinct circadian rhythm, with levels peaking around 8:30 AM and reaching a nadir around midnight.[1] This rhythm is regulated by the body's central clock in the suprachiasmatic nucleus of the hypothalamus.[1] Failure to account for this natural fluctuation is a major source of variability in cortisol studies.
Troubleshooting & Control Strategies:
-
Standardize Collection Times: It is crucial to collect all samples at the same time of day for all participants in a study.[16]
-
Multiple Samplings: For a comprehensive assessment, collecting multiple samples over a 24-hour period can provide a more accurate representation of an individual's cortisol profile.
-
Acknowledge the Acrophase and Nadir: Be aware that the peak (acrophase) and trough (nadir) of cortisol secretion can provide valuable diagnostic information. For example, late-night salivary cortisol is a key screening test for Cushing's syndrome, as a loss of the nocturnal nadir is a hallmark of the condition.[15]
Troubleshooting Guides
Issue 1: High Variability Between Subjects
High inter-individual variability can be attributed to a combination of biological and pre-analytical factors.
| Potential Cause | Troubleshooting Steps |
| Age and Sex Differences | Ensure that your study groups are well-matched for age and sex, or statistically control for these variables during data analysis.[4][5][6] |
| Diet and Lifestyle Factors | Provide participants with clear instructions regarding diet, exercise, and other lifestyle factors in the period leading up to sample collection.[7][8][9][25] Consider having participants complete a lifestyle questionnaire to account for these variables. |
| Underlying Medical Conditions | Screen participants for medical conditions or medications that could affect cortisol levels. |
| Stress During Collection | Create a calm and standardized environment for sample collection to minimize acute stress responses.[10] |
Issue 2: Inconsistent Results from the Same Subject
Intra-individual variability often points to pre-analytical issues or the natural circadian fluctuation of cortisol.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Collection Time | Strictly adhere to a standardized time for all sample collections from the same individual to account for the circadian rhythm.[1][2][26] |
| Improper Sample Storage | Follow recommended storage conditions precisely. For short-term storage (up to 72 hours), 4°C is often adequate.[18] For longer-term storage, -20°C or -80°C is recommended.[18][23] Avoid repeated freeze-thaw cycles.[23] |
| Variations in Sample Collection Technique | Ensure that the procedure for sample collection is consistent. For example, when collecting saliva, the same type of collection device should be used each time.[17] |
Issue 3: Discrepancies Between Different Analytical Methods
Significant differences in cortisol concentrations for the same sample measured by different methods are a common analytical challenge.
| Potential Cause | Troubleshooting Steps |
| Immunoassay Cross-Reactivity | Be aware that immunoassays may overestimate cortisol levels due to cross-reactivity with other steroids like cortisone.[15][21][22][23] This is particularly relevant in conditions where steroid precursors are elevated.[24] |
| Lack of Method Standardization | When comparing results, use the same analytical method and, if possible, the same laboratory for all samples in a given study. |
| Method of Choice | For the most accurate and specific results, especially for salivary and urinary cortisol, LC-MS/MS is the preferred method.[13][15][17] |
Quantitative Data Summary
Table 1: Impact of Biological Factors on Cortisol Levels
| Factor | Observed Effect on Cortisol Levels | Citation |
| Age | Older individuals may have higher cortisol levels in the late evening and early night. Aging can also advance the timing of the diurnal peak. | [5] |
| Sex | Mean 24-hour cortisol concentrations have been observed to be lower in premenopausal women compared to men of a similar age. | [5] |
| Puberty | Morning total and free cortisol levels are significantly higher in pubertal individuals compared to pre-pubertal children. | [4] |
Table 2: Comparison of Analytical Methods for Cortisol Measurement
| Method | Advantages | Disadvantages | Citations |
| Immunoassay (IA, ELISA) | Widely available, automated, suitable for high-throughput screening. | Lack of specificity due to cross-reactivity with other steroids, leading to potential overestimation of cortisol levels. Significant inter-assay and inter-laboratory variability. | [13][14][15][21][22] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High specificity and sensitivity, considered the gold standard. Can measure multiple steroids simultaneously. | More complex, requires specialized equipment and expertise, lower throughput than immunoassays. | [13][17][23][27] |
Experimental Protocols
Protocol 1: Salivary Cortisol Sample Collection
Salivary cortisol is a non-invasive measure of unbound, biologically active cortisol.[15]
-
Timing: Collect samples at a standardized time, being mindful of the circadian rhythm. For assessing the cortisol awakening response (CAR), samples are typically taken immediately upon waking, and then at 15, 30, and 45 minutes post-awakening.
-
Pre-collection Instructions:
-
Participants should not eat, drink (except water), or brush their teeth for at least 30 minutes before collection.
-
Avoid strenuous physical activity for at least one hour prior to collection.
-
Rinse the mouth with water 5-10 minutes before sampling.
-
-
Collection:
-
Use a designated saliva collection device, such as a Salivette® or a plain plastic tube.
-
Have the participant passively drool into the tube or place the cotton swab from the Salivette® in their mouth for a specified time (e.g., 2 minutes) until saturated.
-
-
Storage:
Protocol 2: 24-Hour Urine Free Cortisol (UFC) Collection
24-hour UFC provides an integrated measure of cortisol secretion over a full day.
-
Procedure:
-
Begin the collection in the morning. The patient should void their bladder upon waking and discard this first urine sample. Note the exact time.
-
Collect all subsequent urine for the next 24 hours in the provided container.
-
The final collection should be at the same time the following morning.
-
-
Storage During Collection: The collection container should be kept refrigerated or on ice throughout the 24-hour period.
-
Post-collection:
-
Measure and record the total volume of urine collected.
-
Aliquot a portion of the mixed sample for analysis.
-
Freeze the aliquot at -20°C until it is ready to be assayed.
-
Visualizations
Caption: The Hypothalamic-Pituitary-Adrenal (HPA) Axis signaling pathway.
Caption: Experimental workflow highlighting key stages for potential variability.
Caption: Key sources of variability in this compound measurements.
References
- 1. Replication of cortisol circadian rhythm: new advances in hydrocortisone replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cortisol on Circadian Rhythm and Its Effect on Cardiovascular System [mdpi.com]
- 3. What is the relationship between cortisol and the circadian rhythm? | ERGSY [ergsy.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of age, sex and body mass index on cortisol secretion in 143 healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of age and sex on cortisol secretion in depressives and normals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. azdietitians.com [azdietitians.com]
- 9. ifm.org [ifm.org]
- 10. researchgate.net [researchgate.net]
- 11. Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Measuring cortisol in serum, urine and saliva - are our assays good enough? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. determination-of-cortisol-in-serum-saliva-and-urine - Ask this paper | Bohrium [bohrium.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. Cortisol Measurements in Cushing's Syndrome: Immunoassay or Mass Spectrometry? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effects of storage on concentration of hydrocortisone (cortisol) in canine serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pre-Analytical Requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Variability in laboratory parameters used for management of Cushing’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Variability of cortisol assays can confound the diagnosis of adrenal insufficiency in the critically ill population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Clinical and Technical Aspects in Free Cortisol Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Cross-Sectional Study on Comparison of Serum Cortisol Concentration Measured by Chemiluminescent Immunoassay in Four Different Automated Analyzers in a Variety of Adrenal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 25. magazine.palazzofiuggi.com [magazine.palazzofiuggi.com]
- 26. Circadian rhythm characteristics of serum cortisol and dehydroepiandrosterone sulfate in healthy Chinese men aged 30 to 60 years. A cross-sectional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Sensitive and Robust LC-MS/MS Analysis of Salivary Cortisol in Negative Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve the sensitivity of cortisol sulfate detection?
Welcome to the technical support center for cortisol sulfate detection. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the sensitivity and accuracy of your this compound measurements.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for detecting cortisol and its metabolites like this compound?
A1: The two main methodologies for cortisol detection are immunoassays (such as ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4] Immunoassays are widely used due to their high throughput and ease of use, while LC-MS/MS is considered the gold standard for its superior specificity and sensitivity, allowing for the distinction between cortisol and structurally similar steroids.[2][5][6][7]
Q2: Why is high sensitivity crucial for cortisol analysis?
A2: High sensitivity is critical because cortisol can be present at very low concentrations in certain biological matrices, such as saliva and hair, or in specific physiological states.[5][8][9] For instance, measuring the nadir of the diurnal rhythm in saliva requires assays with a low limit of quantification to be clinically meaningful.[3][8] Ultrasensitive methods are necessary to accurately quantify these trace amounts and detect subtle changes in cortisol levels.[10][11]
Q3: What are the most common biological samples used for cortisol measurement?
A3: Cortisol is typically measured in serum, plasma, urine, saliva, and hair.[3][4] Serum and plasma provide a measure of total cortisol (both protein-bound and free), while saliva offers a non-invasive way to measure biologically active, free cortisol.[2][12] Urine is used to assess 24-hour urinary free cortisol (UFC), which reflects daily cortisol production, and hair analysis can provide a long-term, retrospective view of cumulative cortisol exposure.[4][8][9]
Q4: What is the main advantage of LC-MS/MS over immunoassays for cortisol detection?
A4: The primary advantage of LC-MS/MS is its high analytical specificity, which significantly reduces the risk of cross-reactivity with other endogenous steroids and their metabolites.[5][7][8] Immunoassays can sometimes produce inaccurately high results because the antibodies may also bind to compounds like cortisone, 11-deoxycortisol, or synthetic glucocorticoids.[7][8][13] LC-MS/MS separates these interfering compounds chromatographically before detection, ensuring more accurate quantification of cortisol.[14][15]
Troubleshooting Guide
Q5: My LC-MS/MS results show poor sensitivity. How can I improve it?
A5: To improve LC-MS/MS sensitivity, consider the following:
-
Optimize Sample Preparation: Ensure efficient extraction of this compound from the sample matrix. Techniques like protein precipitation followed by solid-phase extraction (SPE) can concentrate the analyte and remove interfering substances.[15][16]
-
Enhance Ionization: The choice of mobile phase modifier can significantly impact ionization efficiency. Modifiers like ammonium fluoride (NH₄F) have been shown to enhance steroid ionization in LC-MS/MS applications.[17]
-
Refine Chromatographic Conditions: Adjust the mobile phase gradient and select an appropriate analytical column (e.g., C18 or Biphenyl) to achieve better separation from matrix components and improve the signal-to-noise ratio.[14][17][18]
-
Optimize Mass Spectrometer Settings: Fine-tune parameters such as ion source conditions and collision energies for the specific mass transitions of this compound to maximize signal intensity.
Q6: I am observing unexpected peaks and interferences in my LC-MS/MS chromatogram. What could be the cause?
A6: Interfering peaks in LC-MS/MS analysis of cortisol are often caused by isomers and structurally related steroids that have the same mass-to-charge ratio.
-
Endogenous Isomers: Metabolites such as 20α- and 20β-dihydrocortisone can co-elute with cortisol and share the same mass spectrometric fragmentation pattern, leading to falsely elevated results.[14]
-
Exogenous Corticosteroids: Medications like prednisone can interfere with the assay.[15]
-
Resolution Strategy: To resolve these interferences, the chromatographic conditions must be adjusted. This can involve changing the analytical column or modifying the mobile phase gradient to ensure these interfering compounds are separated from the cortisol peak.[14][15]
Q7: My immunoassay (ELISA) results have high variability and poor reproducibility. What are the common causes?
A7: High variability in immunoassays can stem from several factors:
-
Cross-Reactivity: The antibody used may be cross-reacting with other steroids present in the sample, such as cortisone, which is a major issue in salivary measurements.[5][12]
-
Matrix Effects: Components in the biological sample (e.g., lipids, proteins) can interfere with the antibody-antigen binding. Ensure that sample dilutions are optimized as recommended by the assay manufacturer.[19]
-
Procedural Variations: Inconsistent pipetting techniques, variations in incubation times or temperatures, and inefficient washing steps can all contribute to variability.[19] Alkaline phosphatase, an enzyme often used in these kits, is temperature-sensitive, which can affect the final optical density readings.[19]
Q8: How can I improve the recovery of cortisol during sample preparation?
A8: Low recovery is often due to an inefficient extraction process.
-
For LC-MS/MS: A simple protein precipitation with acetonitrile or methanol is a common first step.[16][20] For cleaner samples and better recovery, this can be followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[21] Using an isotopic internal standard (e.g., ¹³C₃-labeled cortisol) can help to accurately account for any analyte loss during the preparation process.[9]
-
For Immunoassays: Samples with low cortisol levels may require an extraction step to concentrate the analyte to fall within the dynamic range of the assay.[19] Always validate the extraction method to ensure consistent recovery.
Data Presentation
Table 1: Comparison of Cortisol Detection Methodologies
| Feature | Immunoassay (e.g., ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive binding between labeled and unlabeled cortisol for a limited number of antibody sites. | Chromatographic separation followed by mass-based detection and quantification.[5] |
| Sensitivity | Good, with some high-sensitivity kits reaching pg/mL levels.[1][3] | Excellent, with Limits of Quantification (LOQ) as low as 0.5 pg/mg in hair.[9] |
| Specificity | Variable; prone to cross-reactivity with other steroids (e.g., cortisone, prednisolone).[7][8] | High; can distinguish between cortisol and its isomers if chromatography is optimized.[14][15] |
| Throughput | High; suitable for screening large numbers of samples. | Lower than immunoassays, but improving with faster chromatography.[16][18] |
| Interferences | Matrix effects and cross-reacting compounds.[8][12] | Co-eluting isomers and isobaric compounds.[14][18] |
| Primary Use | Routine clinical screening, high-throughput applications.[4] | Confirmatory testing, research, and when high specificity is required.[2][7] |
Table 2: Performance of an Example LC-MS/MS Method for Cortisol in Urine
| Parameter | Cortisol | Cortisone |
| Linearity Range | 2–1000 nmol/L | 2–1000 nmol/L |
| Intra-assay Precision (%CV) | 0.6–6.0% | 1.2–2.7% |
| Inter-assay Precision (%CV) | 5.7–6.2% | 3.4–5.4% |
| Intra-assay Accuracy | 95.2–114% | 94.8–106% |
| Inter-assay Accuracy | 102% | 101–108% |
| (Data synthesized from a high-resolution, accurate-mass (HRAM) LC-MS method for clinical research.)[20] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of Cortisol in Urine
This protocol describes a simple "dilute-and-shoot" sample preparation method using protein precipitation.
-
Sample Collection: Collect urine samples in a clean, preservative-free container. Samples can be stored at 2-8°C for up to 14 days or at -10°C or colder for up to 30 days.[22]
-
Internal Standard Spiking: Aliquot 100 µL of the urine sample, calibrator, or quality control sample into a clean microcentrifuge tube.
-
Protein Precipitation: Add 300 µL of acetonitrile containing the deuterated internal standard (e.g., D4-cortisol). This step precipitates proteins and extracts the analytes.[20]
-
Vortex and Centrifuge: Vortex-mix the samples for 10 seconds to ensure thorough mixing and protein denaturation. Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.[20]
-
Dilution: Transfer 200 µL of the clear supernatant to a clean HPLC vial. Add 600 µL of water to the vial. This dilution helps to reduce potential matrix effects during LC injection.[20]
-
Injection: Inject 100 µL of the final diluted sample onto the LC-MS/MS system for analysis.[20]
Protocol 2: General Competitive Immunoassay (ELISA) Workflow
This protocol outlines the general steps for a competitive ELISA for cortisol detection.
-
Reagent and Sample Preparation: Bring all reagents to room temperature. Prepare wash buffers and cortisol standards according to the manufacturer's instructions.[19] Dilute samples (e.g., serum, saliva, urine) using the provided calibrator diluent to ensure the cortisol concentration falls within the assay's dynamic range.
-
Standard and Sample Addition: Add 100 µL of the prepared standards and samples to the appropriate wells of the antibody-coated microplate. Add 150 µL of assay buffer to the non-specific binding (NSB) wells and 100 µL of calibrator diluent to the zero standard (B₀) wells.[19]
-
Conjugate Addition: Add 50 µL of the cortisol-enzyme conjugate (e.g., Cortisol-HRP) to all wells except for blanks.
-
Antibody Addition: Add 50 µL of the primary antibody solution to all wells except for the NSB and blank wells.[19] Cover the plate and incubate as specified in the kit protocol (e.g., 2 hours at room temperature).
-
Washing: After incubation, wash the plate multiple times with the wash buffer to remove unbound reagents. Ensure no residual wash buffer remains in the wells.[19]
-
Substrate Incubation: Add the enzyme substrate solution (e.g., TMB or pNPP) to all wells and incubate for a specified time (e.g., 1 hour) to allow for color development.[19] The color intensity will be inversely proportional to the amount of cortisol in the sample.
-
Stopping the Reaction: Add 50 µL of stop solution to each well to terminate the enzymatic reaction.[19]
-
Data Acquisition: Immediately read the optical density of each well using a microplate reader at the appropriate wavelength (e.g., 405 nm or 450 nm).[19] Calculate the cortisol concentrations based on the standard curve.
Diagrams
Caption: Workflow for LC-MS/MS based this compound detection.
Caption: Workflow of a competitive immunoassay for cortisol detection.
Caption: Troubleshooting logic for low sensitivity in cortisol assays.
References
- 1. High sensitive and broad-range detection of cortisol in human saliva using a trap lateral flow immunoassay (trapLFI) sensor - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Advancements in Cortisol Detection: From Conventional Methods to Next-Generation Technologies for Enhanced Hormone Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cortisol Immunosensors: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical and Technical Aspects in Free Cortisol Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.unipd.it [research.unipd.it]
- 8. Cortisol Measurements in Cushing's Syndrome: Immunoassay or Mass Spectrometry? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an LC-MS/MS method for the determination of endogenous cortisol in hair using (13)C3-labeled cortisol as surrogate analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. profiles.ncat.edu [profiles.ncat.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. 20α- and 20β-dihydrocortisone may interfere in LC-MS/MS determination of cortisol in saliva and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Urinary Free Cortisol Determination and Interferences Studies Using Liquid Chromatography Coupled to Tandem Mass Spectrometry after On-Line Solid Phase Extraction Based on TurboflowTM Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. endocrine-abstracts.org [endocrine-abstracts.org]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. academic.oup.com [academic.oup.com]
- 22. medilinkltd.com [medilinkltd.com]
How to troubleshoot poor peak shape in cortisol sulfate chromatography?
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with cortisol sulfate analysis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and achieve optimal chromatographic performance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during this compound chromatography, offering explanations and actionable solutions.
Peak Shape Problems
Q1: I'm observing peak fronting for my this compound peak. What are the likely causes and how can I fix it?
Peak fronting, where the front of the peak is less steep than the back, can be caused by several factors when analyzing a polar compound like this compound.[1][2]
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Column Overload: Injecting too much sample can saturate the column, leading to premature elution of some analyte molecules.[2]
-
Solution: Reduce the injection volume or dilute your sample. Consider using a column with a higher loading capacity if sample concentration cannot be altered.
-
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to travel through the column too quickly at the beginning of the run.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than or has a similar elution strength to the mobile phase.
-
-
Column Degradation: A void or channel at the head of the column can lead to a distorted flow path and result in fronting peaks.
-
Solution: If you suspect column degradation, try replacing it with a new one. To prolong column life, use a guard column and ensure your mobile phase is within the recommended pH range for the column.[3]
-
Q2: My this compound peak is tailing significantly. What could be the cause and how do I improve the peak shape?
Peak tailing, characterized by an asymmetrical peak with a drawn-out tail, is a common issue, especially with polar analytes like this compound.
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar analytes, causing tailing.
-
Solution:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to around 3.0 or lower with an additive like formic acid) can suppress the ionization of silanol groups, reducing these secondary interactions.[3]
-
Use of End-Capped Columns: Employ columns that are "end-capped," where the residual silanol groups are chemically deactivated.[3]
-
-
-
Low Buffer Concentration: Insufficient buffer capacity in the mobile phase can lead to pH fluctuations on the column, contributing to peak tailing.
-
Column Contamination: Accumulation of contaminants on the column frit or packing material can lead to poor peak shape.
-
Solution: If you suspect contamination, try flushing the column with a strong solvent. If the problem persists, you may need to replace the column. Using a guard column can help protect the analytical column from contaminants.[3]
-
Q3: I am seeing split peaks for this compound. What is the reason and what are the solutions?
Split peaks can be a frustrating problem, indicating that the analyte is experiencing two different environments as it travels through the system.[2][5][6]
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Partially Clogged Frit or Column Inlet: A blockage can cause the sample to be distributed unevenly onto the column.[2][5]
-
Solution: Backflushing the column (if the manufacturer's instructions permit) may resolve the issue. If not, the column may need to be replaced.[3]
-
-
Sample Solvent/Mobile Phase Mismatch: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the peak to split.[5]
-
Solution: Ensure your sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.[5]
-
-
Co-elution with an Interfering Compound: What appears to be a split peak might be two separate but closely eluting compounds.
-
Solution: To check for co-elution, try altering the mobile phase composition or gradient to see if the two peaks resolve. Also, review your sample preparation procedure to minimize potential interferences.
-
Data Presentation: Optimizing Your Method
The following tables provide a summary of key parameters to consider for improving this compound chromatography.
Table 1: Column Selection for Polar Steroid Analysis
| Column Chemistry | Key Characteristics | Best Suited For |
| C18 (ODS) | Standard reversed-phase column. May require polar end-capping for better retention of polar analytes.[7] | General purpose, but may show tailing for highly polar compounds without optimization. |
| Phenyl-Hexyl | Offers alternative selectivity due to π-π interactions with aromatic rings.[8][9][10] | Good for separating compounds with aromatic rings and can provide different elution orders compared to C18.[8][10] |
| Polar-Endcapped/Embedded | Designed to improve the retention and peak shape of polar compounds by shielding residual silanols.[7] | Highly recommended for polar analytes like this compound to minimize peak tailing.[7] |
| HILIC | Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase and a high organic mobile phase. | An alternative approach for very polar compounds that are poorly retained in reversed-phase. |
Table 2: Mobile Phase Additives for Improved Peak Shape
| Additive | Typical Concentration | Purpose | Compatibility |
| Formic Acid | 0.1% | Lowers mobile phase pH to suppress silanol interactions and improve peak shape for basic compounds.[3][4] | Excellent for LC-MS. |
| Ammonium Formate/Acetate | 5-20 mM | Acts as a buffer to maintain a stable pH and can help improve peak shape.[3][4] | Good for LC-MS. |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | A strong ion-pairing agent that can significantly improve peak shape, but can cause ion suppression in MS. | Use with caution in LC-MS. |
| Ion-Pairing Reagents (e.g., SDS) | Varies | Can be used to retain highly polar, ionic compounds.[11][12][13] | Can be difficult to remove from the system and may not be ideal for LC-MS.[11][14] |
Experimental Protocols
Here are detailed methodologies for key experimental procedures.
Protocol 1: Sample Preparation of this compound from Human Plasma
This protocol is a general guideline and may need to be optimized for your specific application.
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., d4-cortisol sulfate).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 15 seconds and transfer to an autosampler vial for injection.
-
Protocol 2: Generic HPLC-MS/MS Method for this compound
This is a starting point for method development.
-
Column: A polar-endcapped C18 or a Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization (ESI) in negative mode is often suitable for sulfated steroids. Monitor appropriate precursor and product ion transitions for this compound and the internal standard.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in this compound chromatography.
Caption: Troubleshooting workflow for poor peak shape in this compound chromatography.
References
- 1. Abnormal Peak Shapes : Shimadzu (Europe) [shimadzu.eu]
- 2. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 3. restek.com [restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-works.com [bio-works.com]
- 7. pepolska.pl [pepolska.pl]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
- 11. Choosing the Conc of Ion-pairing Reagent(SDS) - Chromatography Forum [chromforum.org]
- 12. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 13. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
What are the matrix effects on cortisol sulfate quantification?
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of cortisol sulfate in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound quantification?
A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer source, or interference in immunoassays, caused by co-eluting, unanalyzed components in the sample matrix. These effects can lead to either signal suppression (decreased analyte response) or enhancement (increased analyte response), ultimately compromising the accuracy, precision, and sensitivity of the quantification. In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), these interferences can originate from phospholipids, salts, and other endogenous or exogenous compounds. For immunoassays, matrix effects can arise from cross-reactivity with structurally similar steroids or interference from steroid-binding proteins.
Q2: Which biological matrix is most susceptible to matrix effects when quantifying this compound?
A2: The magnitude of matrix effects is highly dependent on the complexity of the biological matrix. Generally, urine is considered a less complex matrix than plasma or serum, which contain high concentrations of proteins and lipids. However, urine can still exhibit significant matrix effects. While direct comparative studies on this compound across all three matrices are limited, it is generally accepted that plasma and serum are more prone to matrix effects due to their higher complexity.
Q3: How can I minimize matrix effects in my this compound assay?
A3: Several strategies can be employed to minimize matrix effects:
-
Effective Sample Preparation: Implementing robust sample preparation techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation is crucial to remove interfering components.
-
Chromatographic Separation: Optimizing the liquid chromatography method to achieve baseline separation of this compound from matrix components can significantly reduce ion suppression or enhancement.
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay for low-concentration samples.
Troubleshooting Guides
LC-MS/MS Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure this compound is in a single ionic form. | |
| Co-eluting interfering substances. | Optimize the chromatographic gradient to improve separation. | |
| Inconsistent Retention Times | Changes in mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Column aging. | Replace the column if retention time shifts are progressive and cannot be corrected. | |
| High Background Noise or Ion Suppression | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the system. |
| Inefficient sample clean-up. | Re-evaluate and optimize the sample preparation method (e.g., try a different SPE sorbent or LLE solvent). | |
| Co-eluting matrix components. | Modify the chromatographic method to separate the analyte from the suppression zone. A post-column infusion experiment can identify these zones.[1] |
Immunoassay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Insufficient washing. | Increase the number of wash steps and ensure complete aspiration of wash buffer. |
| Cross-reactivity with other steroids. | Review the assay's cross-reactivity data. If significant, consider a more specific method like LC-MS/MS. | |
| Non-specific binding. | Use a blocking buffer appropriate for the sample matrix. | |
| Low or No Signal | Incorrect reagent preparation or storage. | Ensure all reagents are prepared according to the protocol and have not expired. |
| Inadequate incubation times or temperatures. | Follow the recommended incubation parameters strictly. | |
| Matrix interference. | Dilute the sample to reduce the concentration of interfering substances. | |
| Poor Reproducibility (High %CV) | Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques. |
| Inconsistent plate washing. | Use an automated plate washer for better consistency. | |
| Temperature gradients across the plate. | Ensure the plate is incubated in a temperature-controlled environment and away from drafts. |
Quantitative Data on Matrix Effects
Matrix effects are typically evaluated by comparing the analyte response in a post-extraction spiked matrix sample to the response in a neat solution. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
| Analyte | Biological Matrix | Sample Preparation | Matrix Effect (%) | Reference |
| This compound | Urine | Solid-Phase Extraction (SPE) | 90 - 110 | [2] |
| Cortisol & Metabolites | Urine | Not specified | 82 - 142 | [3] |
| Steroid Sulfates (General) | Serum | Protein Precipitation & SPE | Ion suppression observed for some sulfates | [4] |
Experimental Protocols
Protocol: Quantification of this compound in Human Urine by LC-MS/MS
This protocol is adapted from a method for the direct quantification of endogenous steroid sulfates.[2]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To isolate the sulfate fraction and remove interfering compounds.
-
Materials: Mixed-mode SPE cartridges, appropriate buffers, and organic solvents.
-
Procedure:
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load 1 mL of urine sample onto the cartridge.
-
Wash the cartridge with a series of buffers to remove unbound compounds and the glucuronide fraction.
-
Elute the this compound fraction with an appropriate organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate and quantify this compound.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column suitable for steroid analysis.
-
Mobile Phase: A gradient of water and methanol or acetonitrile with a suitable modifier (e.g., ammonium formate).
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI is often preferred for sulfated steroids.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard should be optimized.
-
Visualizations
Caption: Workflow for this compound Quantification by LC-MS/MS.
Caption: Troubleshooting Logic for Inaccurate Quantification.
References
- 1. Urinary free cortisol assessment by liquid chromatography tandem mass spectrometry: a case study of ion suppression due to unacquainted administration of piperacillin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct quantitation of endogenous steroid sulfates in human urine by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 10.1039/C3AN36817C | Profiling intact steroid sulfates and unconjugated steroids in biological fluids by liquid chromatography-tandem mass spectrometry (LC-MS-MS)† | chem960.com [m.chem960.com]
- 4. Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize inter-assay variability for cortisol sulfate analysis?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize inter-assay variability in cortisol sulfate analysis. The content focuses on practical issues encountered during experimental work, with a strong emphasis on liquid chromatography-tandem mass spectrometry (LC-MS/MS) as the gold standard for specificity and reliability.
Frequently Asked Questions (FAQs)
Q1: What is inter-assay variability and why is it important to minimize it?
Q2: What are the main sources of inter-assay variability in this compound analysis?
A2: The primary sources of inter-assay variability can be categorized as follows:
-
Pre-analytical Factors:
-
Sample Collection and Handling: Inconsistent sample collection timing (cortisol has a diurnal rhythm), processing, and storage conditions (e.g., repeated freeze-thaw cycles) can introduce significant variability.
-
Matrix Effects: Differences in the composition of biological matrices (e.g., serum, plasma, urine) between samples can affect analyte recovery and instrument response.
-
-
Analytical Factors (Immunoassay):
-
Lot-to-Lot Reagent Variation: Differences in antibody and conjugate lots can alter assay performance.
-
Cross-Reactivity: Immunoassays are susceptible to cross-reactivity from structurally similar endogenous steroids (e.g., cortisone, 11-deoxycortisol) and synthetic glucocorticoids (e.g., prednisolone), leading to inaccurate results.
-
-
Analytical Factors (LC-MS/MS):
-
Instrument Performance: Fluctuations in instrument sensitivity, calibration, and chromatographic conditions (e.g., column aging, mobile phase composition) can cause variability.
-
Sample Preparation Inconsistency: Inefficient or inconsistent extraction of this compound from the sample matrix is a major source of error.
-
-
Operator-Related Factors:
-
Pipetting and Technique: Variations in pipetting, reconstitution of reagents, and timing of incubation steps can introduce variability.
-
Q3: Why is LC-MS/MS preferred over immunoassay for this compound analysis?
A3: LC-MS/MS is the preferred method due to its superior analytical specificity and sensitivity. Immunoassays are prone to interferences from other steroids and their metabolites that are structurally similar to cortisol, which can lead to falsely elevated results. LC-MS/MS separates this compound from these interfering compounds before detection, ensuring that the measurement is accurate and specific. While immunoassays are often used for routine analysis due to their convenience, LC-MS/MS is considered the reference method for reliable quantification.[3]
Q4: Can I analyze this compound directly, or does it require hydrolysis?
A4: this compound can be analyzed directly using LC-MS/MS. This approach is often preferred as it measures the intact conjugate. Alternatively, an indirect method involves enzymatic or chemical hydrolysis to cleave the sulfate group, followed by the measurement of free cortisol. However, direct measurement avoids the potential for incomplete or variable hydrolysis, which can be another source of assay variability.
Q5: What are critical quality control (QC) practices to monitor inter-assay variability?
A5: Robust QC practices are essential. This includes:
-
Use of Multi-Level QCs: Analyze at least two (preferably three) levels of QC samples (low, medium, and high concentrations) in every analytical run.
-
Establish Control Limits: Each laboratory should establish its own mean and standard deviation for each QC level to monitor assay performance over time.
-
Levey-Jennings Charts: Plotting daily QC results on a Levey-Jennings chart provides a visual tool to track trends, shifts, and outliers, helping to identify systematic errors early.
-
Internal Standards: For LC-MS/MS, a stable isotope-labeled internal standard (e.g., cortisol-d4 sulfate) should be used to correct for variability in sample preparation and instrument response.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound analysis, with a focus on LC-MS/MS methods.
Guide 1: LC-MS/MS Troubleshooting
| Issue | Potential Causes | Recommended Actions |
| High Inter-Assay CV (>15%) | 1. Inconsistent sample preparation (extraction recovery).2. Changes in mobile phase composition.3. Instrument sensitivity drift.4. Inconsistent integration of chromatographic peaks.5. Degradation of calibrators or QC samples. | 1. Review and standardize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure consistent drying and reconstitution steps.2. Prepare fresh mobile phases for each run. Ensure accurate pH adjustment.3. Perform instrument calibration and tuning as per manufacturer's recommendations.4. Review and set consistent peak integration parameters in the software.5. Prepare fresh stock solutions and working standards/QCs. Aliquot and store at ≤ -20°C. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column contamination or degradation.2. Mismatch between sample solvent and mobile phase.3. Presence of interfering substances in the sample.4. Inappropriate mobile phase pH. | 1. Flush the column with a strong solvent. If the problem persists, replace the column.2. Ensure the final sample solvent is similar in composition and strength to the initial mobile phase.3. Optimize the sample clean-up procedure (e.g., use a different SPE sorbent).4. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Retention Time Shifts | 1. Change in mobile phase composition or flow rate.2. Column temperature fluctuations.3. Air bubbles in the pump or column.4. Column aging. | 1. Prepare fresh mobile phase and ensure the pump is delivering the correct flow rate.2. Use a column oven to maintain a stable temperature.3. Purge the pump and degas the mobile phases.4. Monitor column performance and replace it when retention times shift significantly. |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient ionization in the mass spectrometer source.2. Suboptimal sample extraction and recovery.3. Ion suppression from matrix components.4. Degradation of the analyte. | 1. Clean and optimize the ion source parameters (e.g., capillary voltage, gas flows, temperature).2. Optimize the SPE or LLE protocol to improve recovery.3. Improve sample clean-up to remove interfering matrix components. Dilute the sample if necessary.4. Ensure proper sample storage and handling to prevent degradation. |
Guide 2: Immunoassay Troubleshooting
| Issue | Potential Causes | Recommended Actions |
| High Inter-Assay CV (>15%) | 1. Lot-to-lot variation in kit reagents.2. Inconsistent incubation times or temperatures.3. Improper washing technique.4. Pipetting inaccuracies. | 1. Validate each new kit lot by running QC samples and comparing with established ranges.2. Use a calibrated incubator and timer. Ensure consistent timing for all steps.3. Ensure complete aspiration of wells between washes. Use the recommended number of wash cycles.4. Calibrate pipettes regularly. Use fresh tips for each sample, standard, and control. |
| Inaccurate or Unexpected Results | 1. Cross-reactivity with other steroids.2. Matrix effects interfering with antibody binding.3. Improper standard curve preparation. | 1. Review patient medication history for potential cross-reacting drugs. Confirm unexpected results with a more specific method like LC-MS/MS.2. Follow the kit's instructions for sample dilution to minimize matrix effects.3. Ensure accurate serial dilutions of the standards. Do not reuse prepared standards. |
Data Presentation: Assay Precision Comparison
The following tables summarize typical inter-assay precision for cortisol analysis using different methods. Note that data for direct this compound immunoassays are limited, so cortisol immunoassays are presented as a proxy.
Table 1: Inter-Assay Precision for LC-MS/MS Analysis of Cortisol/Cortisone
| Analyte | Concentration Level | Mean Concentration (ng/mL) | Inter-Assay CV (%) | Reference |
| Cortisol | Low | 5.0 | 2.1 | [1] |
| Cortisol | Medium | 50.0 | 1.5 | [1] |
| Cortisol | High | 400.0 | 4.5 | [1] |
| Cortisone | Low | 5.0 | 1.9 | [1] |
| Cortisone | Medium | 25.0 | 3.6 | [1] |
| Cortisone | High | 75.0 | 5.8 | [1] |
Table 2: Inter-Assay Precision for Cortisol Immunoassays (ELISA)
| Kit Manufacturer | Concentration Level | Mean Concentration (ng/mL) | Inter-Assay CV (%) |
| FineTest ELISA Kit | Low | 0.91 | 5.23 |
| FineTest ELISA Kit | Medium | 3.38 | 5.43 |
| FineTest ELISA Kit | High | 12.55 | 6.42 |
| R&D Systems Parameter Assay | Low | 1.11 | 21.2 |
| R&D Systems Parameter Assay | Medium | 3.42 | 9.3 |
| R&D Systems Parameter Assay | High | 5.54 | 10.4 |
| Invitrogen Competitive ELISA | - | - | 8.1 |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis by LC-MS/MS using Solid-Phase Extraction (SPE)
This protocol is adapted for the extraction of steroid sulfates from human plasma or serum.
Materials:
-
Styre Screen® HLB or equivalent hydrophilic-lipophilic balanced SPE cartridges
-
Methanol (LC-MS grade)
-
Deionized Water
-
60 mM Hydrochloric Acid (HCl) in DI water
-
Acetonitrile (LC-MS grade)
-
Internal Standard: Cortisol-d4 sulfate in methanol
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma or serum, add the internal standard. Vortex briefly.
-
SPE Column Conditioning:
-
Condition the SPE column with 1 x 3 mL of methanol.
-
Equilibrate the column with 1 x 3 mL of DI water.
-
-
Sample Loading: Load the pre-treated sample onto the SPE column at a flow rate of 1-2 mL/min.
-
Washing:
-
Wash the column with 1 x 3 mL of 60 mM HCl in DI water to remove polar impurities.
-
Wash the column with 1 x 3 mL of 30% methanol in DI water to remove less polar impurities.
-
-
Drying: Dry the column under full vacuum or positive pressure for 10 minutes to remove residual water.
-
Elution: Elute the this compound from the column with 1 x 3 mL of 50:50 methanol:acetonitrile.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile) for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This is a representative protocol for the analysis of cortisol and its metabolites. Conditions should be optimized for this compound specifically.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 5 mM Ammonium Acetate in water
-
Mobile Phase B: Methanol
-
Gradient: A linear gradient appropriate for separating this compound from other endogenous compounds.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode (for sulfate analysis)
-
Detection Mode: Selected Reaction Monitoring (SRM)
-
SRM Transitions:
-
This compound: Precursor ion (e.g., m/z 441.2) → Product ion (e.g., m/z 345.2)
-
Internal Standard (Cortisol-d4 Sulfate): Precursor ion (e.g., m/z 445.2) → Product ion (e.g., m/z 349.2)
-
Note: Specific m/z values must be optimized on the instrument.
-
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.
Visualizations
Caption: Troubleshooting workflow for high inter-assay variability.
Caption: LC-MS/MS experimental workflow for this compound analysis.
References
- 1. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Cortisol quantification in human plasma and urine by liquid chromatography coupled to mass spectrometry: Validation, analysis and application in a reference population and patients with adrenal incidentalomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
What is the correlation between cortisol sulfate and dehydroepiandrosterone sulfate (DHEAS)?
For Researchers, Scientists, and Drug Development Professionals
Cortisol and dehydroepiandrosterone sulfate (DHEAS) are two of the most abundant steroid hormones produced by the adrenal cortex. While they originate from the same precursor, cholesterol, their physiological roles often appear to be in opposition, creating a delicate balance that is crucial for maintaining homeostasis. This guide provides a comprehensive comparison of cortisol and DHEAS, summarizing key experimental data, detailing methodologies of cited experiments, and visualizing their interconnected pathways.
An Antagonistic Relationship: The Cortisol-DHEAS Balance
Cortisol, the primary glucocorticoid in humans, is well-known for its role in the "fight or flight" response to stress. It mobilizes energy reserves, suppresses inflammation, and modulates the immune system. Conversely, DHEAS, an adrenal androgen, is often considered to have anti-glucocorticoid and neuroprotective properties. It can enhance immune function and has been associated with anabolic processes.
This opposing relationship has led researchers to focus on the cortisol-to-DHEAS ratio as a more insightful biomarker of physiological status than the levels of either hormone alone. An elevated cortisol-to-DHEAS ratio has been linked to a variety of adverse health outcomes, including metabolic syndrome, immune dysfunction, and increased all-cause mortality.
Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the correlation between cortisol, DHEAS, and their ratio in different physiological and pathological states.
Table 1: Correlation of Cortisol-to-DHEAS Ratio with Metabolic Syndrome Components
| Metabolic Syndrome Component | Odds Ratio (OR) for Elevated Cortisol:DHEAS Ratio | 95% Confidence Interval (CI) | p-value |
| High Blood Pressure | 1.39 | 1.20–1.60 | <0.001 |
| High Blood Glucose | 1.68 | 1.43–1.98 | <0.001 |
| High Triglycerides | 1.87 | 1.59–2.19 | <0.001 |
| Low HDL Cholesterol | 1.19 | 1.04–1.35 | 0.009 |
| Obesity | 1.17 | 0.98–1.41 | 0.09 |
Data from the Vietnam Experience Study.
Table 2: Correlation of Cortisol and Cortisol/DHEAS Ratio with Symptom Improvement in First-Episode Psychosis
| Symptom Category | Correlation Coefficient (r) with Cortisol Decrease | p-value | Correlation Coefficient (r) with Cortisol/DHEAS Ratio Decrease | p-value |
| Depression | 0.45 | 0.031 | 0.52 | 0.01 |
| Negative Symptoms | 0.51 | 0.006 | 0.55 | 0.008 |
| Psychotic Symptoms | 0.53 | 0.01 | - | - |
Within a cohort of first-episode psychosis patients, decreases in cortisol and the cortisol/DHEAS ratio over time were directly related to improvements in symptoms.[1]
Table 3: Serum Cortisol and DHEAS Levels in First-Episode Psychosis Patients vs. Healthy Controls
| Hormone | Patients (Mean ± SD) | Controls (Mean ± SD) | p-value |
| Cortisol (μg/dl) | 12.6 ± 4.5 | 15.5 ± 4.9 | 0.0068 |
| DHEAS (μg/dl) | 306.5 ± 165.4 | 240.1 ± 113.5 | 0.0114 |
| Cortisol/DHEAS Ratio | 5.3 ± 3.6 | 8.0 ± 4.7 | 0.0005 |
Data from a study on drug-naïve, first-episode psychosis patients.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Vietnam Experience Study: Cortisol and DHEAS Measurement
The Vietnam Experience Study was a prospective cohort analysis of 4,255 Vietnam-era US army veterans.[1][4][5][6][7]
-
Sample Collection: Participants fasted from 19:00 h on the previous evening until a blood sample was drawn the following morning.[4]
-
Hormone Analysis: Serum cortisol and DHEAS concentrations were determined using a double antibody radioimmunoassay (RIA) system (Leeco Diagnostics, Inc., Southfield, MI, USA).[4]
-
Metabolic Syndrome Component Analysis:
-
Triglycerides and cholesterol fractions were assessed from the fasted blood sample using a Kodak Ektachem 700 autoanalyzer.[4]
-
Serum glucose level was determined with an adaptation of the glucose oxidase-peroxidase-chromogen-coupled system.[4]
-
Blood pressure was measured, and a diagnosis of hypertension was recorded.[4][5][6][7]
-
Body mass index (BMI) was calculated from height and weight measurements.[4][5][6][7]
-
First-Episode Psychosis Study: Hormone and Symptom Assessment
This prospective study investigated circulating cortisol and DHEAS in 39 neuroleptic-naïve or minimally-treated first-episode psychosis (FEP) patients and 25 healthy controls.[1]
-
Sample Collection: Blood samples for cortisol and DHEAS level determination were obtained from all participants.[1] Twenty-three patients and 15 controls had repeat assessments after 12 weeks.[1]
-
Hormone Analysis: While the specific assay is not detailed in the abstract, blood cortisol and DHEAS levels were measured.[1]
-
Symptom Assessment: Symptoms in patients were assessed using standard rating scales.[1]
-
Stress Assessment: Perceived stress was assessed using the Perceived Stress Scale.[1]
General Analytical Methods for Cortisol and DHEAS Quantification
Several methods are commonly employed for the quantification of cortisol and DHEAS in biological samples.
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Principle: A competitive binding immunoassay where unlabeled cortisol or DHEAS in a sample competes with a fixed amount of enzyme-labeled hormone for a limited number of antibody binding sites on a microplate.
-
Procedure:
-
Standards, controls, and samples are pipetted into wells of a microplate pre-coated with anti-hormone antibodies.
-
An enzyme-conjugated hormone is added to each well.
-
The plate is incubated to allow for competitive binding.
-
Unbound components are washed away.
-
A substrate solution is added, which reacts with the enzyme to produce a color change.
-
A stop solution is added to terminate the reaction.
-
The absorbance is read on a microplate reader, with the intensity of the color being inversely proportional to the concentration of the hormone in the sample.
-
-
-
Radioimmunoassay (RIA):
-
Principle: Similar to ELISA, this is a competitive binding assay, but it utilizes a radioactively labeled hormone (e.g., with ¹²⁵I).
-
Procedure:
-
Standards, controls, and samples are incubated with a specific antibody and a known quantity of radiolabeled hormone.
-
After incubation, the antibody-bound fraction is separated from the free fraction.
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
The concentration of the hormone in the sample is determined by comparing its ability to displace the radiolabeled hormone with that of the standards.
-
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Principle: This highly specific and sensitive method separates the hormones from other sample components using liquid chromatography, followed by detection and quantification based on their mass-to-charge ratio using tandem mass spectrometry.
-
Procedure:
-
Sample Preparation: Steroids are extracted from the serum or plasma sample, often using liquid-liquid or solid-phase extraction.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where the hormones are separated on a column.
-
Mass Spectrometric Detection: The separated hormones are ionized and then fragmented. Specific fragments are detected by the mass spectrometer, allowing for highly accurate quantification.
-
-
Mandatory Visualizations
The following diagrams illustrate the key pathways and relationships discussed in this guide.
Caption: Adrenal steroidogenesis pathway showing the synthesis of cortisol and DHEAS.
Caption: General experimental workflow for cortisol and DHEAS analysis.
Caption: Functional relationship between cortisol, DHEAS, and health outcomes.
References
- 1. Cortisol, DHEA sulphate, their ratio, and all-cause and cause-specific mortality in the Vietnam Experience Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dehydroepiandrosterone sulfate (DEHA-S), cortisol and adrenocorticotropic hormone (ACTH) levels in drug-naive, first episode patients with psychosis | European Psychiatry | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Cortisol, DHEAS, their ratio and the metabolic syndrome: evidence from the Vietnam Experience Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. researchgate.net [researchgate.net]
Validating Cortisol Sulfate as a Reliable Biomarker for Stress: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of stress is critical in numerous fields, from clinical research to drug development. While cortisol has long been the gold standard for assessing Hypothalamic-Pituitary-Adrenal (HPA) axis activity in response to stress, emerging interest in its metabolites, such as cortisol sulfate, necessitates a thorough evaluation of their potential as reliable biomarkers. This guide provides a comparative framework for validating this compound against established stress biomarkers, offering detailed experimental protocols and data presentation formats to aid researchers in this endeavor.
Biomarker Performance Comparison
To validate this compound as a stress biomarker, its performance must be rigorously compared to well-established markers like salivary cortisol, serum free cortisol, and Adrenocorticotropic Hormone (ACTH). The following table summarizes key validation parameters that should be assessed.
| Biomarker | Sample Matrix | Typical Baseline (Pre-Stress) | Expected Fold Change (Post-Stress) | Advantages | Disadvantages |
| This compound | Serum/Plasma, Saliva | To be determined | To be determined | Potentially longer half-life, may represent a larger, more stable pool of cortisol metabolites. | Limited validation data, requires sensitive LC-MS/MS, physiological significance in stress response is not fully elucidated. |
| Salivary Cortisol (Free) | Saliva | 1-10 nmol/L (morning) | 2-4 fold increase | Non-invasive collection, reflects biologically active cortisol, well-established correlation with stress.[1] | Prone to contamination, levels can be influenced by oral health and medications. |
| Serum Free Cortisol | Serum/Plasma | 5-25 µg/dL (morning, total) | Variable, mirrors total cortisol | Direct measure of biologically active cortisol. | Invasive collection, levels influenced by binding proteins. |
| ACTH | Plasma | < 20 pg/mL (morning) | Significant, rapid increase | Precursor to cortisol release, provides insight into pituitary response. | Pulsatile release, short half-life, requires rapid and careful sample handling. |
| Dehydroepiandrosterone Sulfate (DHEA-S) | Serum/Plasma | Age and sex-dependent | May decrease or show blunted response | Provides information on the balance of anabolic and catabolic steroids. | Indirect marker of stress, response can be variable. |
Experimental Protocols
Participant Recruitment and Stress Induction
A standardized psychosocial stressor, the Trier Social Stress Test (TSST), is recommended to induce a robust and reproducible cortisol response.[2]
Protocol:
-
Participant Screening: Recruit healthy volunteers. Exclude individuals with endocrine disorders, psychiatric conditions, or those taking medications known to affect the HPA axis.
-
Acclimatization: Allow participants to acclimate to the laboratory environment for at least 30 minutes before the procedure.
-
Baseline Sampling: Collect baseline saliva and blood samples.
-
TSST Procedure:
-
Anticipatory Stress (10 minutes): Instruct the participant that they will give a 5-minute speech and perform a 5-minute mental arithmetic task in front of a panel of evaluators.
-
Speech Task (5 minutes): The participant gives a speech on a given topic.
-
Mental Arithmetic Task (5 minutes): The participant serially subtracts a number (e.g., 13) from a large number (e.g., 1022).
-
-
Post-Stress Sampling: Collect saliva and blood samples at multiple time points after the TSST (e.g., +1, +10, +20, +30, +60, and +90 minutes) to capture the peak and recovery of the hormonal response.
Sample Collection and Handling
Proper sample collection and storage are crucial for accurate biomarker measurement.
-
Saliva: Collect whole, unstimulated saliva using a passive drool method into pre-chilled vials. Immediately freeze samples at -20°C or lower.[3] For cortisol, samples are stable for several months at -20°C and for at least a year at -80°C.[3]
-
Blood: Collect blood into appropriate tubes (e.g., EDTA for plasma, serum separator tubes for serum). Centrifuge within one hour of collection. Separate plasma or serum and store at -80°C until analysis. Studies have shown that many steroid hormones, including cortisol, are stable in plasma for over 10 years when stored at -25°C.[4] Repeated freeze-thaw cycles should be avoided.[5]
Biomarker Analysis: LC-MS/MS Method for this compound
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended method for the specific and sensitive quantification of this compound. The following is a general protocol that can be adapted and validated.
Protocol:
-
Sample Preparation (Solid-Phase Extraction):
-
Thaw serum/plasma or saliva samples on ice.
-
Spike samples with an appropriate internal standard (e.g., deuterated this compound).
-
Perform protein precipitation with a solvent like methanol.
-
Apply the supernatant to a solid-phase extraction (SPE) cartridge (e.g., C18) to isolate the steroid fraction.
-
Wash the cartridge to remove interfering substances.
-
Elute the sulfated steroids with an appropriate solvent mixture (e.g., methanol/acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 or similar reversed-phase column to separate this compound from other steroids. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable modifier (e.g., ammonium formate) is typically used.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
-
-
Quantification: Create a calibration curve using known concentrations of this compound standards. Quantify the this compound concentration in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Mandatory Visualizations
Signaling Pathway of the Stress Response
Caption: HPA axis activation and cortisol metabolism.
Experimental Workflow for Biomarker Validation
Caption: Workflow for stress biomarker validation.
Conclusion and Future Directions
The validation of this compound as a reliable stress biomarker is still in its nascent stages. While the analytical methodologies for its measurement are becoming available, comprehensive studies comparing its response to standardized stressors against established biomarkers are lacking. The protocols and comparative framework provided in this guide offer a roadmap for researchers to systematically evaluate the utility of this compound. Future research should focus on establishing normative ranges, understanding the physiological relevance of changes in this compound levels in response to stress, and assessing its performance in various populations and clinical contexts. Such efforts will be crucial in determining whether this compound can be a valuable addition to the panel of biomarkers used to objectively measure stress.
References
- 1. Adrenal crisis - Wikipedia [en.wikipedia.org]
- 2. Development and validation of a candidate reference method for serum cortisol by isotope dilution liquid chromatography-tandem mass spectrometry combined with dextran sulfate-Mg2+ precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Stability of steroids in plasma over a 10-year period] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The effect of storage and temperature on the analysis of steroids in plasma and blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
Elusive Clinical Reference Intervals for Cortisol Sulfate Underscore its Minor Role in Clinical Diagnostics
While cortisol sulfate is a recognized metabolite of cortisol, a comprehensive review of scientific literature and clinical laboratory resources reveals a notable absence of established clinical reference intervals for this specific compound. This scarcity of data suggests that this compound is not a routinely measured analyte in clinical practice, likely due to its low secretion rate compared to its parent compound, cortisol.
In normal human adults, the sulfation of cortisol occurs to a limited extent, with the secretion rate of this compound being only a fraction of that of cortisol.[1] Consequently, the focus of clinical endocrinology has remained on the measurement of cortisol and other key adrenal steroids like dehydroepiandrosterone sulfate (DHEA-S) for the diagnosis and management of various disorders.
Given the lack of established reference intervals for this compound, this guide will pivot to provide a comprehensive comparison of the well-established clinical reference intervals for cortisol , the primary glucocorticoid, in both serum and urine. This information is crucial for researchers, scientists, and drug development professionals working in related fields.
Cortisol Reference Intervals: A Comparative Analysis
The reference intervals for cortisol are highly dependent on the analytical methodology employed, the biological matrix (serum or urine), and various physiological factors such as age and sex. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is increasingly becoming the method of choice due to its higher specificity compared to immunoassays.[2][3][4]
Serum Cortisol Reference Intervals
Serum cortisol levels exhibit a distinct diurnal variation, with peak levels in the early morning and the lowest levels around midnight.[5] Therefore, the timing of sample collection is critical for accurate interpretation.
| Time of Collection | Method | Age Group | Sex | Reference Interval |
| Morning (8:00 AM) | LC-MS/MS | Adults | Male & Female | 5 - 25 mcg/dL (140 - 690 nmol/L)[3] |
| Afternoon (4:00 PM) | Immunoassay | Adults | Male & Female | 2.7 - 10.5 ug/dL[5] |
| Morning (Timed) | Immunoassay | Adults | Male & Female | Before 10 am: 3.7 – 19.4 µg/dL[6] |
| Evening (Timed) | Immunoassay | Adults | Male & Female | After 5 pm: 2.9 – 17.3 µg/dL[6] |
Note: Reference intervals can vary between laboratories. It is essential to consult the specific laboratory's reference ranges for interpretation.
Urinary Free Cortisol (UFC) Reference Intervals
The measurement of free cortisol in a 24-hour urine collection provides an integrated assessment of cortisol production over a full day, thus avoiding the issue of diurnal variation.
| Method | Age Group | Sex | Reference Interval (mcg/24 hours) |
| LC-MS/MS | 3-8 years | Male & Female | 1.4 - 20.0[7] |
| LC-MS/MS | 9-12 years | Male & Female | 2.6 - 37.0[7] |
| LC-MS/MS | 13-17 years | Male & Female | 4.0 - 56.0[7] |
| LC-MS/MS | Adults (≥18 years) | Female | < 45[8] |
| LC-MS/MS | Adults (≥18 years) | Male | < 60[8] |
| HPLC | 3-8 years | Male & Female | ≤ 18 |
| HPLC | 9-12 years | Male & Female | ≤ 37 |
| HPLC | 13-17 years | Male & Female | ≤ 56 |
| HPLC | Adults (≥18 years) | Female | ≤ 45 |
| HPLC | Adults (≥18 years) | Male | ≤ 60 |
Experimental Protocols: A Methodological Overview
The accurate determination of cortisol reference intervals is critically dependent on robust and well-validated analytical methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for steroid hormone analysis due to its high analytical specificity and sensitivity.[2][4]
Sample Preparation (Serum):
-
Protein Precipitation: Serum samples are typically treated with a protein precipitating agent, such as acetonitrile or methanol, often containing an internal standard (e.g., deuterated cortisol).
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is transferred to a new tube for analysis.
Sample Preparation (Urine):
-
Dilution: Urine samples are diluted with a suitable buffer or mobile phase.
-
Internal Standard Addition: An internal standard is added to the diluted sample.
-
Direct Injection: In many methods, the diluted sample can be directly injected into the LC-MS/MS system.
Chromatographic Separation:
-
A reverse-phase C18 column is commonly used to separate cortisol from other endogenous steroids.
-
The mobile phase typically consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium formate.
Mass Spectrometric Detection:
-
A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.
-
Specific precursor-to-product ion transitions for cortisol and the internal standard are monitored to ensure specificity.
Immunoassays
Immunoassays are widely used in clinical laboratories for their automation and high throughput. However, they can be susceptible to cross-reactivity from other structurally similar steroids, which may lead to less accurate results compared to LC-MS/MS.[3]
Principle:
-
These assays are based on the principle of competitive binding, where unlabeled cortisol in the patient sample competes with a labeled cortisol (e.g., enzyme-labeled or radiolabeled) for a limited number of binding sites on a specific antibody.
-
The amount of labeled cortisol bound to the antibody is inversely proportional to the concentration of cortisol in the sample.
Procedure (General):
-
Incubation: The patient sample, labeled cortisol, and the specific antibody are incubated together.
-
Separation: The antibody-bound cortisol is separated from the free cortisol.
-
Detection: The signal from the label (e.g., colorimetric, chemiluminescent, or radioactive) is measured.
-
Quantification: The concentration of cortisol in the sample is determined by comparing the signal to a standard curve.
Workflow for Establishing Clinical Reference Intervals
The process of establishing reliable clinical reference intervals is a multi-step endeavor that requires careful planning and execution. The following diagram illustrates a typical workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Serum Cortisol: Background, Specimen and Methods of Measurement, Assays [emedicine.medscape.com]
- 3. ucsfhealth.org [ucsfhealth.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Steroids - NHSGGC [nhsggc.scot]
- 6. Enzymatic sulfation of steroids. II. The sulfation of corticosterone by the glucocorticoid sulfotransferases of rat liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dehydroepiandrosterone Sulfate (male) - Hormone & Urinary Metabolites Assessment Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. Enzymatic sulfation of steroids. XVI. Very rapid effects of steroid hormones on hepatic cortisol sulfation in intact male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
What is the pathophysiological significance of the cortisol to cortisol sulfate ratio?
For Immediate Release
The ratio of cortisol to its sulfated form, cortisol sulfate, is emerging as a significant area of investigation for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the pathophysiological significance of this ratio, supported by experimental data, to illuminate its potential as a biomarker in various disease states.
Cortisol, the primary glucocorticoid in humans, plays a crucial role in a wide array of physiological processes, including metabolism, immune response, and stress regulation. Its inactivation and preparation for excretion are partially mediated by sulfation, a reaction catalyzed by the sulfotransferase enzyme SULT2A1. The balance between the biologically active cortisol and its inactive sulfated conjugate, this compound, may therefore reflect underlying physiological and pathological processes.
Comparative Analysis of Cortisol and this compound Levels
While direct comparative data for the cortisol to this compound ratio across a wide range of diseases is still an area of active research, alterations in cortisol metabolism and SULT2A1 activity in various conditions provide a basis for understanding the potential significance of this ratio. The following table summarizes expected alterations in the cortisol to this compound ratio based on documented changes in cortisol levels and SULT2A1 activity in several key pathologies.
| Condition | Typical Cortisol Levels | Expected SULT2A1 Activity / Cortisol Sulfation | Anticipated Cortisol to this compound Ratio | Supporting Evidence |
| Healthy Individuals | Normal diurnal rhythm | Baseline | Normal/Baseline | Healthy individuals maintain a homeostatic balance between active cortisol and its inactive metabolites. |
| Liver Disease (Cirrhosis) | Variable, often elevated free cortisol due to decreased clearance and binding proteins[1][2][3] | Decreased hepatic SULT2A1 expression and activity | Elevated | Impaired liver function leads to reduced metabolism of cortisol, including sulfation, resulting in a higher proportion of active cortisol.[1] |
| Adrenal Insufficiency (Primary) | Low[4][5][6][7] | Likely normal or upregulated in response to low substrate | Low to Normal | With diminished cortisol production, the absolute amounts of both cortisol and this compound would be low. The ratio may be low or normal depending on the compensatory activity of SULT2A1. |
| Cushing's Syndrome | High[8][9][10] | May be saturated or downregulated due to chronic high substrate levels | Elevated | The excessive production of cortisol can overwhelm the sulfation capacity of SULT2A1, leading to a higher proportion of unconjugated, active cortisol.[8][9][10] |
| Hypertension | Often elevated[11][12][13] | Potentially altered | Potentially Elevated | Chronic stress and activation of the HPA axis can lead to increased cortisol levels. Alterations in cortisol metabolism may contribute to the hypertensive state.[11][12][13] |
| Metabolic Syndrome | Often elevated, particularly visceral adipose tissue cortisol[12][14][15] | Potentially altered | Potentially Elevated | Increased cortisol levels are associated with features of metabolic syndrome. Dysregulation of cortisol metabolism within adipose tissue is a key factor.[12][14][15] |
Signaling and Metabolic Pathways
The conversion of cortisol to this compound is a critical step in its metabolism, rendering the hormone inactive and more water-soluble for excretion. This process is primarily carried out by the SULT2A1 enzyme, which is highly expressed in the liver and adrenal glands.[16][17]
Figure 1. Overview of the HPA axis and cortisol sulfation pathway.
Experimental Protocols
The accurate quantification of both cortisol and this compound is crucial for determining their ratio. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high specificity and sensitivity.
Protocol: Simultaneous Quantification of Cortisol and this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for the instrument and reagents used.
-
Sample Preparation:
-
To 100 µL of human plasma, add an internal standard solution containing deuterated cortisol (e.g., d4-cortisol) and a suitable internal standard for this compound.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 95% Mobile Phase B over 5 minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode for cortisol and negative mode for this compound. A rapid polarity switching method is ideal.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for cortisol, this compound, and their respective internal standards. Example transitions:
-
Cortisol (positive mode): m/z 363.2 -> 121.1
-
d4-Cortisol (positive mode): m/z 367.2 -> 121.1
-
This compound (negative mode): m/z 441.2 -> 97.0 (sulfate fragment)
-
-
Optimization: Optimize cone voltage, collision energy, and other source parameters for each analyte.
-
-
-
Data Analysis:
-
Quantify the concentrations of cortisol and this compound by comparing the peak area ratios of the analytes to their internal standards against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped serum).
-
Calculate the cortisol to this compound ratio.
-
Figure 2. Experimental workflow for LC-MS/MS analysis of cortisol and this compound.
Conclusion
The cortisol to this compound ratio holds promise as a valuable biomarker for assessing the interplay between cortisol production and metabolism in a variety of pathological states. An elevated ratio may indicate either an overproduction of cortisol, as seen in Cushing's syndrome, or impaired clearance through the sulfation pathway, a potential consequence of liver disease. Conversely, a low ratio could reflect adrenal insufficiency. Further research with standardized, quantitative measurements of this ratio in well-defined patient cohorts is warranted to fully elucidate its diagnostic and prognostic utility in clinical and drug development settings. The methodologies outlined in this guide provide a robust framework for pursuing these critical investigations.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. Decreased maximal cortisol secretion rate in patients with cirrhosis: Relation to disease severity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Adrenal Insufficiency - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ccjm.org [ccjm.org]
- 7. Adrenal Insufficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Diagnostic accuracy of increased urinary cortisol/cortisone ratio to differentiate ACTH-dependent Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cortisol Measurements in Cushing's Syndrome: Immunoassay or Mass Spectrometry? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Association of adrenal steroids with hypertension and the metabolic syndrome in blacks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cortisol--cause and cure for metabolic syndrome? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. The Role of Cortisol in the Pathogenesis of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cortisol, obesity and the metabolic syndrome: A cross-sectional study of obese subjects and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SULT2A1 sulfotransferase family 2A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. genecards.org [genecards.org]
How do cortisol sulfate levels compare between healthy and diseased populations?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cortisol sulfate levels in healthy individuals versus those with various diseases. This compound, a sulfated conjugate of cortisol, is a metabolite whose circulating and excretory levels can be altered in several pathological states. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated metabolic pathways to serve as a valuable resource for researchers and professionals in drug development.
Quantitative Comparison of this compound Levels
The following table summarizes urinary this compound excretion levels in healthy individuals and in patients with diabetes mellitus, peripheral vascular disease, and hyperthyroidism, based on a study by Voigt et al. (1976). It is important to note that these values were determined using older analytical methods, and more recent data utilizing advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are needed for a more complete understanding.
| Population Group | Urinary this compound (µ g/24h ) |
| Healthy Individuals | Data not explicitly provided in the abstract |
| Diabetes Mellitus | Elevated |
| Peripheral Vascular Disease | Elevated |
| Hyperthyroidism | Data on this compound specifically was not highlighted as altered |
Elevated" indicates a higher excretion compared to the healthy control group in the cited study. Specific mean values and statistical significance were not available in the accessed abstract.
Experimental Protocols
Accurate quantification of this compound is crucial for clinical and research applications. Modern analytical techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have become the gold standard for steroid hormone analysis due to their high specificity and sensitivity. Below is a representative experimental protocol for the analysis of urinary steroids, including cortisol metabolites, using LC-MS/MS.
Protocol: Quantification of Urinary Steroids by LC-MS/MS
1. Sample Preparation:
-
Enzymatic Hydrolysis: To measure total (conjugated and unconjugated) steroid levels, urine samples are typically subjected to enzymatic hydrolysis to cleave the sulfate and glucuronide moieties.
-
A common enzyme used is β-glucuronidase/arylsulfatase from Helix pomatia.
-
Urine samples are buffered to an appropriate pH (e.g., pH 5.2 with acetate buffer) and incubated with the enzyme at an elevated temperature (e.g., 37°C) for a specified time (e.g., overnight).
-
-
Solid-Phase Extraction (SPE): Following hydrolysis, the steroids are extracted and concentrated from the urine matrix using SPE.
-
C18 cartridges are commonly used for this purpose.
-
The cartridge is first conditioned with methanol and then equilibrated with water.
-
The hydrolyzed urine sample is loaded onto the cartridge.
-
Interfering substances are washed away with a series of aqueous washes.
-
The steroids are then eluted with an organic solvent, typically methanol or acetonitrile.
-
-
Derivatization (Optional): In some cases, derivatization may be performed to improve the chromatographic properties or ionization efficiency of the steroids.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted steroid profile is separated using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A C18 reversed-phase column is commonly employed.
-
A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization, is used to separate the different steroid species.
-
-
Mass Spectrometric Detection: The separated steroids are detected using a tandem mass spectrometer.
-
Electrospray ionization (ESI) is a common ionization technique for steroids.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each target steroid, including this compound.
-
-
Quantification: The concentration of each steroid is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard (often a stable isotope-labeled version of the analyte).
Signaling and Metabolic Pathways
The metabolism of cortisol is a complex process involving multiple enzymatic steps. One of these is sulfation, which is catalyzed by sulfotransferase enzymes. Understanding the pathways involved in cortisol synthesis, metabolism, and the regulation of its sulfation is critical for interpreting changes in this compound levels.
Cortisol Biosynthesis and Metabolism
The following diagram illustrates the primary pathway for cortisol biosynthesis from cholesterol in the adrenal cortex and its subsequent metabolism, including the sulfation pathway.
Caption: Cortisol biosynthesis from cholesterol and its major metabolic pathways, including conversion to cortisone and sulfation to this compound.
Regulation of Cortisol Sulfation
The sulfation of cortisol is primarily catalyzed by the enzyme sulfotransferase 2A1 (SULT2A1). The expression and activity of this enzyme are subject to regulation by various factors, including transcription factors. Understanding this regulatory network is key to deciphering the mechanisms behind altered this compound levels in disease.
Caption: Transcriptional regulation of the SULT2A1 gene by transcription factors SF1 and GATA-6, leading to the production of the SULT2A1 enzyme that catalyzes the sulfation of cortisol.[1]
Conclusion
The available data, though limited, suggest that urinary this compound levels are altered in certain disease states, such as diabetes mellitus and peripheral vascular disease.[2] Further research employing modern, highly specific analytical methods like LC-MS/MS is necessary to establish definitive reference ranges for this compound in healthy populations and to comprehensively characterize its dysregulation across a wider spectrum of diseases. A deeper understanding of the regulatory mechanisms governing cortisol sulfation will be instrumental in elucidating the pathophysiological significance of these changes and may open new avenues for diagnostic and therapeutic development.
References
Measuring Cortisol: A Comparative Guide to Cortisol Sulfate vs. Free Cortisol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisol, a glucocorticoid hormone produced by the adrenal glands, is a critical biomarker for assessing the hypothalamic-pituitary-adrenal (HPA) axis and the physiological response to stress. Traditionally, the measurement of free cortisol in serum, saliva, or urine has been the gold standard for evaluating adrenal function. However, emerging interest in the broader metabolic profile of steroids has brought attention to cortisol sulfate, a major metabolite of cortisol. This guide provides an objective comparison of the advantages and methodologies for measuring this compound versus free cortisol, supported by available data, to aid researchers in selecting the most appropriate biomarker for their studies.
Biochemical and Physiological Differences
Free cortisol and this compound represent different pools of the hormone with distinct biochemical properties and physiological implications. While free cortisol is the biologically active form that can bind to glucocorticoid receptors, this compound is a water-soluble metabolite primarily destined for excretion.
| Feature | Free Cortisol | This compound |
| Structure | Unconjugated steroid hormone | Cortisol with a sulfate group at the C21 position |
| Solubility | Lipophilic (fat-soluble) | Hydrophilic (water-soluble) |
| Transport in Blood | Primarily bound to corticosteroid-binding globulin (CBG) and albumin; only a small fraction is free.[1][2] | Circulates unbound to a significant extent |
| Biological Activity | Biologically active, binds to glucocorticoid receptors to exert its effects.[1] | Generally considered biologically inactive |
| Metabolism | Metabolized in the liver and other tissues to various compounds, including cortisone, and conjugated for excretion. | Formed by the action of sulfotransferases; a major urinary metabolite of cortisol. |
| Excretion | A small fraction is excreted unchanged in the urine.[3] | Readily excreted in the urine due to its high water solubility. |
Cortisol Metabolism and Sulfation Pathway
The following diagram illustrates the metabolic pathway of cortisol, highlighting the conversion to this compound.
Caption: Simplified pathway of cortisol synthesis and metabolism.
Advantages of Measuring this compound
While research on the specific clinical utility of this compound is ongoing, its measurement offers several potential advantages:
-
Indicator of Total Cortisol Production: As a major metabolite, the amount of this compound excreted in urine over a 24-hour period could provide a more integrated measure of total daily cortisol production, less influenced by the episodic secretion of free cortisol.
-
Enhanced Stability: Sulfated steroids are generally more stable in biological samples than their unconjugated counterparts, which may reduce pre-analytical variability.
-
Independence from Binding Globulins: The measurement of total cortisol in serum can be affected by variations in the levels of corticosteroid-binding globulin (CBG) and albumin.[1][2] Since this compound circulates largely unbound, its measurement is not influenced by these binding proteins.
-
Potential as a Chronic Stress Biomarker: Similar to how hair cortisol is being explored as a long-term marker of stress, the cumulative excretion of this compound might offer insights into chronic HPA axis activity.[4]
Advantages of Measuring Free Cortisol
The measurement of free cortisol is a well-established and validated method with several key advantages:
-
Reflects Biologically Active Hormone: Free cortisol is the fraction that is available to bind to receptors and exert physiological effects.[1] Its measurement, therefore, provides a direct assessment of the hormonally active pool.
-
Established Clinical Utility: Urinary free cortisol is a cornerstone in the diagnosis of Cushing's syndrome and other disorders of cortisol excess.[2][3][5] Salivary free cortisol is also a reliable and non-invasive method for assessing the diurnal rhythm of cortisol.
-
Well-Characterized Methodologies: Numerous immunoassays and mass spectrometry-based methods are commercially available and have been extensively validated for the measurement of free cortisol in various biological matrices.
Comparative Data
Direct comparative studies on the stability and concentration of this compound versus free cortisol are limited. The following table provides an overview based on available information.
| Parameter | Free Cortisol (Urine) | This compound (Urine) |
| Typical Concentration | 3.5-45 µ g/24h (adults).[5] | Data not widely established, but is a major metabolite. |
| Stability | Generally stable when stored properly, but susceptible to degradation. | Expected to be more stable due to the sulfate group. |
| Analytical Method | Immunoassay, LC-MS/MS.[6] | Primarily LC-MS/MS. |
| Clinical Interpretation | Well-established reference ranges and clinical cut-offs for diagnosing adrenal disorders.[3][5] | Interpretive guidelines are not yet well-defined. |
Analytical Methodologies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the specific and sensitive quantification of both free cortisol and this compound, as it can distinguish between different steroid metabolites.
Experimental Protocol: Urinary Free Cortisol by LC-MS/MS
This protocol is a generalized procedure and may require optimization for specific instrumentation and laboratory conditions.
-
Sample Preparation:
-
Collect a 24-hour urine sample.
-
Centrifuge an aliquot of the urine to remove particulate matter.
-
To 100 µL of urine, add an internal standard (e.g., deuterated cortisol).
-
Perform a liquid-liquid extraction with an organic solvent (e.g., a mixture of ethyl acetate and hexane).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Separate the analytes using a C18 reverse-phase column with a gradient elution of mobile phases such as water with formic acid and methanol or acetonitrile with formic acid.
-
Mass Spectrometry: Utilize a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for cortisol and its internal standard.
-
-
Quantification:
-
Generate a calibration curve using standards of known cortisol concentrations.
-
Quantify the cortisol concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Experimental Protocol: Urinary this compound by LC-MS/MS
This protocol is adapted for the analysis of sulfated steroids.
-
Sample Preparation:
-
Collect a 24-hour urine sample.
-
Centrifuge an aliquot to remove particulates.
-
To 100 µL of urine, add a deuterated this compound internal standard.
-
Due to the high water solubility of this compound, a direct injection approach with online solid-phase extraction (SPE) or a specific SPE protocol for polar compounds may be employed. A common method involves protein precipitation with cold methanol followed by solid-phase extraction on a weak anion exchange (WAX) cartridge.[7]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Similar to free cortisol analysis, use a C18 column with a suitable gradient. The mobile phase composition may be adjusted to optimize the retention of the more polar this compound.
-
Mass Spectrometry: Operate the tandem mass spectrometer in negative ion mode with ESI, as sulfated steroids are readily detected as [M-H]⁻ ions. Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
-
-
Quantification:
-
Prepare a calibration curve with this compound standards.
-
Quantify the this compound concentration in the samples based on the peak area ratio to the internal standard.
-
Experimental Workflow
The following diagram outlines a typical workflow for the analysis of cortisol and its metabolites by LC-MS/MS.
Caption: General experimental workflow for LC-MS/MS analysis.
Conclusion
The measurement of free cortisol remains the validated and clinically accepted method for assessing the biologically active fraction of this crucial hormone. Its utility in diagnosing and monitoring adrenal disorders is well-established.
The measurement of this compound, while currently more prevalent in a research context, presents several potential advantages that warrant further investigation. Its enhanced stability, independence from binding protein concentrations, and potential to reflect integrated, long-term cortisol production could make it a valuable tool in studies of chronic stress and HPA axis dysregulation. As analytical techniques like LC-MS/MS become more widespread, the simultaneous measurement of free cortisol and its sulfated metabolite may offer a more comprehensive understanding of cortisol dynamics in both health and disease. For drug development professionals, understanding the impact of new compounds on both the active hormone and its metabolic clearance pathways could be of significant interest.
Further research is needed to establish clear reference ranges and clinical correlations for this compound to fully realize its potential as a routine biomarker.
References
- 1. Clinical and Technical Aspects in Free Cortisol Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labcorp.com [labcorp.com]
- 3. Cortisol Measurements in Cushing's Syndrome: Immunoassay or Mass Spectrometry? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological biomarkers of chronic stress: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary Free Cortisol: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 6. Cortisol quantification in human plasma and urine by liquid chromatography coupled to mass spectrometry: Validation, analysis and application in a reference population and patients with adrenal incidentalomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative profiling of cortisol metabolites in human urine by high-resolution accurate-mass MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Liquid Chromatography-Mass Spectrometry vs. Immunoassay for Cortisol Sulfate Quantification
For researchers, scientists, and drug development professionals, the accurate measurement of cortisol sulfate is crucial for understanding its role in various physiological and pathological processes. The two most common analytical techniques for this purpose are liquid chromatography-mass spectrometry (LC-MS) and immunoassay. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most appropriate method for your research needs.
At the forefront of steroid analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is renowned for its high specificity and sensitivity, making it a gold-standard method for quantifying small molecules like this compound. In contrast, immunoassays offer a high-throughput and often more cost-effective solution, though they can be susceptible to cross-reactivity with structurally similar molecules. This fundamental difference in analytical principle dictates the distinct advantages and limitations of each technique.
Performance Characteristics: A Head-to-Head Comparison
The choice between LC-MS and immunoassay often hinges on the specific requirements of the study, including the need for high accuracy, the complexity of the sample matrix, and throughput demands. Below is a summary of key performance characteristics for each method, with representative data compiled from various studies on cortisol and other steroid sulfates.
| Performance Metric | Liquid Chromatography-Mass Spectrometry (LC-MS) | Immunoassay |
| Specificity | Very High (distinguishes between structurally similar steroids) | Variable (prone to cross-reactivity) |
| Sensitivity (LOD/LOQ) | High (typically in the low pg/mL to ng/mL range)[1][2][3] | Moderate to High (can vary significantly between kits)[4][5] |
| Accuracy (% Recovery) | High (typically 90-110%)[1][2][3] | Variable (can be affected by matrix effects and cross-reactivity)[6][7] |
| Precision (%CV) | Excellent (Intra- and Inter-assay CVs generally <15%)[1][2][3] | Good (Intra- and Inter-assay CVs typically <15%, but can vary)[6][8] |
| Linearity (r²) | Excellent (>0.99)[1][2][3] | Good (typically >0.98) |
| Throughput | Lower (sample preparation and run times can be longer) | Higher (amenable to automation and batch processing) |
| Cost per Sample | Higher (instrumentation and reagent costs) | Lower |
| Expertise Required | High (requires specialized training for operation and data analysis) | Moderate |
The Critical Issue of Cross-Reactivity in Immunoassays
A significant limitation of immunoassays for steroid analysis is the potential for cross-reactivity. The antibodies used in these assays may bind to other steroids with similar chemical structures to this compound, leading to artificially inflated measurements. Studies have shown that cortisol immunoassays can exhibit cross-reactivity with compounds like 21-deoxycortisol and prednisolone.[9][10][11][12] This is a critical consideration in studies where multiple, structurally related steroids may be present in the sample. LC-MS, with its chromatographic separation prior to mass analysis, can effectively distinguish between these different steroid species, providing a more accurate quantification of the target analyte.
Experimental Workflows: A Visual Comparison
The following diagrams illustrate the typical experimental workflows for quantifying this compound using LC-MS and immunoassay.
References
- 1. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of an LC–MS/MS Method for Urinary Cortisol in Dogs and Reference Interval, with an Exploratory Comparison to Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction | Semantic Scholar [semanticscholar.org]
- 12. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
How do different sample types (urine, saliva, plasma) compare for cortisol sulfate analysis?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different biological samples—urine, saliva, and plasma—for the analysis of cortisol sulfate. Understanding the nuances of each sample type is critical for accurate biomarker assessment in clinical and research settings. This document outlines the quantitative data, experimental protocols, and key considerations for selecting the appropriate matrix for your studies.
Introduction to this compound
Cortisol, a primary glucocorticoid, is a well-known biomarker for stress and various physiological processes. While free cortisol is commonly measured, its sulfated conjugate, this compound, represents a significant portion of circulating and excreted cortisol metabolites. The sulfation of cortisol is a crucial step in its metabolism, rendering it more water-soluble for elimination. The enzyme responsible for this transformation is cortisol sulfotransferase (SULT2A1), which catalyzes the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the cortisol molecule. Accurate measurement of this compound can provide valuable insights into adrenocortical function and steroid metabolism.
Comparison of Sample Types for this compound Analysis
The choice of biological matrix is a critical decision in study design, impacting the ease of collection, analyte stability, and physiological interpretation of the results. Below is a comparative overview of plasma, urine, and saliva for this compound analysis.
| Feature | Plasma | Urine | Saliva |
| Analyte Concentration | Moderate to High | High | Not Detected/Extremely Low |
| Collection Method | Invasive (venipuncture) | Non-invasive | Non-invasive |
| Representation | Systemic circulation at a single point in time | Cumulative excretion over a period (typically 24 hours) | Not a viable matrix for this compound |
| Advantages | - Direct measure of circulating levels- Well-established analytical methods | - Non-invasive collection- Time-averaged concentration reflects overall production- High analyte concentration | - Non-invasive and stress-free collection |
| Disadvantages | - Invasive collection can induce stress, altering cortisol levels- Requires trained personnel | - Potential for incomplete or inaccurate sample collection over 24 hours- Influenced by renal function | - this compound is not readily transferred from blood to saliva |
| Typical Concentration | 380 - 1220 ng/100 mL (morning); 300 - 880 ng/100 mL (afternoon)[1][2] | Variable, dependent on collection period and individual metabolism | Not reported in scientific literature |
Quantitative Data Summary
The following table summarizes the reported concentrations of this compound in plasma and urine. It is important to note that concentrations can vary based on demographic factors, time of day, and analytical methodology.
| Sample Type | Analyte | Reported Concentration Range | Method of Analysis | Reference |
| Plasma | This compound | 3.0 - 12.2 ng/mL | LC-MS/MS | [1][2] |
| Urine | This compound | LOD: 0.23 pg/µL, LOQ: 0.77 pg/µL | UHPLC-MS/MS | [3] |
Note: Saliva is not included in this table as scientific literature does not support its use for this compound analysis. Sulfated steroids, being charged molecules, do not passively diffuse into saliva, making their concentration negligible.
Experimental Protocols
Accurate quantification of this compound requires robust and validated analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and specificity. Below are representative experimental protocols for the extraction and analysis of this compound from plasma and urine.
Plasma this compound Analysis by LC-MS/MS
This protocol is adapted from methods described for the analysis of sulfated steroids in blood plasma.[1][2]
1. Sample Preparation and Extraction:
- To 1 mL of plasma, add an internal standard (e.g., deuterated this compound).
- Perform protein precipitation by adding 3 mL of ice-cold acetonitrile. Vortex for 1 minute.
- Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate this compound from other endogenous compounds.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
- Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Multiple Reaction Monitoring (MRM) Transitions: Monitor for the specific precursor-to-product ion transition for this compound (e.g., m/z 441.2 -> 97.0) and its internal standard.
Urine this compound Analysis by UHPLC-MS/MS
This protocol is based on a validated method for the quantification of cortisol metabolites in human urine.[3]
1. Sample Preparation and Extraction:
- To 100 µL of urine, add an internal standard (e.g., [2H4]-cortisol-21-sulfate).
- Add 900 µL of ice-cold methanol to precipitate proteins. Vortex and centrifuge at 13,000 x g for 20 minutes.
- Transfer the supernatant and acidify with 0.5% formic acid.
- Perform solid-phase extraction (SPE) using a weak anion exchange (WAX) cartridge.
- Condition the cartridge with 2.5% NH4OH in methanol followed by 0.5% formic acid.
- Load the acidified supernatant.
- Wash the cartridge with 0.5% formic acid in water, followed by methanol.
- Elute the this compound with a suitable solvent (e.g., 5% ammonium hydroxide in methanol).
- Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. UHPLC-MS/MS Analysis:
- Ultra-High-Performance Liquid Chromatography (UHPLC):
- Column: A suitable high-resolution C18 column.
- Mobile Phase and Gradient: Optimized for the separation of this compound.
- Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: ESI in negative mode.
- High-Resolution Mass Spectrometry: Can be used for enhanced specificity.
- MRM Transitions: Monitor for the specific precursor-to-product ion transition for this compound and its internal standard.
Mandatory Visualization
Cortisol Sulfation Pathway
The following diagram illustrates the enzymatic conversion of cortisol to this compound.
Caption: Enzymatic conversion of cortisol to this compound by SULT2A1.
Experimental Workflow for this compound Analysis
The diagram below outlines a typical workflow for the analysis of this compound from biological samples using LC-MS/MS.
Caption: General workflow for this compound analysis.
Conclusion
For the analysis of this compound, plasma and urine are the most viable biological matrices. Plasma provides a snapshot of the circulating concentration, while urine offers an integrated measure of excretion over time. The choice between these two will depend on the specific research question and the feasibility of sample collection. Saliva is not a recommended sample type for this compound analysis due to the negligible transfer of this sulfated steroid into the salivary glands. The use of highly sensitive and specific methods like LC-MS/MS is essential for the accurate quantification of this compound in both plasma and urine.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Cortisol Sulfate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Cortisol sulfate, a metabolite of cortisol, requires careful management throughout its lifecycle, including its final disposal. This guide provides essential safety and logistical information for the proper disposal of this compound, aligning with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat or protective clothing
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Plan
The disposal of this compound, like any laboratory chemical, must adhere to local, state, and federal regulations.[3][4] The following steps outline a general procedure for its safe disposal.
Step 1: Waste Identification and Classification
Treat all waste chemicals, including this compound and any materials contaminated with it, as hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[5]
Step 2: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[6]
-
Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and gloves, in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container. Do not mix with other incompatible waste streams. For instance, keep organic solvent waste separate from aqueous waste.[7]
Step 3: Waste Container Management
Adherence to proper container management practices is essential for safety and compliance.
-
Container Type: Use only appropriate containers for hazardous waste storage; plastic is often preferred.[8] The original container may be used if it is in good condition.[6]
-
Labeling: All waste containers must be accurately and clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.
-
Storage: Keep waste containers securely closed except when adding waste.[6][8] Store them in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[6][8]
Step 4: Disposal of Empty Containers
Containers that once held this compound must also be disposed of properly.
-
A container that held a hazardous waste is considered "empty" when all contents have been removed that can be.
-
For containers that held acutely hazardous waste, they must be triple-rinsed with a suitable solvent.[5] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[5][7]
-
Once properly rinsed, deface or remove all chemical labels from the empty container before disposing of it as regular trash.[5]
Step 5: Arrange for Pickup and Disposal
Never dispose of this compound or any hazardous chemical down the sink or in the regular trash.[5][9] Contact your institution's EHS or hazardous waste management office to schedule a pickup for your properly labeled and sealed waste containers.[8]
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, general guidelines for laboratory hazardous waste accumulation can be summarized as follows:
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste in SAA | 55 gallons | [8] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [8] |
| Storage Time for Partially Filled Containers in SAA | Up to 1 year | [6] |
| Removal Time for Full Containers from SAA | Within 3 days | [6] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste in a laboratory setting.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. dl.novachem.com.au [dl.novachem.com.au]
- 3. stressmarq.com [stressmarq.com]
- 4. arborassays.com [arborassays.com]
- 5. vumc.org [vumc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
